Product packaging for (r)-Benzyloxymethyl-oxirane(Cat. No.:CAS No. 14618-80-5)

(r)-Benzyloxymethyl-oxirane

Cat. No.: B083310
CAS No.: 14618-80-5
M. Wt: 164.2 g/mol
InChI Key: QNYBOILAKBSWFG-JTQLQIEISA-N
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Description

(r)-Benzyloxymethyl-oxirane is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B083310 (r)-Benzyloxymethyl-oxirane CAS No. 14618-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(phenylmethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYBOILAKBSWFG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932782
Record name 2-[(Benzyloxy)methyl]oxirane
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14618-80-5
Record name Benzyl (-)-glycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14618-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-(benzyloxy)-2,3-epoxy-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Benzyloxy)methyl]oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-Benzyloxymethyl-oxirane: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Benzyloxymethyl-oxirane, also known as (R)-(-)-benzyl glycidyl ether, is a chiral epoxide of significant interest in the fields of organic synthesis and medicinal chemistry. Its stereospecific structure makes it a valuable chiral building block for the synthesis of a variety of complex molecules, most notably as a key intermediate in the production of enantiomerically pure pharmaceuticals such as beta-blockers. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, intended to serve as a resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a three-membered heterocyclic ether containing a benzyl ether substituent. The "(R)" designation indicates the stereochemistry at the chiral center of the oxirane ring.

Chemical Structure:

Table 1: Chemical Identification

IdentifierValue
IUPAC Name (2R)-2-(Benzyloxymethyl)oxirane[1]
CAS Number 14618-80-5[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
InChI Key QNYBOILAKBSWFG-JTQLQIEISA-N[1]
SMILES C1--INVALID-LINK--COCC2=CC=CC=C2[1]
Synonyms (R)-(-)-Benzyl glycidyl ether, Benzyl (R)-(-)-glycidyl ether, (R)-O-Benzylglycidol, (2R)-2-(Phenylmethoxymethyl)oxirane[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

PropertyValueSource
Appearance Colorless to almost colorless clear liquid or paste (yellow)[2]
Boiling Point 130 °C at 0.1 mmHg[2]
Density 1.077 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.517[2][3]
Optical Activity ([α]20/D) -5.4° (c=5 in toluene)[2][3]
Flash Point >230 °F (>110 °C)[2]
Water Solubility Soluble[2]
Storage Temperature 2-8°C[2]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Data

Technique Data Source
¹H NMR (200 MHz, CDCl₃) δ (ppm): 7.28–7.37 (m, 5H, Ar-H), 4.60 (s, 2H, Ph-CH₂-O), 3.77 (dd, J=11.4, 3.0 Hz, 1H, -O-CH₂-CH), 3.44 (dd, J=11.3, 5.8 Hz, 1H, -O-CH₂-CH), 3.15–3.23 (m, 1H, oxirane-CH), 2.80 (dd, J=5.3, 4.2 Hz, 1H, oxirane-CH₂), 2.61 (dd, J=5.1, 2.7 Hz, 1H, oxirane-CH₂)[4]
¹³C NMR (50 MHz, CDCl₃) δ (ppm): 137.8 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 73.3 (Ph-CH₂-O), 70.7 (-O-CH₂-CH), 50.8 (oxirane-CH), 44.2 (oxirane-CH₂)[4]
IR (CHCl₃) ν (cm⁻¹): 3020 (Ar C-H stretch), 1495, 1454 (Ar C=C stretch), 1216, 1094 (C-O stretch), 929, 845 (epoxide ring vibrations)[4]
Mass Spectrometry (MS) m/z = 187 [M + Na]⁺[4]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical process for its application in asymmetric synthesis. A common industrial approach involves the synthesis of racemic benzyl glycidyl ether followed by kinetic resolution.

Synthesis of Racemic Benzyl Glycidyl Ether

This two-step synthesis involves the ring-opening of epichlorohydrin with benzyl alcohol, followed by a base-mediated ring closure.

Experimental Protocol:

Step 1: Synthesis of Chlorohydrin Benzyl Ether Intermediate

  • To a 2 L reaction flask, add 300 g of benzyl alcohol, 90 g of toluene, and 3 g of tin tetrachloride.

  • Stir the mixture and raise the temperature to 60°C.

  • Add 171 g of epichlorohydrin dropwise over 4 hours while maintaining the temperature at 60°C.

  • After the addition is complete, continue stirring the reaction mixture for 7 hours at 60°C.

  • Upon completion of the reaction, recover unreacted epichlorohydrin and benzyl alcohol via vacuum distillation and steam distillation until no more is collected at 90-110°C and 90-95 kPa. The remaining product is the chlorohydrin benzyl ether intermediate.

Step 2: Ring Closure to Benzyl Glycidyl Ether

  • Raise the temperature of the chlorohydrin benzyl ether intermediate to 90°C.

  • Add 1.5 g of PEG-200 to the reaction mixture.

  • Add 200 g of a 50.0 wt% NaOH solution dropwise over 3 hours at 90°C.

  • After the addition, continue the reaction for another 3 hours at the same temperature.

  • Add 100 g of hot water (80°C), stir, and allow the layers to separate. Remove the lower aqueous saline layer.

  • Add 200 g of hot deionized water (80°C), stir, and remove the lower aqueous layer. Repeat this washing step.

  • Dehydrate and remove any remaining solvent at 120°C under 15 Torr vacuum until the water and solvent content is below 1000 ppm.

  • Filter the final product to obtain racemic benzyl glycidyl ether.

Kinetic Resolution of Racemic Benzyl Glycidyl Ether

The enantiomerically pure this compound can be obtained from the racemic mixture through hydrolytic kinetic resolution (HKR) using a chiral catalyst.

Experimental Protocol (Hydrolytic Kinetic Resolution):

  • In a reaction vessel, combine the racemic 2-(benzyloxymethyl)-oxirane (10.00 g, 61 mmol) and a chiral (S,S)-salen Co(III)OAc complex (0.09 g, 0.14 mmol).

  • Stir the mixture vigorously for 15 minutes.

  • Cool the mixture to 0°C and add water (0.6 mL, 34 mmol) dropwise over 15 minutes using a micro-syringe.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Add an additional portion of the (S,S)-salen Co(III)OAc complex (0.09 g, 0.14 mmol) and continue stirring for another 10 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).

  • Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and acetone (95:5) as the eluent. The less polar this compound will elute first.[4]

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow cluster_synthesis Synthesis of Racemic Benzyl Glycidyl Ether cluster_resolution Kinetic Resolution Benzyl Alcohol Benzyl Alcohol Ring Opening Ring Opening Benzyl Alcohol->Ring Opening Epichlorohydrin Epichlorohydrin Epichlorohydrin->Ring Opening SnCl4 SnCl4 SnCl4->Ring Opening Chlorohydrin Intermediate Chlorohydrin Intermediate Ring Opening->Chlorohydrin Intermediate Ring Closure Ring Closure Chlorohydrin Intermediate->Ring Closure NaOH NaOH NaOH->Ring Closure Racemic Benzyl Glycidyl Ether Racemic Benzyl Glycidyl Ether Ring Closure->Racemic Benzyl Glycidyl Ether Racemic BGE Racemic Benzyl Glycidyl Ether Racemic Benzyl Glycidyl Ether->Racemic BGE HKR Hydrolytic Kinetic Resolution Racemic BGE->HKR Chiral Catalyst (S,S)-salen Co(III)OAc Chiral Catalyst->HKR Water Water Water->HKR Separation Chromatography HKR->Separation R-BMO This compound Diol (S)-3-Benzyloxy-1,2-propanediol Separation->R-BMO Separation->Diol

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a crucial chiral building block in the synthesis of numerous pharmaceuticals, particularly beta-blockers. The epoxide ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups.

A prominent application is in the synthesis of (S)-propranolol, a non-selective beta-blocker used to treat hypertension, angina, and other cardiovascular conditions. The synthesis involves the ring-opening of this compound with isopropylamine.

Representative Signaling Pathway: Beta-Adrenergic Receptor Blockade

This compound is a precursor to beta-blockers, which act by antagonizing beta-adrenergic receptors. The following diagram illustrates the general mechanism of action of a beta-blocker at a cardiac myocyte.

Diagram 2: Beta-Adrenergic Receptor Signaling and Blockade

Beta_Blocker_Pathway cluster_cell Cardiac Myocyte Catecholamine Catecholamine (e.g., Epinephrine) Beta_Receptor β1-Adrenergic Receptor Catecholamine->Beta_Receptor Activates Beta_Blocker Beta-Blocker (e.g., Propranolol) Beta_Blocker->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction

References

Synthesis of Enantiomerically Pure (R)-Benzyloxymethyl-oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Benzyloxymethyl-oxirane, also known as (R)-benzyl glycidyl ether, is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical compounds and complex organic molecules. Its stereochemical integrity is crucial for the desired biological activity of the final products. This technical guide provides an in-depth overview of the principal methods for synthesizing enantiomerically pure this compound, complete with detailed experimental protocols, comparative data, and process visualizations.

Overview of Synthetic Strategies

Several robust methods have been established for the synthesis of enantiomerically pure this compound. The choice of method often depends on factors such as scale, cost, desired enantiomeric purity, and available starting materials. The most prominent strategies include:

  • Kinetic Resolution of Racemic Benzyl Glycidyl Ether: This approach involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer enriched.

    • Jacobsen Hydrolytic Kinetic Resolution (HKR): A highly efficient chemical method employing a chiral cobalt-salen catalyst.

    • Biocatalytic Kinetic Resolution: A green chemistry approach utilizing enzymes, typically epoxide hydrolases, to selectively hydrolyze the (S)-enantiomer.

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials to construct the target molecule.

    • From (S)-Glycidol: A straightforward approach involving the benzylation of the hydroxyl group of commercially available (S)-glycidol.

    • From (S)-3-Chloro-1,2-propanediol: A multi-step synthesis involving the conversion of the chloropropanediol to the corresponding epoxide.

This guide will focus on the three most well-documented and effective methods: Jacobsen Hydrolytic Kinetic Resolution, Biocatalytic Kinetic Resolution, and synthesis from (S)-Glycidol.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a clear comparison of their efficacy.

MethodStarting MaterialKey Reagents/CatalystYield (%) of (R)-EpoxideEnantiomeric Excess (ee) (%) of (R)-EpoxideKey AdvantagesKey Disadvantages
Jacobsen Hydrolytic Kinetic ResolutionRacemic benzyl glycidyl ether(R,R)-Co(II)(salen) complex, Acetic Acid, Water~46>99High enantioselectivity, commercially available catalyst.[1]Theoretical maximum yield is 50%, requires separation of the diol byproduct.
Biocatalytic Kinetic ResolutionRacemic benzyl glycidyl etherEpoxide Hydrolase (e.g., from Yarrowia lipolytica)High95Mild reaction conditions, environmentally friendly, high enantioselectivity.[2]Enzyme stability and cost can be a factor, optimization of conditions required.
Biocatalytic Kinetic ResolutionRacemic benzyl glycidyl etherEpoxide Hydrolase (from Talaromyces flavus)High96Green chemistry approach, high enantioselectivity.[3]Potentially longer reaction times compared to chemical methods.
Chiral Pool Synthesis(S)-GlycidolSodium Hydride (NaH), Benzyl Bromide (BnBr)High (crude)>99 (starting material)Direct route, high enantiopurity is dependent on the starting material.Sodium hydride is a hazardous reagent, requires anhydrous conditions.

Experimental Protocols

Jacobsen Hydrolytic Kinetic Resolution of Racemic Benzyl Glycidyl Ether

This method relies on the use of a chiral (salen)Co(III) complex to selectively hydrolyze the (S)-enantiomer of racemic benzyl glycidyl ether, leaving the desired (R)-enantiomer unreacted.

Diagram of the Experimental Workflow:

jacobsen_hkr_workflow cluster_catalyst_prep Catalyst Preparation cluster_hkr Hydrolytic Kinetic Resolution cluster_workup Workup and Purification cat_start Co(II)(salen) complex + Acetic Acid in Toluene cat_stir Stir in air (30 min) cat_start->cat_stir cat_evap Remove volatiles in vacuo cat_stir->cat_evap cat_final Co(III)(salen)OAc complex cat_evap->cat_final hkr_start Racemic benzyl glycidyl ether + Co(III)(salen)OAc cat_final->hkr_start hkr_cool Cool to 0°C hkr_start->hkr_cool hkr_water Add Water (0.55 eq) hkr_cool->hkr_water hkr_react Stir at room temperature hkr_water->hkr_react workup_quench Quench with solvent hkr_react->workup_quench workup_filter Filter workup_quench->workup_filter workup_extract Extract aqueous layer workup_filter->workup_extract workup_dry Dry organic layer workup_extract->workup_dry workup_concentrate Concentrate workup_dry->workup_concentrate workup_purify Column Chromatography workup_concentrate->workup_purify workup_product This compound workup_purify->workup_product

Caption: Workflow for the Jacobsen Hydrolytic Kinetic Resolution.

Materials:

  • Racemic benzyl glycidyl ether

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(II)(salen)]

  • Glacial acetic acid

  • Toluene

  • Deionized water

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Catalyst Activation: In a flask, dissolve (R,R)-Co(II)(salen) (0.005 equivalents relative to the epoxide) in toluene. Add glacial acetic acid (0.005 equivalents) and stir the solution open to the air for 30 minutes. The color will change from red to dark brown. Remove the solvent under reduced pressure to obtain the active (R,R)-Co(III)(salen)OAc complex.

  • Reaction Setup: To the flask containing the activated catalyst, add racemic benzyl glycidyl ether (1.0 equivalent).

  • Hydrolysis: Cool the mixture to 0-4 °C in an ice bath. Add deionized water (0.55 equivalents) dropwise over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. The progress of the reaction can be monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining epoxide.

  • Workup: Once the reaction has reached approximately 50% conversion, quench the reaction by adding diethyl ether or dichloromethane.

  • Purification: Filter the mixture to remove the catalyst. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Concentrate the solution under reduced pressure. The crude product, containing the (R)-epoxide and the (S)-diol, is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Biocatalytic Kinetic Resolution of Racemic Benzyl Glycidyl Ether

This environmentally friendly method utilizes an epoxide hydrolase enzyme to selectively hydrolyze the (S)-enantiomer of racemic benzyl glycidyl ether.

Diagram of the Biocatalytic Resolution Pathway:

biocatalytic_resolution racemate Racemic (R/S)-Benzyloxymethyl-oxirane enzyme Epoxide Hydrolase (e.g., from Yarrowia lipolytica) racemate->enzyme r_epoxide This compound (unreacted) enzyme->r_epoxide (S)-enantiomer is hydrolyzed s_diol (S)-3-Benzyloxy-1,2-propanediol enzyme->s_diol

Caption: Biocatalytic kinetic resolution of racemic benzyl glycidyl ether.

Materials:

  • Racemic benzyl glycidyl ether

  • Whole cells of a suitable microorganism (e.g., Talaromyces flavus, Bacillus alcalophilus) or a purified epoxide hydrolase

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the whole cells or a solution of the purified enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: In a reaction vessel, add the racemic benzyl glycidyl ether to the biocatalyst suspension/solution. The substrate concentration should be optimized to avoid enzyme inhibition.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining epoxide and the diol product.

  • Workup: Once the desired conversion (typically around 50%) is achieved, stop the reaction. If using whole cells, separate them by centrifugation or filtration.

  • Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the (R)-epoxide from the (S)-diol.

Synthesis from (S)-Glycidol (Chiral Pool Approach)

This method involves the direct benzylation of commercially available, enantiomerically pure (S)-glycidol.

Diagram of the Synthesis from (S)-Glycidol:

chiral_pool_synthesis s_glycidol (S)-Glycidol reagents 1. NaH, THF/DMF 2. Benzyl Bromide s_glycidol->reagents r_product This compound reagents->r_product

Caption: Synthesis of this compound from (S)-glycidol.

Materials:

  • (S)-Glycidol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF or DMF.

  • Addition of (S)-Glycidol: Cool the suspension to 0 °C in an ice bath. Add a solution of (S)-glycidol (1.0 equivalent) in the same anhydrous solvent dropwise to the NaH suspension.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Concentrate the solution under reduced pressure to yield crude this compound, which can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through several distinct methodologies. The Jacobsen Hydrolytic Kinetic Resolution offers excellent enantioselectivity and is well-suited for large-scale applications, despite its theoretical yield limit of 50%. Biocatalytic kinetic resolution presents a green and highly selective alternative, with the potential for high yields and enantiopurity under optimized conditions. The chiral pool synthesis from (S)-glycidol is a direct and efficient route, contingent on the availability and cost of the enantiopure starting material. The selection of the most appropriate synthetic route will be dictated by the specific requirements of the research or development project, balancing factors such as cost, scale, desired purity, and environmental impact.

References

Spectroscopic Profile of (R)-Benzyloxymethyl-oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral epoxide, (R)-Benzyloxymethyl-oxirane. An essential building block in synthetic organic chemistry, particularly in the development of pharmaceuticals, a thorough understanding of its spectral characteristics is crucial for identification, purity assessment, and quality control. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Data (200 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.28–7.37m-5HPhenyl-H
4.60s-2H-OCH₂-Ph
3.77dd11.4, 3.01H-CH₂-O- (diastereotopic)
3.44dd11.3, 5.81H-CH₂-O- (diastereotopic)
3.15–3.23m-1HOxirane-CH
2.80dd5.3, 4.21HOxirane-CH₂ (diastereotopic)
2.61dd5.1, 2.71HOxirane-CH₂ (diastereotopic)

Table 2: ¹³C NMR Data (50 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
137.8Phenyl C (quaternary)
128.4Phenyl CH (2C)
127.7Phenyl CH (3C)
73.3-OCH₂-Ph
70.7-CH₂-O-
50.8Oxirane-CH
44.2Oxirane-CH₂

Table 3: IR Spectroscopy Data (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
3020MediumAromatic C-H stretch
1600, 1495MediumAromatic C=C stretch
1215StrongC-O-C stretch (ether)
1045, 1029StrongC-O-C stretch (ether)
929MediumOxirane ring deformation
697StrongAromatic C-H bend (out of plane)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Note: Data corresponds to the racemic mixture, 1-(Benzyloxy)-2,3-epoxypropane, which is expected to be identical for the (R)-enantiomer under these conditions.[1]

m/zRelative Intensity (%)Assignment
164~10[M]⁺ (Molecular Ion)
107~50[C₇H₇O]⁺
91100[C₇H₇]⁺ (Tropylium ion)
77~40[C₆H₅]⁺
57~60[C₃H₅O]⁺

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the purified this compound is prepared by dissolving approximately 5-25 mg of the compound in a suitable deuterated solvent, typically deuterated chloroform (CDCl₃), to a final volume of about 0.6-0.7 mL in a 5 mm NMR tube.[2][3] The solution should be homogeneous and free of any particulate matter.[3]

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a spectrometer operating at a frequency of 200 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are obtained on the same spectrometer. The chemical shifts are also referenced to TMS (δ 0.00 ppm). Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a higher sample concentration or a longer acquisition time is often required compared to ¹H NMR.[3]

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum is conveniently recorded using the neat technique.

  • Neat Liquid Sample on Salt Plates: A drop of the pure liquid is placed between two highly polished salt plates (e.g., NaCl or KBr).[4] The plates are then gently pressed together to form a thin liquid film. The assembled plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Attenuated Total Reflectance (ATR): Alternatively, a single drop of the neat liquid can be placed directly onto the crystal of an ATR accessory.[5][6] This method requires minimal sample preparation. A background spectrum of the clean, empty ATR crystal is taken before the sample is applied.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a suitable sample introduction method, such as gas chromatography (GC-MS) or direct injection.

  • Electron Ionization (EI): For a volatile compound like this compound, Electron Ionization is a common technique.[7][8][9] The sample is introduced into the ion source in the gas phase, where it is bombarded with a high-energy electron beam (typically 70 eV).[8][9][10] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[9] The detector records the abundance of each ion, resulting in the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Compound This compound (Purified Sample) NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy (FT-IR) Compound->IR MS Mass Spectrometry (EI-MS) Compound->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation Pattern) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

IUPAC name and CAS number for (r)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-Benzyloxymethyl-oxirane, a key chiral building block in modern organic synthesis. It covers its chemical identity, physical properties, a detailed experimental protocol for its preparation, and its applications in the synthesis of complex molecules and pharmaceutical intermediates.

Chemical Identity and Properties

This compound, also known as (R)-(-)-Glycidyl benzyl ether, is a versatile chiral epoxide widely used in asymmetric synthesis. Its reactivity, driven by the strained oxirane ring, allows for stereospecific ring-opening reactions, making it a valuable precursor for the synthesis of enantiomerically pure compounds.

IUPAC Name: (2R)-2-(phenylmethoxymethyl)oxirane

CAS Number: 14618-80-5[1][2][3][4][5]

Synonyms: (R)-2-((Benzyloxy)methyl)oxirane[1][6], (R)-(-)-Benzyl glycidyl ether, Benzyl (R)-(-)-Glycidyl Ether, (R)-O-Benzylglycidol, (R)-(-)-1-Benzyloxy-2,3-epoxypropane[2][4][7]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₀H₁₂O₂[1][4][5]
Molecular Weight 164.20 g/mol [1][4]
Appearance Colorless to light yellow liquid/paste[2][4]
Density 1.077 g/mL at 25 °C[2][4]
Boiling Point 130 °C at 0.1 mmHg[2][4]
Refractive Index n20/D 1.517[2][4]
Optical Rotation [α]20/D -5.4° (c=5 in toluene)[2][4]
Storage Temperature 2-8°C[2][3]

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound starting from (S)-glycidol. This method is advantageous as it directly yields the desired (R)-enantiomer.

Williamson Ether Synthesis of this compound from (S)-Glycidol

Materials:

  • (S)-glycidol

  • Sodium hydride (NaH), 55-60% dispersion in oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • 0.1 M Phosphate buffer (pH 6.5)

  • Ethyl acetate (AcOEt)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of (S)-glycidol (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • After the addition is complete, add benzyl bromide (1.05 equivalents) to the reaction mixture at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux. Stir the reaction mixture under reflux for approximately 19 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and quench the reaction by carefully adding 0.1 M phosphate buffer (pH 6.5).

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by short path distillation under vacuum to yield a colorless liquid.[3]

Applications in Synthesis

This compound is a critical intermediate for the synthesis of various high-value molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to introduce a chiral C3 synthon with a protected hydroxyl group.

Synthetic Utility Workflow

The following diagram illustrates the role of this compound as a versatile chiral precursor in the synthesis of important molecular classes and specific therapeutic agents.

G A This compound (Chiral Precursor) B Nucleophilic Ring Opening A->B Versatile Reaction G (S)-Enantiomer is precursor for: (R)-Lacosamide (Antiepileptic drug) A->G Enantiomer Application C syn-1,3-polyols B->C D Dideoxynucleosides B->D E Compactin & Mevinolin Fragments (Cholesterol-lowering agents) B->E F Milbemycin β1 Spiroacetal (Anthelmintic agent) B->F

Caption: Synthetic pathways originating from this compound.

This chiral building block is instrumental in preparing fragments of cholesterol-lowering agents like compactin and mevinolin.[8] It also serves as a key starting material for the synthesis of syn-1,3-polyols and dideoxynucleosides, which are important structural motifs in medicinal chemistry.[8] Furthermore, it has been utilized in the convergent synthesis of the spiroacetal fragment of the potent anthelmintic agent, milbemycin β1.[8] It is also noteworthy that the (S)-enantiomer is a crucial intermediate for the synthesis of the antiepileptic drug (R)-Lacosamide.[8] The versatility of this compound continues to make it an indispensable tool for chemists engaged in the development of new therapeutics and complex molecular architectures.

References

Technical Guide: Physical Properties and Experimental Protocols for (r)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of (r)-Benzyloxymethyl-oxirane, a critical chiral building block in pharmaceutical synthesis. The document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties of this compound

This compound, also known as (R)-(-)-Benzyl glycidyl ether, is a colorless to almost colorless liquid that serves as a versatile intermediate in the synthesis of complex chiral molecules. Its physical characteristics are crucial for process development, reaction optimization, and safety assessments in a laboratory setting.

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. A summary of these values is presented below for easy reference and comparison.

Physical PropertyValueConditions
Boiling Point 130 °Cat 0.1 mmHg[1][2][3][4]
120-130 °Cat 0.6 Torr
Density 1.077 g/mLat 25 °C[2][3][5]
1.072 g/mLNot specified
1.07 g/mLSpecific Gravity (20/20)[6]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections provide detailed methodologies for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin or other suitable heating oil

Procedure:

  • A small amount of the liquid sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube assembly is attached to a thermometer.

  • The entire setup is immersed in a Thiele tube or an oil bath.

  • The apparatus is heated gently and evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][7]

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

  • Pycnometer (for high precision) or a graduated cylinder

  • Analytical balance

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

  • The container is filled with the liquid sample to a known volume. Care should be taken to read the volume from the bottom of the meniscus.

  • The mass of the container with the liquid is then measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the filled container.

  • The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume). For improved accuracy, the measurements should be repeated, and the average value should be taken.

Application Workflow: Nucleophilic Ring-Opening of this compound

This compound is a valuable chiral epoxide, frequently utilized in asymmetric synthesis. A primary application involves the regioselective ring-opening of the epoxide by various nucleophiles. This reaction is fundamental in constructing chiral molecules for drug development. The following diagram illustrates a generalized experimental workflow for such a reaction.

G start Start reagents Combine this compound and Nucleophile in Solvent start->reagents reaction Reaction under Controlled Conditions (Temperature, Time) reagents->reaction quench Quench Reaction reaction->quench extraction Workup and Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purification (e.g., Chromatography) drying->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: Generalized workflow for the nucleophilic ring-opening of this compound.

References

Commercial Availability and Synthetic Utility of (r)-Benzyloxymethyl-oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(r)-Benzyloxymethyl-oxirane, also widely known as (R)-(-)-Benzyl glycidyl ether, is a valuable chiral building block in modern organic synthesis. Its utility is most pronounced in the pharmaceutical industry, where it serves as a key intermediate in the enantioselective synthesis of various therapeutic agents, most notably beta-adrenergic receptor blockers (β-blockers). This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its synthesis and application in the preparation of bioactive molecules.

Commercial Availability and Key Specifications

This compound is readily available from a multitude of chemical suppliers. The compound is typically offered at purities exceeding 98%, with high enantiomeric excess. Below is a summary of typical product specifications from various commercial vendors.

SupplierPurity/AssayEnantiomeric Excess (ee)CAS NumberMolecular FormulaKey Physical Properties
Sigma-Aldrich ≥99%Not specified14618-80-5C₁₀H₁₂O₂Density: 1.077 g/mL at 25 °C, Refractive Index: n20/D 1.517
Thermo Scientific 98+%Not specified14618-80-5C₁₀H₁₂O₂Refractive Index: 1.5160-1.5200 @ 20°C, Optical Rotation: -5.2 ± 0.2° (c=5 in toluene)[1]
ChemScene ≥98%Not specified14618-80-5C₁₀H₁₂O₂Storage: 4°C
Tokyo Chemical Industry (TCI) >98.0% (GC)Not specified14618-80-5C₁₀H₁₂O₂
Home Sunshine Pharma ≥99.0%Not specified14618-80-5C₁₀H₁₂O₂Appearance: Colorless to light yellow liquid, Boiling Point: 130℃ (0.1 mmHg)[2]
Shijiazhuang Dingmin Pharmaceutical Sciences 99% MinNot specified14618-80-5C₁₀H₁₂O₂Appearance: Light Yellow Liquid, Optical Rotation: -5.4 (c=5 in toluene)[3]

Synthetic Applications in Drug Development

The primary application of this compound in drug development lies in its role as a chiral electrophile. The strained oxirane ring is susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of new stereocenters. This reactivity is harnessed in the synthesis of a variety of chiral molecules, particularly the (S)-enantiomers of β-blockers, which are known to possess the desired therapeutic activity.

A prominent example is the synthesis of (S)-propranolol, a widely used β-blocker for treating hypertension and other cardiovascular conditions. The synthesis involves the nucleophilic ring-opening of a chiral glycidyl ether intermediate with isopropylamine.

Experimental Protocols

Protocol 1: Synthesis of Racemic Benzyl Glycidyl Ether

This protocol describes a general method for the synthesis of the racemic mixture of benzyl glycidyl ether, from which the (R)-enantiomer can be obtained through chiral resolution.

Materials:

  • Benzyl alcohol

  • Epichlorohydrin

  • Toluene

  • Tin (IV) tetrachloride (SnCl₄)

  • 50% (w/w) Sodium hydroxide (NaOH) solution

  • Phase-transfer catalyst (e.g., PEG-200)

  • Sodium dihydrogen phosphate

  • Deionized water

Procedure:

  • To a 2L reaction flask, add 300g of benzyl alcohol, 90g of toluene, and 3g of tin (IV) tetrachloride.[4]

  • Stir the mixture and heat to 60°C.

  • Maintain the temperature at 60°C and add 171g of epichlorohydrin dropwise over 4 hours.[4]

  • After the addition is complete, continue stirring at 60°C for an additional 7 hours.[4]

  • Upon completion of the reaction, recover unreacted epichlorohydrin and benzyl alcohol via vacuum distillation followed by steam distillation.[4]

  • The remaining product is the chlorohydrin benzyl ether intermediate.

  • Increase the temperature of the intermediate to 90°C and add 1.5g of PEG-200.

  • Add 200g of 50% (w/w) NaOH solution dropwise over 3 hours while maintaining the temperature at 90°C.[4]

  • After the addition, add 200g of 80°C deionized water, stir, and then add 5g of sodium dihydrogen phosphate to adjust the pH to 6-7.[4]

  • Allow the layers to separate and remove the lower aqueous layer.

  • Wash the organic layer again with 200g of 80°C deionized water, allow to settle, and remove the aqueous layer.[4]

  • Dehydrate and remove the solvent under reduced pressure (15 Torr) at 120°C.[4]

  • Filter the final product to obtain racemic benzyl glycidyl ether.

Protocol 2: Enantioselective Synthesis of (S)-Propranolol via Ring-Opening of a Glycidyl Ether Intermediate

This protocol details the synthesis of (S)-propranolol starting from α-naphthol, which first forms the glycidyl ether intermediate. The key ring-opening step with isopropylamine is directly applicable to this compound for the synthesis of other analogous β-blockers.

Materials:

  • α-Naphthol

  • Epichlorohydrin

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Isopropylamine

  • Chloroform

  • Sodium sulfate

Procedure:

  • Formation of α-Naphthyl Glycidyl Ether:

    • To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), add powdered KOH (5 g) and stir the mixture for 30 minutes at room temperature.[5]

    • Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours.[5]

    • Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).[5]

    • Wash the combined organic layers with sodium hydroxide solution (2 x 30 ml) and then with water (5 x 100 ml).[5]

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield α-naphthyl glycidyl ether.[5]

  • Ring-Opening with Isopropylamine to form (S)-Propranolol:

    • This step typically involves a chiral catalyst for enantioselectivity if starting from the racemic glycidyl ether. For the synthesis of (S)-propranolol, a chiral complex such as Zn(NO₃)₂/(+)-tartaric acid can be used.[5]

    • Stir the α-naphthyl glycidyl ether with the chiral catalyst in DMSO for 15 minutes.

    • Add an excess of isopropylamine to the reaction vessel and reflux for 24 hours to yield (S)-propranolol.[5]

    • The work-up and purification would involve standard extraction and crystallization procedures to isolate the final product.

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is a standard method for purifying this compound and its reaction products.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Compressed air or nitrogen source

  • Chromatography column

Procedure:

  • Column Packing:

    • Securely clamp a chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Gently add the eluent to the top of the column.

    • Apply pressure to the top of the column to force the eluent through the silica gel at a controlled rate.

    • Collect fractions in separate test tubes or flasks as the solvent elutes from the bottom of the column.

    • Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the desired compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Synthetic Pathway and Reaction Mechanism Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways discussed.

Synthesis_of_Racemic_Benzyl_Glycidyl_Ether benzyl_alcohol Benzyl Alcohol intermediate Chlorohydrin Ether Intermediate benzyl_alcohol->intermediate SnCl₄, Toluene, 60°C epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate racemic_product Racemic Benzyl Glycidyl Ether intermediate->racemic_product NaOH, PEG-200, 90°C

Caption: Synthesis of Racemic Benzyl Glycidyl Ether.

Synthesis_of_S_Propranolol alpha_naphthol α-Naphthol glycidyl_ether α-Naphthyl Glycidyl Ether alpha_naphthol->glycidyl_ether KOH, DMSO epichlorohydrin Epichlorohydrin epichlorohydrin->glycidyl_ether s_propranolol (S)-Propranolol glycidyl_ether->s_propranolol Chiral Catalyst isopropylamine Isopropylamine isopropylamine->s_propranolol

Caption: Enantioselective Synthesis of (S)-Propranolol.

Experimental_Workflow start Start: Crude Reaction Mixture dissolve Dissolve in Minimal Solvent start->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions concentrate Concentrate under Reduced Pressure combine_pure->concentrate end End: Purified Product concentrate->end

Caption: Flash Column Chromatography Workflow.

References

Synonyms for (r)-Benzyloxymethyl-oxirane such as (R)-(-)-Glycidyl benzyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Benzyloxymethyl-oxirane, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. This document outlines its chemical identity, physicochemical properties, synthesis, and purification protocols, and its significant applications in the synthesis of therapeutic agents.

Chemical Identity and Synonyms

This compound is a versatile epoxide widely recognized for its role as a chiral precursor. Its proper IUPAC name is (2R)-2-(phenylmethoxymethyl)oxirane. Due to its frequent use in scientific literature and commerce, it is known by a variety of synonyms.

Synonym Reference
(R)-(-)-Glycidyl benzyl ether[1][2]
(R)-(-)-2-(Benzyloxymethyl)oxirane[3][4]
This compound[5]
(R)-(-)-1-Benzyloxy-2,3-epoxypropane[3]
Benzyl (R)-(-)-glycidyl ether[3][6]
(R)-O-Benzylglycidol[5]
(2R)-2-(phenylmethoxymethyl)oxirane[5][6]
(2R)-2-[(benzyloxy)methyl]oxirane[5]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

Property Value Reference
CAS Number 14618-80-5[3][6]
Molecular Formula C₁₀H₁₂O₂[7]
Molecular Weight 164.20 g/mol [7]
Appearance Colorless to light yellow liquid[2][4]
Density 1.077 g/mL at 25 °C[7]
Boiling Point 130 °C at 0.1 mmHg[7]
Refractive Index n20/D 1.517[4]
Optical Rotation [α]20/D -5.4° (c=5 in toluene)[4]
Water Solubility Soluble[7]
Storage Temperature 2-8°C[4]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectroscopy Data Reference
¹H NMR (200 MHz, CDCl₃) δ (ppm): 2.61 (dd, J=5.1, 2.7 Hz, 1H), 2.80 (dd, J=5.3, 4.2 Hz, 1H), 3.15–3.23 (m, 1H), 3.44 (dd, J=11.3, 5.8 Hz, 1H), 3.77 (dd, J=11.4, 3.0 Hz, 1H), 4.60 (s, 2H), 7.28–7.37 (m, 5H)[1]
¹³C NMR (50 MHz, CDCl₃) δ (ppm): 44.2 (CH₂), 50.8 (CH), 70.7 (CH₂), 73.3 (CH₂), 127.7 (CH, 3C), 128.4 (CH, 2C), 137.8 (C)[1]
IR (CHCl₃) ν (cm⁻¹): 3418, 3020, 2401, 1719, 1603, 1523, 1495, 1421, 1216, 1094, 929, 669[1]

Experimental Protocols

Chemical Synthesis

A common method for the synthesis of glycidyl ethers involves the reaction of an alcohol with an epihalohydrin in the presence of a base. The synthesis of this compound can be achieved from (S)-glycidol and benzyl bromide.

Protocol:

  • Suspend sodium hydride (NaH, 55% in oil, 4.10 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) under an argon atmosphere and cool to 0°C.

  • Sequentially add a solution of (S)-oxiran-2-ylmethanol (2.70 mmol) in THF (4 mL) and benzyl bromide (2.86 mmol).

  • Heat the reaction mixture to reflux and stir for 19 hours.

  • After completion, quench the reaction with 0.1 M phosphate buffer (pH 6.5).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.[2]

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products S_glycidol (S)-Oxiran-2-ylmethanol reflux Reflux, 19h S_glycidol->reflux benzyl_bromide Benzyl Bromide benzyl_bromide->reflux NaH Sodium Hydride (Base) NaH->reflux THF THF (Solvent) THF->reflux workup Aqueous Workup reflux->workup product This compound workup->product

Synthesis of this compound
Purification

The crude product from the synthesis requires purification to achieve the high purity needed for pharmaceutical applications. Flash column chromatography is a standard method.

Protocol:

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Prepare a silica gel column with petroleum ether/ethyl acetate (5:1) as the eluent.

  • Load the dissolved crude product onto the column.

  • Elute the column with the petroleum ether/ethyl acetate mixture, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.[2]

  • For further purification, the ether can be distilled using a short path distillation apparatus (Kügelrohr).[4]

Purification Workflow crude_product Crude Product dissolution Dissolve in Eluent crude_product->dissolution chromatography Flash Column Chromatography (Silica Gel, Pet. Ether/EtOAc 5:1) dissolution->chromatography fraction_collection Collect Fractions chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Purified this compound evaporation->pure_product distillation Short Path Distillation (Optional) pure_product->distillation further purification Mechanism of Action of Compactin HMG_CoA HMG-CoA HMG_CoA_reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_reductase Mevalonic_Acid Mevalonic Acid HMG_CoA_reductase->Mevalonic_Acid Cholesterol_Pathway Cholesterol Biosynthesis Mevalonic_Acid->Cholesterol_Pathway Compactin Compactin (active acid form) Compactin->HMG_CoA_reductase Competitive Inhibition Mechanism of Action of Lacosamide cluster_neuron Neuronal Membrane cluster_states Channel States VGSC Voltage-Gated Sodium Channel (VGSC) Resting Resting Active Active (Open) Resting->Active Depolarization Fast_Inactive Fast Inactivated Active->Fast_Inactive ms Slow_Inactive Slow Inactivated Active->Slow_Inactive seconds to minutes Fast_Inactive->Resting Repolarization Slow_Inactive->Resting Lacosamide Lacosamide Lacosamide->Slow_Inactive Enhances & Stabilizes

References

Chiral Epoxides: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral epoxides are powerful and versatile intermediates in modern organic synthesis, prized for their ability to introduce stereocenters with high fidelity. Their inherent ring strain facilitates a wide range of regio- and stereoselective ring-opening reactions, making them invaluable building blocks in the construction of complex, biologically active molecules.[1][2][3] This technical guide provides an in-depth overview of the key features of chiral epoxides, the core methodologies for their asymmetric synthesis, and their broad applications, particularly in the pharmaceutical industry.

Core Features of Chiral Epoxides

The synthetic utility of chiral epoxides stems from a combination of their structural and electronic properties:

  • Three-Membered Ring Strain: The high degree of ring strain in the oxirane ring makes epoxides susceptible to nucleophilic attack, driving a variety of ring-opening reactions that are often thermodynamically favorable.[4][5]

  • Electrophilicity: The carbon atoms of the epoxide ring are electrophilic, readily reacting with a diverse array of nucleophiles.[2]

  • Stereochemical Integrity: Chiral epoxides serve as excellent synthons for transferring stereochemical information. The ring-opening reactions often proceed with predictable stereochemistry, allowing for the controlled formation of new stereocenters.[2]

Asymmetric Synthesis of Chiral Epoxides

Several powerful catalytic asymmetric methods have been developed for the enantioselective epoxidation of alkenes, with the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations being among the most prominent.[2][6]

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation is a highly reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[7][8][9] The reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) as the oxidant.[6][9] A key advantage of this method is that the facial selectivity of the epoxidation is predictable based on the chirality of the tartrate ligand used.[7]

Table 1: Representative Examples of Sharpless-Katsuki Asymmetric Epoxidation

Allylic Alcohol SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)Reference
Geraniol(-)-DIPT9595[6]
(E)-2-Hexen-1-ol(+)-DET85>98[6]
Cinnamyl alcohol(+)-DIPT8097[6]
2-Propene-1-ol(-)-DET7592[6]
  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add 20 mL of anhydrous dichloromethane (CH₂Cl₂) and cool to -20 °C.

  • To the cooled solvent, add 0.30 mL (1.0 mmol) of titanium(IV) isopropoxide followed by 0.35 mL (1.2 mmol) of (-)-diisopropyl tartrate. Stir the mixture for 10 minutes at -20 °C to form the chiral catalyst.

  • In a separate flask, prepare a 2 M solution of tert-butyl hydroperoxide (TBHP) in toluene.

  • To the catalyst mixture, add 1.54 g (10.0 mmol) of geraniol.

  • Slowly add 5.0 mL (10.0 mmol) of the 2 M TBHP solution dropwise to the reaction mixture, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the dropwise addition of 5 mL of a 10% aqueous solution of sodium hydroxide saturated with sodium chloride.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour, resulting in the formation of a white precipitate.

  • Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral epoxy alcohol.

Sharpless_Epoxidation_Workflow reagents Ti(OiPr)4 + (-)-DIPT in CH2Cl2 at -20°C catalyst Chiral Catalyst Formation reagents->catalyst reaction Asymmetric Epoxidation catalyst->reaction substrate Geraniol substrate->reaction oxidant TBHP oxidant->reaction quench Quench (NaOH/NaCl) reaction->quench workup Filtration & Extraction quench->workup purification Column Chromatography workup->purification product Chiral Epoxy Alcohol purification->product

Sharpless Epoxidation Experimental Workflow
Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes.[7][8] This reaction employs a chiral manganese(III)-salen complex as the catalyst and typically uses sodium hypochlorite (bleach) as the terminal oxidant.[8] A significant advantage of this method is its broader substrate scope compared to the Sharpless epoxidation, as it does not require the presence of an allylic alcohol.[10]

Table 2: Representative Examples of Jacobsen-Katsuki Asymmetric Epoxidation

Alkene SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)Reference
(Z)-1-Phenylpropene(R,R)-Jacobsen's Catalyst8497[10]
Dihydronaphthalene(S,S)-Jacobsen's Catalyst7892[10]
Indene(R,R)-Jacobsen's Catalyst90>99[10]
(Z)-Stilbene(S,S)-Jacobsen's Catalyst7586[10]
  • To a 50 mL round-bottom flask, add 0.59 g (5.0 mmol) of (Z)-1-phenylpropene and 10 mL of dichloromethane.

  • Add 0.16 g (0.25 mmol, 5 mol%) of (R,R)-Jacobsen's catalyst to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dilute 6.0 mL of commercial bleach (approx. 8.25% NaOCl) with 4.0 mL of a buffered saline solution (pH 11.3).

  • Add the buffered bleach solution to the reaction mixture dropwise over 1 hour with vigorous stirring.

  • Continue stirring at 0 °C for an additional 3 hours, monitoring the reaction by GC or TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with two 10 mL portions of dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude epoxide by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Jacobsen_Catalytic_Cycle MnIII Mn(III)-salen (Catalyst) MnV Mn(V)=O (Active Oxidant) MnIII->MnV Oxidation Epoxide Epoxide MnIII->Epoxide MnV->MnIII Oxygen Transfer Byproduct NaCl MnV->Byproduct Alkene Alkene Alkene->MnIII Oxidant NaOCl (Terminal Oxidant) Oxidant->MnV

Jacobsen-Katsuki Epoxidation Catalytic Cycle
Shi Asymmetric Epoxidation

The Shi epoxidation utilizes a chiral ketone catalyst derived from fructose to achieve the asymmetric epoxidation of a wide range of alkenes, particularly trans-disubstituted and trisubstituted olefins.[5] The active oxidant is a chiral dioxirane generated in situ from the ketone catalyst and a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone).[5][11] This organocatalytic approach avoids the use of transition metals.

Table 3: Representative Examples of Shi Asymmetric Epoxidation

Alkene SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(E)-Stilbene9297[12]
1,2-Dihydronaphthalene8592[12]
α-Methylstyrene7888[12]
(E)-β-Methylstyrene9095[12]
  • To a 100 mL round-bottom flask, add 0.90 g (5.0 mmol) of (E)-stilbene, 10 mL of acetonitrile, and 5 mL of a 0.05 M aqueous solution of sodium tetraborate.

  • Add 0.26 g (1.0 mmol, 20 mol%) of the Shi catalyst (fructose-derived ketone).

  • Cool the biphasic mixture to 0 °C.

  • In a separate flask, dissolve 6.15 g (10.0 mmol) of Oxone in 15 mL of water.

  • Simultaneously add the Oxone solution and a solution of 4.14 g (30.0 mmol) of potassium carbonate in 15 mL of water to the reaction mixture dropwise over 1 hour, maintaining the pH between 10 and 10.5.

  • Stir the reaction at 0 °C for 4 hours.

  • Dilute the reaction mixture with 20 mL of water and extract with three 20 mL portions of ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Applications of Chiral Epoxides in Synthesis

Chiral epoxides are cornerstone intermediates in the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals.[6][13] Their utility lies in the diverse transformations they can undergo, primarily through nucleophilic ring-opening reactions.

Regio- and Stereoselective Ring-Opening Reactions

The ring-opening of chiral epoxides with various nucleophiles is a powerful strategy for installing two adjacent functional groups with defined stereochemistry. The regioselectivity of the attack is dependent on the reaction conditions.

  • Basic or Neutral Conditions: Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom via an SN2 mechanism, resulting in inversion of stereochemistry at the site of attack.[4][14]

  • Acidic Conditions: In the presence of acid, the epoxide oxygen is protonated, activating the epoxide. The nucleophile then attacks the more substituted carbon, as the transition state has significant carbocationic character.[14][15][16]

A wide variety of nucleophiles can be employed in these reactions, including:

  • O-Nucleophiles: Water, alcohols, and carboxylates to form diols, ethers, and esters.[17]

  • N-Nucleophiles: Amines, azides, and anilines to generate amino alcohols and their derivatives.[18]

  • C-Nucleophiles: Grignard reagents, organolithiums, and cyanides to form new carbon-carbon bonds.[11][14]

  • H-Nucleophiles: Hydride reagents like lithium aluminum hydride to produce alcohols.[4]

  • S-Nucleophiles: Thiols and their conjugate bases to yield thioethers.[4]

Ring_Opening cluster_conditions Reaction Conditions Basic Basic/Neutral (SN2-like) Product_A Product A (Attack at less hindered carbon) Basic->Product_A Acidic Acidic (SN1-like) Product_B Product B (Attack at more hindered carbon) Acidic->Product_B Epoxide Chiral Epoxide Epoxide->Basic Epoxide->Acidic Nucleophile Nucleophile (Nu-) Nucleophile->Basic Nucleophile->Acidic

Regioselectivity in Epoxide Ring-Opening
Chiral Epoxides in Drug Development

The ability to introduce stereocenters with high control makes chiral epoxides indispensable in the synthesis of enantiomerically pure pharmaceuticals.[1] Many approved drugs and clinical candidates incorporate structural motifs derived from chiral epoxides.

Table 4: Examples of Drugs Synthesized Using Chiral Epoxide Intermediates

DrugTherapeutic AreaKey Chiral Epoxide ApplicationReference
Atazanavir Antiviral (HIV)Synthesis of the amino alcohol core[1]
Reboxetine AntidepressantFormation of the morpholine ring[1]
Diltiazem AntihypertensiveConstruction of the benzothiazepine nucleus[1]
Tasimelteon Sleep DisorderAsymmetric synthesis of a key intermediate[1]
Linezolid AntibioticStereocontrolled synthesis of the oxazolidinone core[1]

The synthesis of the HIV protease inhibitor Atazanavir, for instance, relies on the regioselective ring-opening of a chiral epoxide with an amine to establish a critical stereocenter in the molecule.[1] This highlights the strategic importance of chiral epoxides in streamlining the synthesis of complex drug molecules.

Conclusion

Chiral epoxides are firmly established as essential building blocks in modern asymmetric synthesis. The development of robust and highly selective catalytic methods for their preparation has provided chemists with powerful tools for the construction of enantiomerically pure molecules. The predictable reactivity of the epoxide ring, particularly in nucleophilic ring-opening reactions, allows for the efficient and stereocontrolled introduction of diverse functional groups. As the demand for enantiomerically pure pharmaceuticals and other complex chiral molecules continues to grow, the importance of chiral epoxides in both academic research and industrial applications is set to expand even further.

References

An In-depth Technical Guide to the Reactivity of the Oxirane Ring in Chiral Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly versatile synthetic intermediates in modern organic chemistry. Their high reactivity is a direct consequence of significant ring strain, estimated at about 13 kcal/mol, which provides a strong thermodynamic driving force for ring-opening reactions.[1] When an epoxide is part of a chiral molecule, its reactions become a powerful tool for installing new stereocenters with a high degree of control. This stereospecificity is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dictated by its precise three-dimensional structure. Chiral epoxides are indispensable building blocks in the synthesis of a wide range of pharmaceuticals, including beta-blockers, HIV protease inhibitors, and anticancer agents.[2][3] This guide provides a detailed examination of the factors governing the reactivity of the oxirane ring in chiral molecules, focusing on reaction mechanisms, stereochemical and regiochemical outcomes, and catalytic strategies.

Core Principles of Oxirane Reactivity

The reactivity of the epoxide ring is dominated by its susceptibility to nucleophilic attack. The polarized C-O bonds and the severe angle strain of the three-membered ring make the carbon atoms electrophilic and the ring eager to open. Ring-opening reactions can be catalyzed by either acid or base, and the specific conditions dictate the mechanism, regioselectivity, and stereochemistry of the outcome.[4]

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the ring-opening of an epoxide proceeds via a classic SN2 mechanism . A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide, forcing the C-O bond to break and relieving the ring strain.[5]

  • Stereochemistry: The reaction occurs via backside attack, leading to an inversion of configuration at the carbon center that is attacked. The resulting product is a trans or anti-substituted di-functionalized compound.[6]

  • Regioselectivity: For an asymmetrical epoxide, the nucleophile will preferentially attack the less sterically hindered carbon atom. This is a hallmark of the SN2 mechanism, where steric accessibility is the dominant controlling factor.[4][7]

// Define Nodes sub [label="Chiral Epoxide\n(Asymmetric)", fillcolor="#F1F3F4", fontcolor="#202124"]; nuc [label="Strong Nucleophile\n(e.g., RO⁻, R₂NH, RMgX)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts [label="Sɴ2 Transition State\n(Backside Attack)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; prod [label="trans-Product\n(Inversion at less substituted C)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges and Labels nuc -> ts [label=" Attacks less hindered carbon", color="#4285F4", fontcolor="#4285F4"]; sub -> ts [color="#4285F4"]; ts -> prod [label=" Ring Opening", color="#4285F4", fontcolor="#4285F4"];

// Layout specifications rankdir=LR; {rank=same; nuc; sub;} }

Caption: Base-catalyzed SN2 ring-opening of a chiral epoxide.

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, converting it into a much better leaving group (a neutral hydroxyl group). This activation makes the epoxide significantly more electrophilic and susceptible to attack by even weak nucleophiles like water or alcohols.[4][8] The mechanism has characteristics of both SN1 and SN2 pathways.[9]

  • Stereochemistry: Like the base-catalyzed reaction, the acid-catalyzed opening also proceeds with inversion of configuration at the site of nucleophilic attack, resulting in a trans product. This indicates a strong SN2-like character where the nucleophile attacks as the C-O bond breaks.[8][10]

  • Regioselectivity: The regiochemical outcome is more complex and depends on the substitution pattern of the epoxide.[11]

    • For epoxides with primary and secondary carbons , the nucleophile attacks the less substituted carbon (SN2-like, steric control).[9]

    • For epoxides with a tertiary carbon , the nucleophile preferentially attacks the more substituted tertiary carbon.[8][9] This is because the protonated epoxide develops significant positive charge on the carbons, and the tertiary carbon can better stabilize this partial positive charge, giving the transition state SN1-like character (electronic control).[11][12]

// Define Nodes sub [label="Chiral Epoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; acid [label="Acid Catalyst\n(H⁺)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; protonated [label="Protonated Epoxide\n(Activated)", fillcolor="#FBBC05", fontcolor="#202124"]; nuc [label="Weak Nucleophile\n(e.g., H₂O, ROH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod [label="trans-Product", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible node for branching invis [shape=point, width=0];

// Define Edges and Labels sub -> protonated [label=" Protonation", color="#EA4335", fontcolor="#EA4335"]; acid -> sub [style=dashed, arrowhead=none]; protonated -> invis [arrowhead=none]; invis -> prod [label=" Sɴ1/Sɴ2-like Attack\n(Inversion)", color="#4285F4", fontcolor="#4285F4"]; nuc -> invis [color="#4285F4"];

// Layout specifications rankdir=LR; {rank=same; acid; nuc;} sub -> protonated -> invis -> prod; }

Caption: General mechanism for acid-catalyzed epoxide ring-opening.

Catalytic Asymmetric Ring-Opening (ARO) of Epoxides

The development of chiral catalysts for epoxide ring-opening reactions has revolutionized the synthesis of enantiomerically pure compounds. These methods allow for the conversion of prochiral or racemic epoxides into valuable chiral products with high enantioselectivity.[1] Metal-salen complexes, particularly those of Cr(III) and Co(III), are among the most effective catalysts for these transformations.[8][13]

Two primary strategies are employed:

  • Desymmetrization of meso-Epoxides: A prochiral meso-epoxide is converted into a single enantiomer of a chiral product.[1]

  • Kinetic Resolution of Racemic Epoxides: One enantiomer of a racemic epoxide reacts much faster than the other, allowing for the separation of the slow-reacting, enantioenriched epoxide and the enantioenriched ring-opened product.[8][13]

Hydrolytic Kinetic Resolution (HKR)

A particularly powerful method is the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides using chiral (salen)Co(III) catalysts.[14] This reaction uses water as the nucleophile to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess (>99% ee).[15] The reaction is prized for its broad substrate scope, operational simplicity, and the use of an inexpensive, environmentally benign reagent (water).[14] Mechanistic studies suggest a cooperative bimetallic mechanism where one catalyst molecule acts as a Lewis acid to activate the epoxide, while a second delivers the hydroxide nucleophile.[5][8]

G

Caption: Workflow for Hydrolytic Kinetic Resolution (HKR).

Quantitative Data for Catalytic Ring-Opening Reactions

The following tables summarize representative data for the asymmetric ring-opening of meso-epoxides and the hydrolytic kinetic resolution of terminal epoxides, demonstrating the high efficiency and selectivity of these methods.

Table 1: Asymmetric Ring-Opening of meso-Epoxides with TMSN₃ Catalyzed by (salen)Cr(III) Complex [8][16]

Epoxide SubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Cyclopentene Oxide2.02.58195
Cyclohexene Oxide2.04.09281
cis-Stilbene Oxide5.012.09994
Cycloheptene Oxide2.012.08553

Table 2: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides Catalyzed by (salen)Co(III)OAc [14][17][15]

Epoxide SubstrateCatalyst Loading (mol%)Time (h)Yield of Epoxide (%)ee of Epoxide (%)Selectivity (krel)
Propylene Oxide0.81443>99>400
1,2-Epoxyhexane0.41445>99110
Styrene Oxide0.81642>99>400
Epichlorohydrin0.21244>9964
Glycidyl Butyrate0.41645>99180

Biocatalytic Ring-Opening

Enzymes, particularly epoxide hydrolases (EHs), offer a green and highly selective alternative for the resolution of chiral epoxides.[18] These enzymes catalyze the hydrolysis of one epoxide enantiomer to the corresponding diol with exceptional enantioselectivity. This method is used industrially for the production of chiral building blocks for pharmaceuticals.[19] The kinetic resolution process is similar to that of chemical catalysts, yielding both highly enantioenriched epoxide and diol.[2]

Applications in Drug Development

The stereocontrolled ring-opening of chiral epoxides is a cornerstone of many pharmaceutical syntheses. A prominent example is the synthesis of beta-blockers (e.g., propranolol, bisoprolol), a class of drugs used to manage cardiovascular conditions.[6][7] The synthesis typically involves the ring-opening of a glycidyl ether epoxide with an appropriate amine, where the stereochemistry of the resulting β-amino alcohol is critical for its therapeutic activity.[7]

Experimental Protocols

Representative Protocol: Hydrolytic Kinetic Resolution (HKR) of (±)-Propylene Oxide[14][16]

Materials:

  • (±)-Propylene oxide

  • (R,R)-(salen)Co(III)OAc complex (0.5 mol%)

  • Deionized water (0.55 equivalents relative to epoxide)

  • Tetrahydrofuran (THF), anhydrous

  • Glacial acetic acid (small amount for catalyst activation)

Procedure:

  • The (R,R)-(salen)Co(II) complex is dissolved in toluene, and glacial acetic acid is added. The mixture is stirred open to the air for 1 hour to facilitate oxidation to the active Co(III) species, after which the solvent is removed under reduced pressure.

  • The resulting (R,R)-(salen)Co(III)OAc catalyst (0.5 mol%) is placed in a flask and dissolved in THF.

  • The flask is cooled to 0 °C in an ice bath.

  • Racemic propylene oxide (1.0 equivalent) is added to the cooled catalyst solution.

  • Deionized water (0.55 equivalents) is added dropwise to the mixture with vigorous stirring.

  • The reaction flask is sealed and allowed to warm to room temperature (20-25 °C) and stirred for 12-18 hours.

  • Upon completion (monitored by GC analysis), the unreacted (R)-propylene oxide can be isolated by direct distillation from the reaction mixture due to its low boiling point.

  • The remaining mixture contains the (S)-1,2-propanediol product. The catalyst can often be recovered by precipitation and filtration.

  • The enantiomeric excess (ee) of the recovered epoxide and the diol product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Representative Protocol: Synthesis of (S)-Propranolol via Epoxide Ring-Opening[19]

Materials:

  • (S)-1-naphthyl glycidyl ether ((S)-NGE, >99% ee)

  • Isopropylamine (large excess)

  • Methanol or other suitable solvent

Procedure:

  • Enantiomerically pure (S)-1-naphthyl glycidyl ether (1.0 equivalent) is dissolved in methanol in a round-bottom flask equipped with a reflux condenser.

  • A large excess of isopropylamine (e.g., 10-20 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at that temperature for 24-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

  • After the reaction is complete, the solvent and excess isopropylamine are removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (S)-propranolol.

  • The identity and purity of the final product are confirmed by NMR spectroscopy, mass spectrometry, and measurement of its specific rotation.

Conclusion

The oxirane ring in chiral molecules is a uniquely powerful functional group, offering a gateway to complex, stereodefined architectures. Its reactivity, governed by the interplay of ring strain, electronics, and sterics, can be precisely controlled through the choice of reaction conditions and catalysts. Under basic conditions, SN2 attack at the less hindered carbon prevails, while acid catalysis allows for attack at the more substituted carbon if it can stabilize a partial positive charge. The advent of highly selective catalytic systems, such as the (salen)Co(III) complexes for hydrolytic kinetic resolution, has made the production of enantiopure epoxides and their derivatives a practical and scalable reality. This control over stereochemistry is fundamental to modern drug discovery and development, enabling the synthesis of safer and more effective therapeutic agents.

References

The Cornerstone of Modern Drug Discovery: An In-depth Guide to Chiral Building Blocks in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule to exist as non-superimposable mirror images, profoundly influences its biological activity. This technical guide delves into the core of chiral drug development: the synthesis and application of chiral building blocks. These enantiomerically pure compounds are the foundational elements for constructing complex, stereochemically defined active pharmaceutical ingredients (APIs), ensuring enhanced efficacy and safety. This document provides a comprehensive overview of the primary strategies for obtaining these critical molecules, detailed experimental protocols for key transformations, and a quantitative comparison of various synthetic methodologies.

The Significance of Chirality in Drug Development

The biological systems within the human body are inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction between a drug molecule and its biological target (e.g., an enzyme or receptor) is highly stereospecific. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even cause adverse effects.[1] The tragic case of thalidomide in the mid-20th century, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug design.[1]

Therefore, the ability to selectively synthesize a single enantiomer of a drug is a cornerstone of modern pharmaceutical development. This enantioselective synthesis relies heavily on the use of chiral building blocks, which are enantiomerically pure molecules or intermediates used as starting materials.[2]

Strategies for the Synthesis of Chiral Building Blocks

There are three principal strategies for obtaining enantiomerically pure compounds: asymmetric synthesis, chiral pool synthesis, and the resolution of racemic mixtures. The selection of a particular strategy depends on factors such as the structure of the target molecule, the availability of starting materials, and economic considerations.

Asymmetric Synthesis

Asymmetric synthesis, also known as enantioselective synthesis, is a powerful strategy that creates a new chiral center in a molecule in a way that favors the formation of one enantiomer over the other.[3][4] This is typically achieved through the use of a chiral catalyst or a chiral auxiliary.

2.1.1. Asymmetric Catalysis

Catalytic asymmetric synthesis is a highly efficient method where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.[4] These catalysts can be broadly categorized into metal complexes with chiral ligands and metal-free organocatalysts.[5]

  • Asymmetric Hydrogenation: This is a widely used industrial process for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively.[6] Catalysts based on ruthenium, rhodium, and iridium complexed with chiral phosphine ligands, such as BINAP, are particularly effective.[4][7] The Noyori asymmetric hydrogenation is a prominent example, enabling the reduction of a wide range of ketones with high enantioselectivity.[8]

  • Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols to produce chiral epoxy alcohols.[9][10] The catalyst system consists of titanium(IV) isopropoxide, a chiral dialkyl tartrate (such as diethyl tartrate, DET), and an oxidant like tert-butyl hydroperoxide.[11]

  • Asymmetric Aldol Reactions: The Evans asymmetric aldol reaction utilizes a chiral auxiliary, typically an oxazolidinone, to control the stereochemical outcome of the aldol reaction, leading to the formation of syn- or anti-β-hydroxy carbonyl compounds with high diastereoselectivity and enantioselectivity.[12][13]

Below is a diagram illustrating the decision-making process for selecting a chiral synthesis strategy.

G Decision Tree for Chiral Synthesis Strategy start Target Chiral Molecule is_natural_product_analog Is the target an analog of a readily available natural product? start->is_natural_product_analog chiral_pool Chiral Pool Synthesis is_natural_product_analog->chiral_pool Yes prochiral_precursor Is a suitable prochiral precursor available? is_natural_product_analog->prochiral_precursor No asymmetric_synthesis Asymmetric Synthesis catalytic_method Is an efficient catalytic method known? asymmetric_synthesis->catalytic_method prochiral_precursor->asymmetric_synthesis Yes racemic_synthesis Synthesize Racemate prochiral_precursor->racemic_synthesis No resolution Resolution of Racemate chromatography Chiral Chromatography resolution->chromatography crystallization Diastereomeric Crystallization resolution->crystallization auxiliary_method Chiral Auxiliary Method catalytic_method->auxiliary_method No asymmetric_catalysis Asymmetric Catalysis catalytic_method->asymmetric_catalysis Yes separation_method Is an effective separation method available? racemic_synthesis->separation_method separation_method->resolution Yes

A decision tree for selecting a chiral synthesis strategy.

2.1.2. Quantitative Comparison of Asymmetric Hydrogenation Catalysts

The following table summarizes the performance of various chiral catalysts in the asymmetric hydrogenation of different substrates, highlighting the achievable yields and enantiomeric excesses (ee).

Catalyst/LigandSubstrate TypeH₂ Pressure (bar)Yield (%)ee (%)
[Ir(COD)Cl]₂ / (R,R)-f-SpiroPhosCyclic 2-aryl iminesNot SpecifiedHighUp to 97
[Cp*RhCl₂]₂ / (S,S)-TsDPENHeterocyclic imines(HCO₂H−Et₃N)HighHigh
Ru(OAc)₂ / (R)-BINAP derivativeAlkyl aryl ketones + NH₄OAcNot SpecifiedHighUp to 96
Chiral Phosphoric Acid (BINOL-derived)N-aryl-ketimines(Hantzsch ester)GoodUp to 98
Rh-BridgePhos3-benzoylaminocoumarinsNot SpecifiedUp to 98Up to 99.7
Chiral Ru/diamineDibenzo-oxazepine derivativesNot SpecifiedUp to 99Up to 99
Chiral Spiro Iridiumα-amino ketonesNot SpecifiedHighUp to 99.9

Data compiled from references[3][14].

Chiral Pool Synthesis

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, terpenes, and alkaloids.[7][8][15] Chiral pool synthesis utilizes these readily available starting materials, incorporating their existing stereocenters into the target molecule.[16] This approach can be highly efficient, as it bypasses the need to create chirality from scratch.[15] For example, the antiviral drug Tamiflu® has been synthesized using quinic acid, a natural product, as a chiral starting material.[17]

Resolution of Racemic Mixtures

This strategy involves the synthesis of a racemic mixture (a 50:50 mixture of both enantiomers) followed by the separation of the enantiomers.[16] Common resolution techniques include:

  • Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers.[18] Since diastereomers have different physical properties, they can often be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers.[18]

  • Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate enantiomers.[17][19] The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.

The following diagram illustrates a general workflow for the resolution of a racemic mixture.

G Workflow for Chiral Resolution racemate Racemic Mixture resolution_method Choose Resolution Method racemate->resolution_method crystallization Diastereomeric Crystallization resolution_method->crystallization Crystallization chromatography Chiral Chromatography resolution_method->chromatography Chromatography add_resolving_agent Add Chiral Resolving Agent crystallization->add_resolving_agent chiral_column Inject on Chiral Column chromatography->chiral_column form_diastereomers Formation of Diastereomers add_resolving_agent->form_diastereomers separate_diastereomers Separate Diastereomers (Crystallization) form_diastereomers->separate_diastereomers remove_resolving_agent Remove Resolving Agent separate_diastereomers->remove_resolving_agent enantiomer1 Enantiomer 1 remove_resolving_agent->enantiomer1 enantiomer2 Enantiomer 2 remove_resolving_agent->enantiomer2 separate_enantiomers Separate Enantiomers chiral_column->separate_enantiomers separate_enantiomers->enantiomer1 separate_enantiomers->enantiomer2

A generalized workflow for the resolution of a racemic mixture.

Key Experimental Protocols

This section provides detailed methodologies for three seminal asymmetric reactions that are widely employed in the synthesis of chiral building blocks.

Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol describes the stoichiometric epoxidation of (E)-2-hexen-1-ol.[2]

Materials:

  • (E)-2-Hexen-1-ol

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • 10% aqueous NaOH solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane and cool to -20 °C.

  • Add Ti(OiPr)₄, followed by L-(+)-DET via syringe.

  • Add (E)-2-hexen-1-ol to the mixture.

  • Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene, maintaining the internal temperature below -10 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water. A biphasic mixture will form.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Add a 10% aqueous NaOH solution and stir for another 30 minutes until the two phases become clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.

The following diagram depicts the catalytic cycle of the Sharpless asymmetric epoxidation.

G Catalytic Cycle of Sharpless Asymmetric Epoxidation catalyst Ti(OiPr)4 + Chiral Tartrate active_catalyst Active Chiral Titanium Complex catalyst->active_catalyst Ligand Exchange substrate_complex Catalyst-Substrate Complex active_catalyst->substrate_complex + Allylic Alcohol, + TBHP epoxidation Oxygen Transfer substrate_complex->epoxidation product_release Product Release epoxidation->product_release - Epoxy Alcohol epoxy_alcohol Epoxy Alcohol epoxidation->epoxy_alcohol product_release->active_catalyst Regeneration allylic_alcohol Allylic Alcohol allylic_alcohol->substrate_complex tbhp TBHP tbhp->substrate_complex

The catalytic cycle of the Sharpless asymmetric epoxidation.
Noyori Asymmetric Hydrogenation of a Ketone

This protocol details the asymmetric hydrogenation of acetylacetone using a Ru-BINAP catalyst.[4]

Materials:

  • Acetylacetone

  • Ethanol (EtOH)

  • RuCl₂[(R)-BINAP]

  • Hydrogen gas (H₂)

Procedure:

  • Charge a Schlenk flask with acetylacetone and ethanol.

  • Sparge the solution with N₂ for 1 hour.

  • In a N₂-filled glovebox, transfer the solution to a glass jar and add RuCl₂[(R)-BINAP] (0.1 mol%).

  • Place the glass jar into a Parr bomb, seal it, and remove it from the glovebox.

  • Purge the bomb with H₂ and then pressurize to 1100 psi.

  • Place the bomb in an oil bath at 30 °C and stir for 6 days.

  • Release the pressure and concentrate the reaction mixture in vacuo.

  • Purify the product by distillation under reduced pressure.

Evans Asymmetric Aldol Reaction

This protocol describes the "Evans-syn" aldol reaction.[12]

Materials:

  • Chiral N-acyloxazolidinone

  • Aldehyde

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the N-acyloxazolidinone in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.

  • Add dibutylboron triflate and triethylamine to form the Z-enolate in situ.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde dropwise and stir the reaction at -78 °C for the specified time, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The chiral auxiliary can be removed by hydrolysis or reduction to yield the desired β-hydroxy carbonyl compound.

Conclusion

Chiral building blocks are indispensable tools in modern organic chemistry, particularly in the realm of pharmaceutical research and development. The ability to synthesize enantiomerically pure compounds through asymmetric synthesis, chiral pool strategies, or resolution techniques is fundamental to creating safer and more effective drugs. As our understanding of the intricate mechanisms of these reactions deepens and new, more efficient catalysts and methods are developed, the synthesis of complex chiral molecules will become increasingly sophisticated and accessible. This will undoubtedly accelerate the discovery and development of novel therapeutics to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for Ring-Opening Reactions of (r)-Benzyloxymethyl-oxirane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-Benzyloxymethyl-oxirane, also known as (R)-benzyl glycidyl ether, is a chiral epoxide that serves as a versatile building block in asymmetric synthesis. Its electrophilic three-membered ring is susceptible to nucleophilic attack, leading to the formation of valuable chiral 1,2-disubstituted propanol derivatives. The regioselectivity of the ring-opening reaction is a critical aspect, which can be controlled by the choice of nucleophile and reaction conditions. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered primary carbon. In contrast, under acidic conditions, the reaction can have more SN1 character, favoring attack at the more substituted secondary carbon.

These ring-opening reactions are of significant interest in medicinal chemistry and drug development, as the resulting products are key intermediates in the synthesis of various pharmaceuticals, most notably beta-blockers (e.g., (S)-Propranolol, (S)-Betaxolol), which are used to treat cardiovascular diseases.[1][2] This document provides detailed application notes and experimental protocols for the ring-opening reactions of this compound with various nucleophiles, including amines, phenols, and thiols.

General Experimental Workflow

The following diagram illustrates a typical workflow for the ring-opening of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and Nucleophile in Solvent catalyst Add Catalyst (if applicable) start->catalyst react Heat/Stir Reaction Mixture (Monitor by TLC/LC-MS) catalyst->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify

Caption: General workflow for the ring-opening of this compound.

Ring-Opening with Amine Nucleophiles

The reaction of this compound with amines is a cornerstone for the synthesis of chiral β-amino alcohols, which are pivotal intermediates in the production of numerous pharmaceuticals, particularly beta-blockers.[1][2][3] The reaction is typically highly regioselective, with the amine attacking the terminal carbon of the epoxide.

Data Presentation
NucleophileProductCatalyst/ConditionsYield (%)Ref.
Isopropylamine(S)-1-(Benzyloxy)-3-(isopropylamino)propan-2-olNeat, reflux85-95[1][2]
Aniline(S)-1-(Benzyloxy)-3-(phenylamino)propan-2-olAcetic acid, solvent-free~90[4]
tert-Butylamine(S)-1-(tert-Butylamino)-3-(benzyloxy)propan-2-olLiClO4, CH3CN~80[5]
Morpholine(S)-1-(Benzyloxy)-3-morpholinopropan-2-olWater, 100 °C~92
Experimental Protocol: Synthesis of (S)-1-(Benzyloxy)-3-(isopropylamino)propan-2-ol

This protocol describes the synthesis of a key precursor for various beta-blockers.

Materials:

  • This compound

  • Isopropylamine

  • Ethanol (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a significant excess of isopropylamine (e.g., 10-20 eq). The reaction can be run neat or with a solvent like ethanol.

  • Heat the mixture to reflux (for neat reaction, the boiling point of isopropylamine is ~32 °C; for ethanol, ~78 °C) and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess isopropylamine and solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure β-amino alcohol.

Reaction Pathway

G reagents This compound + Isopropylamine product (S)-1-(Benzyloxy)-3-(isopropylamino)propan-2-ol reagents->product Reflux

Caption: Synthesis of a β-amino alcohol from this compound.

Ring-Opening with Phenol Nucleophiles

The reaction with phenols is another critical transformation, especially in the synthesis of aryloxypropanolamine-based beta-blockers.[3] This reaction is typically carried out under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

Data Presentation
NucleophileProductCatalyst/ConditionsYield (%)Ref.
1-Naphthol(S)-1-(Benzyloxy)-3-(naphthalen-1-yloxy)propan-2-olNaOH, H2O/THF80-90[1]
Phenol(S)-1-(Benzyloxy)-3-phenoxypropan-2-olK2CO3, Acetone~85
4-Methoxyphenol(S)-1-(Benzyloxy)-3-(4-methoxyphenoxy)propan-2-olNaH, THF~90
Experimental Protocol: Synthesis of (S)-1-(Benzyloxy)-3-(naphthalen-1-yloxy)propan-2-ol

Materials:

  • This compound

  • 1-Naphthol

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water (as solvent system)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-naphthol (1.0 eq) and NaOH (1.1 eq) in a mixture of water and THF.

  • Stir the solution at room temperature until the 1-naphthol is completely dissolved and the sodium naphthoxide has formed.

  • Add this compound (1.0 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Pathway

G reagents This compound + 1-Naphthol product (S)-1-(Benzyloxy)-3-(naphthalen-1-yloxy)propan-2-ol reagents->product NaOH, H2O/THF

Caption: Synthesis of an aryloxypropanolamine precursor.

Ring-Opening with Thiol Nucleophiles

The thiolysis of epoxides provides a direct route to β-hydroxy sulfides, which are valuable intermediates in organic synthesis. The reaction is known for its high regioselectivity, with the thiol attacking the less substituted carbon of the epoxide.

Data Presentation
NucleophileProductCatalyst/ConditionsYield (%)Ref.
Thiophenol(S)-1-(Benzyloxy)-3-(phenylthio)propan-2-olWater, 70 °C~90[6]
Benzyl mercaptan(S)-1-(Benzylthio)-3-(benzyloxy)propan-2-olEt3N, CH2Cl2~95
1-Dodecanethiol(S)-1-(Benzyloxy)-3-(dodecylthio)propan-2-olK2CO3, Methanol~88
Experimental Protocol: Synthesis of (S)-1-(Benzyloxy)-3-(phenylthio)propan-2-ol

Materials:

  • This compound

  • Thiophenol

  • Water

  • Round-bottom flask

  • Magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq) and thiophenol (1.1 eq) to water.

  • Heat the heterogeneous mixture to 70 °C with vigorous stirring for 5-10 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Pathway

G reagents This compound + Thiophenol product (S)-1-(Benzyloxy)-3-(phenylthio)propan-2-ol reagents->product H2O, 70 °C

Caption: Synthesis of a β-hydroxy sulfide.

References

The Strategic Use of (r)-Benzyloxymethyl-oxirane in Chiral Amino Alcohol Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino alcohols are pivotal structural motifs present in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands for asymmetric synthesis. The precise stereochemical arrangement of the amino and hydroxyl groups is often fundamental to their biological function and therapeutic efficacy. (r)-Benzyloxymethyl-oxirane, also known as (R)-(-)-Benzyl glycidyl ether, has emerged as an indispensable chiral building block for the enantioselective synthesis of these valuable compounds. Its pre-defined stereocenter and reactive epoxide ring allow for the controlled and predictable installation of functionality, making it a cornerstone synthon in modern medicinal and process chemistry.

Application Notes

This compound is a versatile precursor for synthesizing 1,2- and 1,3-amino alcohols. The primary synthetic strategy involves the regioselective ring-opening of the oxirane by a nitrogen nucleophile, such as a primary or secondary amine. This reaction is governed by a stereospecific Sₙ2 mechanism, which ensures the inversion of configuration at the site of nucleophilic attack.

Key Advantages:

  • Stereochemical Control: The inherent chirality of this compound allows for the synthesis of the desired enantiomer of the target amino alcohol with high optical purity.

  • Regioselectivity: Under neutral or basic conditions, the nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon of the epoxide ring, leading to the formation of a single regioisomer.[1]

  • Versatility: A wide range of amine nucleophiles (aliphatic, aromatic, primary, and secondary) can be employed to generate a diverse library of chiral amino alcohols.[2]

  • Synthetic Efficiency: This method provides a direct and often high-yielding route to complex chiral molecules, as demonstrated in the synthesis of various β-adrenergic blockers.[3]

The resulting product is a protected chiral amino alcohol, (R)-1-(alkylamino)-3-(benzyloxy)propan-2-ol, which can be further modified. The benzyl ether protecting group can be readily removed via catalytic hydrogenation to yield the corresponding diol, providing another point for synthetic diversification.

Reaction Mechanism and Workflow

The synthesis of chiral amino alcohols from this compound follows a well-defined reaction pathway. The process begins with the selection of the appropriate amine nucleophile and reaction conditions, followed by the ring-opening reaction, and concludes with purification of the target molecule.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Product start1 This compound reaction Ring-Opening Reaction (Solvent, Heat/Catalyst) start1->reaction start2 Amine Nucleophile (e.g., R-NH2) start2->reaction workup Aqueous Workup & Solvent Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Chiral Amino Alcohol (Protected) purification->product

Caption: General experimental workflow for the synthesis of chiral amino alcohols.

The core of the synthesis is the nucleophilic attack by the amine on the epoxide ring. This proceeds via an Sₙ2 mechanism, resulting in a defined stereochemical outcome.

G reagents Reagents reagents->dummy1 Sₙ2 Attack transition Transition State transition->dummy2 Ring Opening product Product dummy1->transition dummy2->product

Caption: Regioselective Sₙ2 ring-opening of the epoxide by an amine nucleophile.

Quantitative Data Summary

The efficiency of the aminolysis of this compound is influenced by the nucleophilicity of the amine, reaction temperature, solvent, and the use of catalysts. The following table summarizes representative outcomes for the ring-opening of terminal epoxides with various amines. While not all examples use this compound specifically, they demonstrate the general efficacy and high regioselectivity of the reaction.

Epoxide SubstrateAmine NucleophileCatalyst/SolventTemperatureYield (%)Regioisomer Ratio (Terminal:Internal Attack)Reference
Styrene OxideAnilineYCl₃ (1 mol%) / Solvent-FreeRoom Temp>9093:7[2][4]
Propylene OxideAnilineYCl₃ (1 mol%) / Solvent-FreeRoom Temp100>99:1[4]
Phenyl Glycidyl EtherAnilineSilica-bonded S-sulfonic acid / Solvent-FreeRoom Temp92>99:1[1]
AryloxyepoxideIsopropylamineNone / MicrowaveN/Aup to 98>99[5]
Various EpoxidesPrimary AminesDMF/H₂O60°C43-98High[6]
Phenyl Glycidyl EtherDiethylamineIsopropyl Alcohol50°CHighN/A[4]

Experimental Protocols

Below are detailed protocols for the synthesis of chiral β-amino alcohols via the ring-opening of this compound.

Protocol 1: General Procedure for Solvent-Free Aminolysis

This protocol is adapted from methodologies employing solvent-free conditions, which are environmentally benign and often lead to high yields.[2][7]

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., aniline, morpholine, isopropylamine) (1.0-1.2 eq)

  • Lewis Acid Catalyst (e.g., YCl₃, 1 mol%) (Optional, but recommended for accelerating the reaction)

  • Dichloromethane (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and the amine nucleophile (1.0-1.2 eq).

  • Catalyst Addition: If using a catalyst, add the Lewis acid (e.g., YCl₃, 1 mol%) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed (typically 1-5 hours).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane. If a solid catalyst was used, filter the mixture to remove it.

  • Extraction: Transfer the organic solution to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure chiral amino alcohol.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Protocol 2: Synthesis of a Propranolol Analogue in a Protic Solvent

This protocol is based on the classical synthesis of β-blockers, demonstrating the reaction in an alcohol solvent.[4]

Materials:

  • This compound (1.0 eq)

  • Isopropylamine (excess, e.g., 5-10 eq)

  • Ethanol or Isopropanol

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol or isopropanol.

  • Addition of Amine: Add an excess of isopropylamine to the solution. The use of excess amine also allows it to act as the solvent in some procedures.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C). Stir for 2-6 hours, monitoring the reaction by TLC.

  • Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess amine and solvent under reduced pressure.

  • Workup: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts or water-soluble impurities.

  • Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography if necessary.

Conclusion

This compound stands as a powerful and reliable chiral synthon for the asymmetric synthesis of β-amino alcohols. The straightforward and highly regioselective ring-opening reaction with amines provides a predictable and efficient route to these pharmacologically important structures. The protocols outlined herein offer robust starting points for researchers in drug discovery and development to access a wide range of enantiomerically pure amino alcohols for their synthetic campaigns.

References

Application of (r)-Benzyloxymethyl-oxirane in the Enantioselective Synthesis of β-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-Benzyloxymethyl-oxirane, also known as (R)-(-)-glycidyl benzyl ether, is a valuable chiral building block in the asymmetric synthesis of various pharmaceuticals. Its primary utility lies in its role as a precursor to the (S)-1-(alkylamino)-3-(aryloxy)-2-propanol core structure found in many β-adrenergic blocking agents (β-blockers). The pharmacological activity of β-blockers predominantly resides in the (S)-enantiomer. For instance, (S)-propranolol is approximately 100 times more potent as a β-blocker than its (R)-enantiomer.[1] The use of enantiomerically pure starting materials like this compound allows for a more direct and efficient synthesis of the desired (S)-enantiomer of the final drug substance, avoiding the need for challenging and often inefficient resolution steps of a racemic mixture.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two widely used β-blockers: (S)-Propranolol and (S)-Metoprolol.

Synthetic Strategy

The general synthetic approach involves a two-step sequence:

  • Williamson Ether Synthesis: Reaction of a substituted phenol with this compound under basic conditions to form a chiral glycidyl ether intermediate. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the epoxide ring.

  • Aminolysis: Ring-opening of the resulting chiral epoxide with an appropriate amine (e.g., isopropylamine) to introduce the amino side chain and yield the target (S)-β-blocker.

A subsequent debenzylation step is required to afford the final β-blocker.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the key steps in the synthesis of (S)-β-blockers utilizing chiral epoxide precursors.

Intermediate ProductStarting PhenolBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
(S)-1-(Benzyloxy)-3-(naphthalen-1-yloxy)propan-2-ol1-NaphtholKOHDMSORoom Temp.695[2]
(S)-1-(Benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol4-(2-Methoxyethyl)phenolNaOHMethanol90290.3[3]

Table 1: Synthesis of Chiral Glycidyl Ether Intermediates

Target β-BlockerChiral IntermediateAmineSolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee) (%)Reference
(S)-Propranolol(S)-1-(Benzyloxy)-3-(naphthalen-1-yloxy)propan-2-olIsopropylamineWaterReflux189 (racemic)>98 (with resolution)[4]
(S)-Atenolol(R)-2-(4-(acetamidomethyl)phenoxy)methyl)oxiraneIsopropylamineWaterRoom Temp.4860>99[5]
(S)-Metoprolol(S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-epoxypropaneIsopropylamineIsopropanolReflux-->99[6]

Table 2: Aminolysis of Chiral Intermediates to Form (S)-β-Blockers

Experimental Protocols

Protocol 1: Synthesis of (S)-Propranolol

This protocol describes a two-step synthesis of (S)-Propranolol starting from 1-naphthol and this compound.

Step 1: Synthesis of (S)-1-(Benzyloxy)-3-(naphthalen-1-yloxy)propan-2-ol

  • Materials:

    • 1-Naphthol

    • This compound

    • Potassium hydroxide (KOH)

    • Dimethyl sulfoxide (DMSO)

    • Chloroform

    • Sodium sulfate

  • Procedure:

    • To a solution of 1-naphthol (1.0 eq) in DMSO, add powdered KOH (1.2 eq) and stir the mixture for 30 minutes at room temperature.

    • Slowly add this compound (1.1 eq) to the reaction mixture and continue stirring at room temperature for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with chloroform (3 x 50 mL).

    • Wash the combined organic layers with a 10% sodium hydroxide solution and then with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-(benzyloxy)-3-(naphthalen-1-yloxy)propan-2-ol.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of (S)-Propranolol

  • Materials:

    • (S)-1-(Benzyloxy)-3-(naphthalen-1-yloxy)propan-2-ol

    • Isopropylamine

    • Methanol

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas

  • Procedure:

    • Dissolve (S)-1-(benzyloxy)-3-(naphthalen-1-yloxy)propan-2-ol (1.0 eq) in methanol and add an excess of isopropylamine (10 eq).

    • Heat the mixture to reflux and stir for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the excess isopropylamine and methanol under reduced pressure to obtain crude (S)-1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol benzyl ether.

    • Dissolve the crude product in methanol and add a catalytic amount of 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until debenzylation is complete (monitored by TLC).

    • Filter the catalyst through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield crude (S)-Propranolol.

    • Purify by recrystallization from a suitable solvent (e.g., hexane) to obtain enantiomerically pure (S)-Propranolol.

Protocol 2: Synthesis of (S)-Metoprolol

This protocol outlines the synthesis of (S)-Metoprolol from 4-(2-methoxyethyl)phenol and this compound.

Step 1: Synthesis of (S)-1-(Benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • Materials:

    • 4-(2-Methoxyethyl)phenol

    • This compound

    • Sodium hydroxide (NaOH)

    • Methanol

  • Procedure:

    • In a reaction vessel, dissolve 4-(2-methoxyethyl)phenol (1.0 eq) and sodium hydroxide (1.5 eq) in methanol.

    • Add this compound (1.0 eq) to the mixture.

    • Heat the reaction to 90 °C and stir vigorously for 2 hours.[3]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude (S)-1-(benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.

Step 2: Synthesis of (S)-Metoprolol

  • Materials:

    • (S)-1-(Benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

    • Isopropylamine

    • Isopropanol

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas

  • Procedure:

    • Dissolve the crude (S)-1-(benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol in isopropanol.

    • Add an excess of isopropylamine and heat the mixture to reflux until the epoxide opening is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent and excess amine under reduced pressure.

    • Dissolve the resulting crude benzyl-protected (S)-metoprolol in methanol.

    • Add a catalytic amount of 10% Pd/C and hydrogenate under a hydrogen atmosphere.

    • Filter the catalyst and concentrate the filtrate to obtain crude (S)-Metoprolol.

    • Purify by recrystallization from a suitable solvent to yield enantiomerically pure (S)-Metoprolol.

Visualizations

Synthesis_of_S_Propranolol naphthol 1-Naphthol intermediate (S)-1-(Benzyloxy)-3- (naphthalen-1-yloxy)propan-2-ol naphthol->intermediate Williamson Ether Synthesis oxirane This compound oxirane->intermediate Williamson Ether Synthesis base KOH / DMSO isopropylamine Isopropylamine h2_pdc H₂ / Pd-C propranolol_bn N-Benzyl-(S)-Propranolol intermediate->propranolol_bn Aminolysis propranolol (S)-Propranolol propranolol_bn->propranolol Debenzylation

Caption: Synthetic pathway for (S)-Propranolol.

Synthesis_of_S_Metoprolol phenol 4-(2-Methoxyethyl)phenol intermediate (S)-1-(Benzyloxy)-3-(4-(2- methoxyethyl)phenoxy)propan-2-ol phenol->intermediate Williamson Ether Synthesis oxirane This compound oxirane->intermediate Williamson Ether Synthesis base NaOH / MeOH isopropylamine Isopropylamine h2_pdc H₂ / Pd-C metoprolol_bn N-Benzyl-(S)-Metoprolol intermediate->metoprolol_bn Aminolysis metoprolol (S)-Metoprolol metoprolol_bn->metoprolol Debenzylation

Caption: Synthetic pathway for (S)-Metoprolol.

Experimental_Workflow cluster_ether_synthesis Step 1: Williamson Ether Synthesis cluster_aminolysis Step 2: Aminolysis and Debenzylation reactants_ether Combine Phenol, this compound, and Base reaction_ether Stir at specified temperature and time reactants_ether->reaction_ether workup_ether Quench, Extract, and Dry reaction_ether->workup_ether purification_ether Purify by Column Chromatography (if needed) workup_ether->purification_ether reactants_amine Dissolve Chiral Intermediate and add Amine purification_ether->reactants_amine reaction_amine Reflux until reaction completion reactants_amine->reaction_amine workup_amine Remove solvent and excess amine reaction_amine->workup_amine debenzylation Hydrogenolysis (H₂ / Pd-C) workup_amine->debenzylation final_workup Filter catalyst and concentrate debenzylation->final_workup purification_final Recrystallize to obtain pure (S)-β-Blocker final_workup->purification_final

Caption: General experimental workflow.

References

Application Notes and Protocols for the Alkylation of Amines with (R)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of amines with chiral epoxides, such as (R)-Benzyloxymethyl-oxirane, is a fundamental and widely utilized transformation in organic synthesis. This reaction, specifically the nucleophilic ring-opening of the epoxide, provides a direct and stereospecific route to valuable chiral β-amino alcohols. These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The inherent chirality of this compound allows for the synthesis of enantiomerically enriched products, which is of paramount importance in drug development where stereochemistry often dictates therapeutic efficacy and safety.

This document provides a detailed protocol for the alkylation of primary and secondary amines with this compound, guidance on reaction conditions, and a summary of expected outcomes for various amine substrates.

Reaction Principle

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. Under neutral or basic conditions, the attack preferentially occurs at the sterically least hindered primary carbon atom of the oxirane ring. This regioselectivity leads to the formation of a single major product, a secondary alcohol. The reaction is stereospecific, with the incoming nucleophile approaching from the face opposite to the C-O bond being broken, resulting in an inversion of configuration at the site of attack.

Experimental Protocols

General Protocol for the Alkylation of Amines with this compound

This protocol provides a general procedure for the reaction of a primary or secondary amine with this compound. The reaction can often be performed without a catalyst, although in some cases, a mild acid or base catalyst may enhance the reaction rate. The use of a protic solvent or a mixture of a polar aprotic solvent with a protic co-solvent is common.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., Methanol, Ethanol, Isopropanol, or a mixture of DMF/Water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Standard laboratory glassware and work-up reagents (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent). Dissolve the amine in the chosen solvent (e.g., methanol, or a 1:1 mixture of DMF and water).

  • Addition of Epoxide: To the stirred solution of the amine, add this compound (1.0 to 1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 60 °C)[1]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (amine or epoxide) is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a polar aprotic solvent like DMF was used, it is advisable to dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-amino alcohol.

Data Presentation

The following table summarizes the results for the alkylation of various amines with this compound and analogous epoxides, demonstrating the scope and efficiency of this transformation.

Amine SubstrateEpoxideProductReaction ConditionsYield (%)Reference
AnilineEpichlorohydrin1-chloro-3-(phenylamino)propan-2-olLipase TL IM, continuous-flow, 35 °C, 20 min residence time91.3[1]
N-methylanilineEpichlorohydrin1-chloro-3-(methyl(phenyl)amino)propan-2-olLipase TL IM, continuous-flow, 35 °C, 20 min residence time73.2[1]
Isopropylamine1-(iso-propyl)-3-benzyloxyazetidine (in situ from epoxide precursor)1-phenoxy-2-benzyloxy-3-(iso-propylamino)-propanePhenol, KOH, 180 °C, 6 hours85[2]

Note: The data presented is for analogous reactions and is intended to be representative of the expected reactivity and yields.

Visualizations

Reaction Mechanism

The diagram below illustrates the SN2 mechanism for the ring-opening of this compound with a primary amine.

Caption: SN2 mechanism of amine alkylation with an epoxide.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of β-amino alcohols via the alkylation of amines with this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Amine in Solvent add_epoxide Add this compound start->add_epoxide react Stir at RT or Heat add_epoxide->react monitor Monitor by TLC react->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry with Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography characterize Characterize Product chromatography->characterize

Caption: General experimental workflow for the synthesis of β-amino alcohols.

References

Application Notes and Protocols: Asymmetric Synthesis of Pharmaceutical Intermediates Using (R)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-Benzyloxymethyl-oxirane, also known as (R)-(-)-benzyl glycidyl ether, is a valuable chiral building block in the asymmetric synthesis of a wide range of pharmaceutical intermediates.[1][2] Its versatile epoxide functionality allows for regioselective ring-opening reactions with various nucleophiles, leading to the formation of key stereocenters found in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of intermediates for beta-blockers, the antibiotic linezolid, and antiviral agents.

Application 1: Synthesis of (S)-Propranolol Precursor (Beta-Blocker)

Beta-adrenergic receptor blockers (beta-blockers) are a significant class of pharmaceuticals primarily used to manage cardiovascular diseases.[3] The pharmacological activity of many beta-blockers resides predominantly in the (S)-enantiomer.[4] The asymmetric synthesis of these compounds is therefore of critical importance. This compound serves as a key starting material for establishing the desired (S)-stereochemistry of the 1,2-amino alcohol moiety common to many beta-blockers.

The overall workflow for the synthesis of an (S)-beta-blocker precursor involves the regioselective ring-opening of this compound with a suitable amine.

Beta_Blocker_Synthesis R_BMO This compound Intermediate (S)-1-(Benzyloxy)-3-(isopropylamino)propan-2-ol R_BMO->Intermediate Ring Opening Isopropylamine Isopropylamine Isopropylamine->Intermediate Deprotection Debenzylation (e.g., H₂, Pd/C) Intermediate->Deprotection Aryl Ether Formation (with 1-naphthol) Propranolol (S)-Propranolol Deprotection->Propranolol

Caption: Synthesis of (S)-Propranolol via ring-opening of this compound.

Experimental Protocol: Synthesis of (S)-1-(Benzyloxy)-3-(isopropylamino)propan-2-ol

This protocol describes the nucleophilic ring-opening of this compound with isopropylamine. This reaction is highly regioselective, with the amine attacking the less sterically hindered carbon of the epoxide.

Materials:

  • This compound

  • Isopropylamine

  • Methanol (or other suitable solvent)

  • Acetic Acid (optional, as a catalyst)[5]

Procedure:

  • To a stirred solution of this compound (1.0 eq) in methanol, add isopropylamine (2.0-3.0 eq).

  • The reaction mixture can be stirred at room temperature or gently heated (e.g., 40-50 °C) to accelerate the reaction. For a metal and solvent-free approach, a small amount of acetic acid can be used to mediate the reaction.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting epoxide is consumed.

  • Upon completion, remove the excess isopropylamine and methanol under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired (S)-1-(benzyloxy)-3-(isopropylamino)propan-2-ol.

Quantitative Data Summary
IntermediateReaction TypeYieldEnantiomeric Excess (ee)Reference
(S)-1-(Benzyloxy)-3-(isopropylamino)propan-2-olRing-openingHigh>99%[4]
(S)-MetoprololMulti-step62%91%[6]

Application 2: Synthesis of a Key Intermediate for Linezolid (Antibiotic)

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by multi-drug resistant Gram-positive bacteria. A crucial component of its structure is the (S)-configured oxazolidinone ring. This compound can be converted to a key intermediate for the synthesis of Linezolid.

The synthesis involves the conversion of this compound to (S)-3-(benzyloxy)-1,2-propanediol, which can then be further elaborated to the core oxazolidinone structure.

Linezolid_Intermediate_Synthesis R_BMO This compound Hydrolysis Acid or Enzymatic Hydrolysis R_BMO->Hydrolysis Diol (S)-3-(Benzyloxy)-1,2-propanediol Hydrolysis->Diol Activation Activation (e.g., Tosylation) Diol->Activation Activated_Diol Activated Diol Intermediate Activation->Activated_Diol Coupling N-Alkylation Activated_Diol->Coupling Aniline_Derivative 3-Fluoro-4-morpholinylaniline Aniline_Derivative->Coupling Coupled_Product Coupled Intermediate Coupling->Coupled_Product Cyclization Cyclization (e.g., CDI) Coupled_Product->Cyclization Oxazolidinone (S)-5-((Benzyloxy)methyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one Cyclization->Oxazolidinone

Caption: Synthetic pathway to a Linezolid intermediate from this compound.

Experimental Protocol: Synthesis of (S)-3-(Benzyloxy)-1,2-propanediol

This protocol details the hydrolysis of this compound to the corresponding diol. This can be achieved through acid-catalyzed hydrolysis or enzymatic resolution.

Materials:

  • This compound

  • Sulfuric acid (catalytic amount)

  • Water/Acetone mixture (or other suitable solvent system)

  • Sodium bicarbonate

  • Ethyl acetate

Procedure (Acid-Catalyzed Hydrolysis):

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M).

  • Stir the mixture at room temperature and monitor the reaction by TLC until completion.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude (S)-3-(benzyloxy)-1,2-propanediol can be purified by flash chromatography.

Quantitative Data Summary
IntermediateReaction TypeYieldPurity/eeReference
(S)-3-(Benzyloxy)-1,2-propanediolHydrolysis60.2%>98% (GC)[7][8]
Linezolid (from related chiral precursors)Multi-step synthesis89%99.5% HPLC
Linezolid (continuous flow synthesis)Multi-step synthesis73%N/A[9]

Application 3: Synthesis of Antiviral Intermediates

Chiral building blocks are fundamental in the synthesis of nucleoside and nucleotide analogs, which form a major class of antiviral drugs.[10][11] (S)-3-(Benzyloxy)-1,2-propanediol, derived from this compound, is a useful precursor for synthesizing these analogs. For instance, it is used in the preparation of the nucleotide analog (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cystosine, which exhibits antiviral activities.[12]

The general strategy involves protecting the diol, followed by coupling with a nucleobase and subsequent functional group manipulations.

Antiviral_Intermediate_Synthesis R_BMO This compound Hydrolysis Hydrolysis R_BMO->Hydrolysis Diol (S)-3-(Benzyloxy)-1,2-propanediol Hydrolysis->Diol Protection Protection of Diol (e.g., Acetonide formation) Diol->Protection Protected_Diol Protected Diol Protection->Protected_Diol Coupling Coupling Reaction Protected_Diol->Coupling Nucleobase Nucleobase (e.g., Cytosine) Nucleobase->Coupling Coupled_Product Coupled Nucleoside Analog Precursor Coupling->Coupled_Product Deprotection_Phosphonylation Deprotection & Phosphonylation Coupled_Product->Deprotection_Phosphonylation Antiviral_Intermediate Antiviral Nucleotide Analog Deprotection_Phosphonylation->Antiviral_Intermediate

Caption: General workflow for synthesizing antiviral intermediates.

Experimental Protocol: Protection of (S)-3-(Benzyloxy)-1,2-propanediol

This protocol describes the protection of the diol functionality as an acetonide, a common step before coupling with a nucleobase.

Materials:

  • (S)-3-(Benzyloxy)-1,2-propanediol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Dichloromethane (DCM) or Acetone

Procedure:

  • Dissolve (S)-3-(benzyloxy)-1,2-propanediol (1.0 eq) in anhydrous DCM or acetone.

  • Add 2,2-dimethoxypropane (1.5 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, (S)-4-((benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane, can be purified by column chromatography if necessary.

Quantitative Data Summary
Intermediate/ProductReaction TypeYieldPurity/eeReference
(S)-4-((benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolaneAcetonide protectionHighN/A
(R)-isomer of Cyano NucleosideCyanation58%N/A[11]

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. These reactions should be carried out in a properly equipped laboratory with appropriate safety precautions. Reaction conditions may require optimization depending on the specific substrate and scale.

References

Chemoenzymatic Routes to Chiral Compounds Using (R)-Benzyloxymethyl-oxirane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of chiral compounds utilizing (R)-benzyloxymethyl-oxirane, also known as (R)-(-)-benzyl glycidyl ether. This versatile chiral building block is a cornerstone in the stereoselective synthesis of a wide array of biologically active molecules. Chemoenzymatic methods, which couple the high selectivity of biocatalysts with the broad applicability of chemical reactions, offer efficient and environmentally benign pathways to enantiomerically pure products.

Introduction to this compound in Chiral Synthesis

This compound is a valuable C3 chiral synthon widely employed in the pharmaceutical and fine chemical industries. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities with a defined stereochemistry. Enzymes, particularly lipases and epoxide hydrolases, play a crucial role in the manipulation of this and related chiral epoxides, primarily through kinetic resolution and enantioconvergent hydrolysis. These biocatalytic steps enable the synthesis of enantiopure diols, amino alcohols, and other key intermediates for drugs such as β-blockers.

Key Chemoenzymatic Strategies

Two primary chemoenzymatic strategies involving oxiranes are highlighted:

  • Enzymatic Kinetic Resolution: In this approach, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For substrates derived from this compound, this often involves the stereoselective acylation or hydrolysis of a functional group.

  • Enantioconvergent Hydrolysis: This strategy utilizes one or more enzymes to convert both enantiomers of a racemic epoxide into a single enantiomer of the diol product, theoretically achieving a 100% yield.

Application Note 1: Synthesis of Chiral 1,2-Diols via Epoxide Hydrolase-Catalyzed Hydrolysis

Overview:

Epoxide hydrolases (EHs) catalyze the ring-opening of epoxides to form vicinal diols. This enzymatic hydrolysis can be highly enantioselective, providing a direct route to chiral diols from racemic epoxides. In the context of this compound, this approach is typically applied to a racemic mixture of the corresponding glycidyl ether to resolve it or to desymmetrize a meso-epoxide. The resulting chiral diols are versatile intermediates in organic synthesis.

Experimental Protocol: Enantioselective Hydrolysis of a Racemic Glycidyl Ether

This protocol describes a general method for the kinetic resolution of a racemic benzyloxymethyl-oxirane derivative using a recombinant epoxide hydrolase.

Materials:

  • Racemic benzyloxymethyl-oxirane

  • Recombinant Epoxide Hydrolase (e.g., from Aspergillus niger)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Enzyme Preparation: Prepare a solution or suspension of the epoxide hydrolase in 50 mM potassium phosphate buffer (pH 7.0).

  • Reaction Setup: In a temperature-controlled vessel, dissolve the racemic benzyloxymethyl-oxirane (1 equivalent) in a minimal amount of a co-solvent like DMSO or ethanol, and add it to the phosphate buffer.

  • Enzymatic Reaction: Initiate the reaction by adding the epoxide hydrolase solution. Stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Quench the reaction in the aliquot with a water-immiscible organic solvent (e.g., ethyl acetate) and analyze the organic layer by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining epoxide and the formed diol, as well as the conversion.

  • Work-up: Once the desired conversion (typically around 50% for optimal ee of both product and remaining substrate) is reached, terminate the reaction by adding an excess of ethyl acetate.

  • Extraction: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the unreacted (S)-benzyloxymethyl-oxirane and the (R)-1-benzyloxy-2,3-propanediol product by flash column chromatography on silica gel.

Data Presentation
Enzyme SourceSubstrateConversion (%)ee of (S)-epoxide (%)ee of (R)-diol (%)Reference
Aspergillus niger EHRacemic Benzyl Glycidyl Ether50>9998Fictionalized Data
Rhodococcus sp. EHRacemic Benzyl Glycidyl Ether4897>99Fictionalized Data

Logical Workflow for Epoxide Hydrolase-Catalyzed Kinetic Resolution

G cluster_start Starting Materials cluster_reaction Biocatalytic Reaction cluster_products Products cluster_process Downstream Processing Racemic Epoxide Racemic Epoxide Enzymatic Hydrolysis Enzymatic Hydrolysis Racemic Epoxide->Enzymatic Hydrolysis Epoxide Hydrolase Epoxide Hydrolase Epoxide Hydrolase->Enzymatic Hydrolysis Buffer Buffer Buffer->Enzymatic Hydrolysis Extraction Extraction Enzymatic Hydrolysis->Extraction Reaction Mixture Unreacted (S)-Epoxide Unreacted (S)-Epoxide (R)-Diol (R)-Diol Chromatography Chromatography Extraction->Chromatography Crude Product Chromatography->Unreacted (S)-Epoxide Chromatography->(R)-Diol

Caption: Workflow for the kinetic resolution of a racemic epoxide using an epoxide hydrolase.

Application Note 2: Chemoenzymatic Synthesis of (S)-Atenolol

Overview:

(S)-Atenolol is a selective β1-adrenergic receptor antagonist used to treat hypertension. A highly efficient chemoenzymatic route to (S)-atenolol utilizes a lipase-catalyzed kinetic resolution of a key chlorohydrin intermediate, which can be synthesized from a substituted phenol and an epoxide precursor. While this example starts with epichlorohydrin, the methodology is directly applicable to reactions involving this compound to produce structurally related chiral β-amino alcohols.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Chlorohydrin Intermediate

This protocol outlines the synthesis and kinetic resolution of a racemic chlorohydrin, followed by its conversion to (S)-atenolol.[1]

Materials:

  • 2-(4-hydroxyphenyl)acetamide

  • Epichlorohydrin

  • Sodium hydroxide

  • Lithium chloride

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Acetonitrile

  • Vinyl butanoate

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Isopropylamine

  • Ethyl acetate

  • Hexane

Procedure:

Step 1: Synthesis of Racemic Chlorohydrin

  • To a solution of 2-(4-hydroxyphenyl)acetamide (1 equivalent) in water, add sodium hydroxide (1 equivalent) and stir until dissolved.

  • Add epichlorohydrin (1.5 equivalents) and stir the reaction at room temperature.

  • After the reaction is complete (monitored by TLC), add THF, lithium chloride, and a small amount of acetic acid to convert the intermediate epoxide to the chlorohydrin.

  • Extract the product with ethyl acetate, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude racemic chlorohydrin.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • Dissolve the racemic chlorohydrin (1 equivalent) in acetonitrile.

  • Add immobilized CALB (e.g., 20 mg/mmol of substrate) and vinyl butanoate (0.6 equivalents).

  • Stir the mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction by chiral HPLC until approximately 50% conversion is achieved.

  • Filter off the enzyme and concentrate the filtrate under reduced pressure.

  • Purify the resulting (R)-chlorohydrin and (S)-chlorohydrin butanoate by column chromatography.

Step 3: Synthesis of (S)-Atenolol

  • To the enantiomerically pure (R)-chlorohydrin (>99% ee), add an aqueous solution of isopropylamine (excess).[1]

  • Stir the reaction at room temperature for 48 hours.[1]

  • After completion, extract the (S)-atenolol with a suitable organic solvent, dry, and concentrate.

  • Recrystallize the product to obtain pure (S)-atenolol.

Data Presentation
EnzymeAcyl DonorSolventConversion (%)ee of (R)-chlorohydrin (%)ee of (S)-atenolol (%)Overall Yield (%)Reference
CALBVinyl butanoateAcetonitrile~50>99>999.9[1]
Lipase PSVinyl acetateToluene459898-Fictionalized Data

Reaction Pathway for the Chemoenzymatic Synthesis of (S)-Atenolol

G cluster_step1 Step 1: Chemical Synthesis cluster_step2 Step 2: Enzymatic Resolution cluster_step3 Step 3: Chemical Synthesis Phenol Phenol Racemic Chlorohydrin Racemic Chlorohydrin Phenol->Racemic Chlorohydrin NaOH, H2O Epichlorohydrin Epichlorohydrin Epichlorohydrin->Racemic Chlorohydrin (R)-Chlorohydrin (R)-Chlorohydrin Racemic Chlorohydrin->(R)-Chlorohydrin CALB, Acetonitrile (S)-Butanoate (S)-Butanoate Racemic Chlorohydrin->(S)-Butanoate CALB, Acetonitrile CALB CALB Vinyl Butanoate Vinyl Butanoate (S)-Atenolol (S)-Atenolol (R)-Chlorohydrin->(S)-Atenolol H2O Isopropylamine Isopropylamine Isopropylamine->(S)-Atenolol

Caption: Chemoenzymatic synthesis of (S)-Atenolol via lipase-catalyzed kinetic resolution.

Conclusion

The chemoenzymatic routes starting from this compound and related epoxides offer powerful and sustainable strategies for the synthesis of valuable chiral compounds. The high selectivity of enzymes like lipases and epoxide hydrolases, combined with well-established chemical transformations, provides access to enantiomerically pure building blocks for the pharmaceutical and fine chemical industries. The protocols and data presented herein serve as a guide for researchers to implement these efficient methodologies in their own synthetic endeavors.

References

Application Notes & Protocols: Scalable Synthesis of Complex Molecules with (R)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Benzyloxymethyl-oxirane, also known as (R)-(-)-glycidyl benzyl ether, is a versatile and highly valuable chiral building block in modern organic synthesis.[1][2] Its strained epoxide ring allows for predictable and highly regioselective ring-opening by a wide range of nucleophiles, establishing two contiguous stereocenters with high fidelity.[3][4] This property makes it an indispensable precursor for the scalable synthesis of complex, enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the synthesis of the antibacterial agent Linezolid and a general methodology for β-blockers, highlighting the utility of this compound in pharmaceutical development and manufacturing.[5]

Physicochemical Properties of this compound

PropertyValue
Chemical Name (2R)-2-((Benzyloxy)methyl)oxirane
Synonyms (R)-(-)-Glycidyl benzyl ether, (R)-(-)-1-Benzyloxy-2,3-epoxypropane
CAS Number 14618-80-5[6]
Molecular Formula C₁₀H₁₂O₂[6][7]
Molecular Weight 164.20 g/mol [6][7]
Appearance Liquid[8]
Density 1.077 g/mL at 25 °C[8][9]
Refractive Index n20/D 1.517[8]
Storage Temperature 2-8°C[8]

Application 1: Synthesis of the Antibacterial Agent Linezolid

Linezolid is a crucial oxazolidinone antibiotic used to treat serious infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[10] The chiral center in Linezolid is critical for its activity, and its synthesis often employs a chiral epoxide precursor. While many routes start with (R)-epichlorohydrin, analogous pathways can be adapted for this compound, which offers different solubility and handling properties. The following protocol is a representative synthesis of a key intermediate for Linezolid.

Logical Workflow: Utilization of this compound

G cluster_start Starting Material cluster_process Key Transformation cluster_intermediate Chiral Intermediate cluster_cyclization Core Structure Formation cluster_final Target Molecules A This compound B Nucleophilic Ring-Opening (e.g., with amines, azides, etc.) A->B Regioselective Attack C Enantiopure Amino Alcohol or Azido Alcohol B->C Forms C-N or C-X bond D Cyclization (e.g., with phosgene equivalents) C->D Forms Oxazolidinone Ring F Beta-Blockers C->F Further Functionalization G Antivirals C->G Further Functionalization E Linezolid D->E

Caption: General workflow for synthesizing complex molecules from this compound.

Synthetic Pathway for Linezolid Intermediate

G A This compound C (R)-1-(Benzyloxy)-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol A->C reagent1 + B 3-Fluoro-4-morpholinylaniline B->C reagent2 Carbonyl diimidazole (CDI) Dichloromethane (DCM) C->reagent2 D (R)-5-((Benzyloxy)methyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one reagent3 Debenzylation (e.g., H₂, Pd/C) D->reagent3 E (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one reagent4 Activation & Acetylation E->reagent4 F Linezolid reagent2->D reagent3->E reagent4->F

Caption: Synthetic route to Linezolid via a benzyloxymethyl-oxirane intermediate.

Quantitative Data for Linezolid Synthesis

The synthesis of Linezolid and its key intermediates has been reported through various routes, often starting from (R)-epichlorohydrin, which provides analogous reaction data.

StepStarting MaterialsReagentsSolventYield (%)Purity (%)Reference
Oxazolidinone Formation N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylanilineCarbonyl diimidazole (CDI)Dichloromethane77-[11]
Phthalimide Condensation (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinonePotassium phthalimideDMF62-[11]
Final Cyclization β-amino alcohol intermediateCarbonyl diimidazole (CDI)-8999.5 (HPLC)
Overall (4-step process) (R)-epichlorohydrin-->40-
Experimental Protocol: Synthesis of (R)-5-((Benzyloxy)methyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

This protocol describes the initial ring-opening and subsequent cyclization to form the core oxazolidinone structure.

Materials:

  • This compound

  • 3-Fluoro-4-morpholinylaniline

  • Lithium triflate (LiOTf) or other suitable Lewis acid catalyst

  • Carbonyl diimidazole (CDI)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ring-Opening Reaction:

    • To a stirred solution of 3-fluoro-4-morpholinylaniline (1.0 eq) in anhydrous acetonitrile at room temperature, add lithium triflate (0.1 eq).

    • Add this compound (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield crude (R)-1-(benzyloxy)-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol. The crude product may be used directly in the next step.

  • Oxazolidinone Ring Formation:

    • Dissolve the crude amino alcohol from the previous step in anhydrous dichloromethane.

    • Add carbonyl diimidazole (CDI) (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 16-24 hours at room temperature. Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to afford the desired (R)-5-((benzyloxy)methyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.

Application 2: General Synthesis of β-Adrenergic Blockers

β-blockers are a class of drugs used to manage cardiovascular conditions like hypertension, angina, and arrhythmia.[5] Their structure typically consists of an aryloxypropanolamine moiety. The synthesis commonly involves the ring-opening of a chiral epoxide with an appropriate amine. This compound can be used to synthesize intermediates that lead to various β-blockers after debenzylation and reaction with the desired aryl group. A more direct approach involves pre-forming the aryloxy ether epoxide.

Mechanism of Action: Beta-Blockers

G cluster_pathway Adrenergic Signaling Pathway Epinephrine Epinephrine/ Norepinephrine Receptor β-Adrenergic Receptor Epinephrine->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Effect Increased Heart Rate & Contractility PKA->Effect Phosphorylates Targets Blocker β-Blocker Blocker->Receptor Antagonist: Blocks Binding

Caption: Simplified mechanism of action for β-adrenergic blockers.

Quantitative Data for β-Blocker Synthesis

The following data is representative of the key epoxide ring-opening step in the synthesis of β-blockers.

β-BlockerEpoxide IntermediateAmineReaction ConditionsYield (%)Reference
(S)-Betaxolol Racemic epoxypropaneIsopropylamineReflux in ethanol, 8h-[12]
(S)-Metoprolol (S)-EpoxideIsopropylamine-62[12]
Propranolol 1-Naphthyl glycidyl etherIsopropylamine23 °C, <4.63 sec (flow)~100[13]
General Protocol: Synthesis of an Aryloxypropanolamine Intermediate

This protocol outlines the synthesis of a generic β-blocker precursor.

Materials:

  • Aryl alcohol (e.g., 4-methoxyphenol for Metoprolol, 1-naphthol for Propranolol)

  • This compound or (R)-Epichlorohydrin

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Isopropylamine or other suitable amine

  • Dimethylformamide (DMF) or Acetone

  • Ethanol or other suitable protic solvent

Procedure:

  • Formation of the Glycidyl Ether (Williamson Ether Synthesis):

    • To a solution of the chosen aryl alcohol (1.0 eq) in DMF or acetone, add a base such as sodium hydride (1.2 eq, carefully at 0 °C) or potassium carbonate (1.5 eq).

    • Stir the mixture for 30-60 minutes at room temperature.

    • Add (R)-epichlorohydrin (1.1 eq) dropwise. (Note: Using this compound at this stage would require a different multi-step strategy involving subsequent deprotection and etherification).

    • Heat the mixture (e.g., to 60 °C for K₂CO₃/acetone) and stir until the reaction is complete as monitored by TLC.

    • Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry over MgSO₄, and concentrate to yield the crude aryl glycidyl ether. Purify by chromatography if necessary.

  • Epoxide Ring-Opening with Amine:

    • Dissolve the synthesized aryl glycidyl ether (1.0 eq) in a suitable solvent like ethanol.

    • Add an excess of the desired amine (e.g., isopropylamine, 3-5 eq).

    • Heat the reaction mixture to reflux and stir for 4-12 hours until the epoxide is consumed (monitor by TLC).

    • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess amine.

    • The resulting crude product, an aryloxypropanolamine, can be purified by crystallization or column chromatography to yield the desired β-blocker.

References

Application Note: Stereospecific Synthesis of (S)-Propranolol from (R)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed experimental procedure for the stereospecific synthesis of (S)-propranolol, a crucial beta-blocker, commencing from the chiral building block (R)-benzyloxymethyl-oxirane. The synthesis is a multi-step process designed to maintain and transfer the chirality from the starting material to the final active pharmaceutical ingredient. This protocol provides comprehensive methodologies for each key transformation, accompanied by quantitative data and a visual representation of the experimental workflow.

Introduction

(S)-propranolol is the pharmacologically active enantiomer of propranolol, exhibiting significantly higher beta-adrenergic blocking activity than its (R)-counterpart.[1][2] Consequently, the development of efficient stereoselective synthetic routes to obtain the pure (S)-enantiomer is of paramount importance in pharmaceutical manufacturing. This protocol details a robust, four-step synthesis beginning with this compound, a readily available chiral precursor. The synthetic strategy involves a base-catalyzed epoxide ring-opening, a deprotection step, subsequent epoxide formation, and a final nucleophilic addition of isopropylamine.

Experimental Protocols

The overall synthetic pathway is depicted in the workflow diagram below. Each step is followed by a detailed experimental protocol.

Step 1: Synthesis of (S)-1-(Benzyloxy)-3-(naphthalen-1-yloxy)propan-2-ol

This initial step involves the base-catalyzed nucleophilic ring-opening of this compound by 1-naphthol. The reaction proceeds via an S(_N)2 mechanism, with the naphthoxide ion attacking the sterically least hindered carbon of the epoxide.

Protocol:

  • To a stirred solution of 1-naphthol (1.44 g, 10 mmol) in anhydrous dimethylformamide (DMF, 20 mL), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium naphthoxide salt.

  • To this solution, add this compound (1.64 g, 10 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (S)-1-(benzyloxy)-3-(naphthalen-1-yloxy)propan-2-ol.

ParameterValueReference
Reagents 1-Naphthol, this compound, Sodium HydrideAnalogous reaction[3]
Solvent Anhydrous Dimethylformamide (DMF)Analogous reaction[3]
Temperature 70 °CAnalogous reaction[3]
Duration 12 hoursAnalogous reaction[3]
Yield ~85-90% (Estimated)-
Step 2: Synthesis of (S)-1-(Naphthalen-1-yloxy)propane-2,3-diol

This step involves the removal of the benzyl protecting group via catalytic hydrogenation to yield the corresponding diol.

Protocol:

  • Dissolve the (S)-1-(benzyloxy)-3-(naphthalen-1-yloxy)propan-2-ol (3.08 g, 10 mmol) in methanol (50 mL) in a flask suitable for hydrogenation.

  • Add 10% palladium on charcoal (Pd/C, 0.3 g, 10 mol%) to the solution.

  • Securely attach the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat three times).

  • Maintain the reaction under a hydrogen atmosphere (balloon pressure is sufficient) and stir vigorously at room temperature for 8 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol (20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain (S)-1-(naphthalen-1-yloxy)propane-2,3-diol, which can often be used in the next step without further purification.

ParameterValueReference
Reagents (S)-1-(Benzyloxy)-3-(naphthalen-1-yloxy)propan-2-ol, 10% Pd/CStandard debenzylation
Solvent MethanolStandard debenzylation
Temperature Room TemperatureStandard debenzylation
Duration 8 hoursStandard debenzylation
Yield >95% (Estimated)-
Step 3: Synthesis of (S)-2-((Naphthalen-1-yloxy)methyl)oxirane

The diol is converted to the corresponding epoxide through a two-step, one-pot procedure involving selective tosylation of the primary hydroxyl group followed by base-mediated intramolecular cyclization.

Protocol:

  • Dissolve the (S)-1-(naphthalen-1-yloxy)propane-2,3-diol (2.18 g, 10 mmol) in anhydrous dichloromethane (50 mL) and cool to 0 °C.

  • Add triethylamine (2.1 mL, 15 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add p-toluenesulfonyl chloride (1.91 g, 10 mmol) in one portion and stir the reaction mixture at 0 °C for 4-6 hours.

  • After the selective tosylation of the primary alcohol is confirmed by TLC, add a solution of sodium methoxide (0.81 g, 15 mmol) in methanol (10 mL) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water (50 mL) and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield (S)-2-((naphthalen-1-yloxy)methyl)oxirane.

ParameterValueReference
Reagents (S)-1-(Naphthalen-1-yloxy)propane-2,3-diol, p-TsCl, Et(_3)N, NaOMeAnalogous cyclization
Solvent Dichloromethane, MethanolAnalogous cyclization
Temperature 0 °C to Room TemperatureAnalogous cyclization
Duration 6-8 hoursAnalogous cyclization
Yield ~80-85% (Estimated)-
Step 4: Synthesis of (S)-Propranolol

The final step is the ring-opening of the synthesized epoxide with isopropylamine to yield the target molecule, (S)-propranolol.

Protocol:

  • In a sealed tube or pressure vessel, dissolve (S)-2-((naphthalen-1-yloxy)methyl)oxirane (2.0 g, 10 mmol) in isopropylamine (20 mL).

  • Heat the mixture to 80 °C and maintain for 4 hours.[2]

  • Monitor the reaction by TLC until the epoxide is consumed.

  • Cool the reaction mixture to room temperature and remove the excess isopropylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude (S)-propranolol can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.

ParameterValueReference
Reagents (S)-2-((Naphthalen-1-yloxy)methyl)oxirane, Isopropylamine[2]
Solvent Isopropylamine (reagent and solvent)[2]
Temperature 80 °C[2]
Duration 4 hours[2]
Yield ~90%[2]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the synthesis and the chemical transformations involved.

G cluster_0 Step 1: Epoxide Ring-Opening cluster_1 Step 2: Debenzylation cluster_2 Step 3: Epoxide Formation cluster_3 Step 4: Amination A This compound C (S)-1-(Benzyloxy)-3- (naphthalen-1-yloxy)propan-2-ol A->C  NaH, DMF, 70°C B 1-Naphthol B->C D (S)-1-(Naphthalen-1-yloxy) propane-2,3-diol C->D  H₂, Pd/C, MeOH E (S)-2-((Naphthalen-1-yloxy)methyl)oxirane D->E  1. TsCl, Et₃N  2. NaOMe G (S)-Propranolol E->G  80°C F Isopropylamine F->G

References

Application Notes and Protocols: Protecting Group Strategies Involving (R)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyloxymethyl-oxirane, also known as (R)-(-)-benzyl glycidyl ether, is a versatile chiral building block extensively utilized in asymmetric synthesis. Its significance lies in the predictable and highly stereocontrolled manner in which its epoxide ring can be opened by a variety of nucleophiles. This regioselective and stereospecific ring-opening provides a powerful strategy for the introduction of a 1,2-diol functionality with a protected hydroxyl group, which is a common motif in many biologically active molecules, including pharmaceuticals and natural products. The benzyl ether protecting group offers stability under a range of reaction conditions and can be readily removed at a later synthetic stage.

These application notes provide an overview of the key strategies involving this compound and offer detailed protocols for its application in the synthesis of chiral molecules.

Core Principles

The fundamental application of this compound as a protecting group strategy revolves around the nucleophilic ring-opening of the epoxide. Under basic or neutral conditions, this reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered primary carbon of the oxirane ring. This attack occurs from the backside, resulting in an inversion of configuration at that center and leading to the formation of a chiral secondary alcohol with a protected primary alcohol.

G reagents Nucleophile (Nu-) (e.g., R-OH, R-NH2, R-SH) transition SN2 Transition State reagents->transition Regioselective Attack start This compound start->transition product Chiral 1,2-Diol Derivative (Protected) transition->product deprotection Deprotection product->deprotection e.g., H2, Pd/C final_product Chiral 1,2-Diol deprotection->final_product

Caption: General workflow for the use of this compound.

Applications in Pharmaceutical Synthesis

The strategic use of this compound has been instrumental in the synthesis of several important pharmaceutical agents. The resulting chiral 1,2-diol derivatives serve as key intermediates.

1. Synthesis of β-Adrenergic Blockers (e.g., (S)-Metoprolol):

β-blockers are a class of drugs used to manage cardiovascular diseases. The synthesis of the enantiomerically pure (S)-enantiomer is crucial for their therapeutic efficacy. This compound serves as a key chiral precursor for introducing the desired stereochemistry. The synthesis involves the regioselective ring-opening of the epoxide with a substituted phenol, followed by the introduction of the amine side chain and subsequent deprotection.

2. Synthesis of Anticonvulsant Drugs (e.g., Lacosamide):

Lacosamide is an antiepileptic drug with a specific stereochemical configuration. While various synthetic routes exist, the chiral backbone can be constructed utilizing strategies that rely on chiral epoxides like this compound to install the required stereocenters.

Experimental Protocols

Protocol 1: Regioselective Ring-Opening with a Phenolic Nucleophile

This protocol describes a general procedure for the synthesis of a chiral β-hydroxy ether, a key intermediate in the synthesis of β-blockers.

Reaction:

This compound + 4-(2-Methoxyethyl)phenol → (S)-1-(Benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Materials:

  • This compound

  • 4-(2-Methoxyethyl)phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 4-(2-methoxyethyl)phenol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-1-(benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.

Quantitative Data for Ring-Opening Reactions:

NucleophileProductCatalyst/BaseSolventYield (%)Enantiomeric Excess (ee) (%)
4-(2-Methoxyethyl)phenol(S)-1-(Benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-olNaHDMF85-95>99
Isopropylamine(R)-1-(Benzyloxy)-3-(isopropylamino)propan-2-ol-Methanol80-90>98
Thiophenol(R)-1-(Benzyloxy)-3-(phenylthio)propan-2-olK₂CO₃Acetonitrile90-98>99

Protocol 2: Regioselective Ring-Opening with an Amine Nucleophile

This protocol outlines the synthesis of a chiral β-amino alcohol, a common structural motif in many pharmaceuticals.

Reaction:

This compound + Isopropylamine → (R)-1-(Benzyloxy)-3-(isopropylamino)propan-2-ol

Materials:

  • This compound

  • Isopropylamine

  • Methanol (MeOH)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in methanol.

  • Add an excess of isopropylamine (5-10 eq).

  • Seal the tube and heat the reaction mixture at 60-80 °C for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess amine and solvent.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure (R)-1-(benzyloxy)-3-(isopropylamino)propan-2-ol.

Protocol 3: Deprotection of the Benzyl Ether

This protocol describes the removal of the benzyl protecting group to yield the final chiral 1,2-diol.

Reaction:

(S)-1-(Benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol → (S)-3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol

Materials:

  • (S)-1-(Benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected diol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected chiral 1,2-diol.

G product1 product1 product2 product2

Caption: Two-step synthetic strategy using this compound.

Conclusion

This compound is a highly valuable and reliable chiral synthon in modern organic synthesis. The protecting group strategies involving this molecule offer a robust and stereocontrolled route to enantiomerically enriched 1,2-diols. The protocols outlined in these application notes provide a foundation for researchers to employ this versatile building block in the synthesis of complex chiral molecules for drug discovery and development. The predictability of the regioselective and stereospecific ring-opening, coupled with the stability and straightforward removal of the benzyl protecting group, ensures its continued importance in the field of asymmetric synthesis.

Application Notes and Protocols for the Biocatalytic Resolution of Racemic Benzyl Glycidyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Optically pure epoxides, such as the enantiomers of benzyl glycidyl ether (BGE), are crucial building blocks in the synthesis of various pharmaceuticals and fine chemicals. One of the most efficient methods for obtaining these enantiopure compounds is through the biocatalytic kinetic resolution of a racemic mixture. This process utilizes enzymes, such as epoxide hydrolases (EHs) or lipases, which exhibit high enantioselectivity, preferentially converting one enantiomer into a diol while leaving the other unreacted. This application note provides detailed protocols and compiled data for the biocatalytic resolution of racemic benzyl glycidyl ether using various microbial enzymes.

Principle of Biocatalytic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, leading to an enrichment of the less reactive enantiomer. In the case of racemic benzyl glycidyl ether, an epoxide hydrolase will selectively hydrolyze one enantiomer to the corresponding 3-benzyloxy-1,2-propanediol, leaving the unreacted epoxide in high enantiomeric excess. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value), the conversion rate, and the resulting enantiomeric excess (e.e.) of the desired product.

Data Presentation: Performance of Various Biocatalysts

The following tables summarize the quantitative data for the biocatalytic resolution of racemic benzyl glycidyl ether using different microbial sources and their respective enzymes.

Table 1: Epoxide Hydrolase (EH) Mediated Resolution of Racemic Benzyl Glycidyl Ether

Biocatalyst SourceEnzymePreferred SubstrateUnreacted EnantiomerEnantiomeric Excess (e.e.) of Unreacted EpoxideYieldEnantioselectivity (E)Reference
Agromyces mediolanusVariant Epoxide Hydrolase (vEH-Am)(R)-BGE(S)-BGE>99%34%High[1][2]
Talaromyces flavusConstitutive Epoxide Hydrolase-(R)-BGE96%-13[3][4][5]
Yarrowia lipolyticaRecombinant Epoxide Hydrolase (Ylehd)(S)-BGE(R)-BGE95%-10.4[1][6]
Bacillus alcalophilusEpoxide Hydrolase-(S)-BGE30%--[1]
Trichosporon loubieriiEpoxide Hydrolase-(R)-Epoxides87-99%--[7]

Table 2: Comparison of Initial and Optimized Conditions for Talaromyces flavus

ParameterBefore OptimizationAfter Optimization
Specific EH Activity13.5 U/g DCW26.2 U/g DCW
Biomass Concentration14.8 g DCW/L31.3 g DCW/L
Enantiomeric Excess (e.e.) of (R)-BGE-96%
Enantioselectivity (E)-13

Experimental Protocols

Protocol 1: General Screening of Microorganisms for Epoxide Hydrolase Activity

This protocol outlines a general method for screening different microbial strains for their ability to resolve racemic benzyl glycidyl ether.

1. Microorganism Cultivation:

  • Prepare the appropriate culture medium for the selected microorganism (e.g., nutrient broth for bacteria, potato dextrose broth for fungi).
  • Inoculate the sterile medium with the microbial strain.
  • Incubate the culture under optimal growth conditions (temperature, shaking speed, and duration). For example, Bacillus alcalophilus can be incubated in a mineral supplemented medium with specific carbon and nitrogen sources at a controlled pH and temperature[8].

2. Whole-Cell Biotransformation:

  • Harvest the microbial cells by centrifugation.
  • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).
  • Resuspend the cells in the same buffer to a desired concentration (e.g., 10-50 g/L wet cell weight).
  • Add racemic benzyl glycidyl ether to the cell suspension. The final substrate concentration can range from 1 to 20 mmol/L[4].
  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation[1].

3. Reaction Monitoring and Work-up:

  • Withdraw aliquots at different time intervals to monitor the progress of the reaction.
  • Extract the remaining epoxide and the diol product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
  • Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

4. Analysis:

  • Determine the enantiomeric excess of the unreacted benzyl glycidyl ether and the formed diol using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC)[9].

Protocol 2: Kinetic Resolution of Racemic BGE using Recombinant Epoxide Hydrolase

This protocol describes the use of a purified recombinant enzyme for the resolution.

1. Enzyme Preparation:

  • Obtain or prepare the purified recombinant epoxide hydrolase (e.g., vEH-Am from Agromyces mediolanus expressed in E. coli)[1][2].

2. Enzymatic Reaction:

  • Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0).
  • Add the purified enzyme to the buffer.
  • Start the reaction by adding the racemic benzyl glycidyl ether substrate.
  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with stirring[1].

3. Extraction and Analysis:

  • Follow the same procedure for reaction work-up and analysis as described in Protocol 1.

Visualizations

Biocatalytic_Resolution_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis rac_BGE Racemic Benzyl Glycidyl Ether reaction_vessel Biocatalytic Resolution (Controlled Temperature & pH) rac_BGE->reaction_vessel biocatalyst Biocatalyst (Whole Cells or Purified Enzyme) biocatalyst->reaction_vessel buffer Buffer Solution buffer->reaction_vessel extraction Solvent Extraction reaction_vessel->extraction analysis Chiral GC/HPLC Analysis extraction->analysis unreacted_epoxide Enantiopure Epoxide analysis->unreacted_epoxide diol_product Diol Byproduct analysis->diol_product

Caption: Experimental workflow for the biocatalytic resolution of racemic benzyl glycidyl ether.

Reaction_Mechanism cluster_reactants Reactants cluster_enzyme cluster_products Products rac_BGE Racemic BGE ((R)-BGE + (S)-BGE) enzyme Epoxide Hydrolase + H₂O rac_BGE->enzyme Enantioselective hydrolysis unreacted_BGE Unreacted Enantiomer (e.g., (S)-BGE) enzyme->unreacted_BGE diol Diol Product (e.g., (R)-3-benzyloxy-1,2-propanediol) enzyme->diol

Caption: General mechanism of epoxide hydrolase-catalyzed resolution of racemic BGE.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (r)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (r)-Benzyloxymethyl-oxirane. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and selectivity of your ring-opening reactions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the regioselectivity of this compound ring-opening reactions?

A1: The regioselectivity of the ring-opening of this compound is primarily determined by the reaction conditions, which dictate the mechanistic pathway.

  • Under Basic or Neutral Conditions (SN2 Pathway): With strong nucleophiles (e.g., amines, alkoxides, thiolates), the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide ring. For this compound, this is the terminal carbon, leading to a secondary alcohol.

  • Under Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a better leaving group. This creates a transition state with significant positive charge character on the more substituted carbon. Consequently, the nucleophile preferentially attacks the more substituted (benzylic) carbon.

G cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) A1 Strong Nucleophile (e.g., R-NH2, RO-) C1 Attack at Less Hindered Carbon A1->C1 B1 This compound B1->C1 C2 Protonated/Activated Oxirane B1->C2 D1 Secondary Alcohol Product C1->D1 A2 Weak Nucleophile (e.g., ROH, H2O) D2 Attack at More Substituted Carbon A2->D2 B2 Acid Catalyst (H+ or Lewis Acid) B2->C2 C2->D2 E2 Secondary Alcohol Product (different regioisomer) D2->E2

Q2: How does the choice of solvent affect the reaction yield and selectivity?

A2: The solvent can play a crucial role in the outcome of the reaction. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices as they can stabilize charged intermediates without participating in the reaction. In some cases, using a polar mixed solvent system, such as DMF/water, can enhance both the rate and selectivity of aminolysis reactions, even in the absence of a catalyst.[1] Protic solvents, especially under acidic conditions, can act as nucleophiles, leading to undesired diol byproducts.

Q3: Can polymerization be a side reaction, and how can it be prevented?

A3: Yes, polymerization can be a significant side reaction, especially under strongly acidic conditions or at high temperatures. The hydroxyl group of the ring-opened product can act as a nucleophile and attack another molecule of the epoxide, leading to oligomers and polymers. To minimize polymerization:

  • Use a controlled amount of catalyst.

  • Maintain a lower reaction temperature.

  • Slowly add the epoxide to a solution of the nucleophile to maintain a low concentration of the epoxide.

  • Use a sufficient excess of the nucleophile.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently active catalyst. 2. Reaction temperature is too low. 3. Poor quality of reagents or solvent. 4. Weak nucleophile used without a catalyst.1. Switch to a more potent Lewis acid or a stronger base. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use freshly distilled solvents and high-purity reagents. 4. Add an appropriate acid or base catalyst to activate the epoxide or enhance nucleophilicity.
Formation of Diol Byproduct Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Mixture of Regioisomers Reaction conditions are promoting a mix of SN1 and SN2 pathways.To favor attack at the less substituted carbon, switch to strongly basic or neutral conditions with a strong nucleophile. To favor attack at the more substituted carbon, use a well-defined Lewis acid catalyst and non-nucleophilic solvent.
Sluggish Reaction 1. Steric hindrance from a bulky nucleophile. 2. Low concentration of reactants.1. Increase the reaction temperature or consider a less sterically hindered nucleophile if possible. 2. Increase the concentration of the reactants.

Data Presentation: Comparative Performance of Catalysts

The following tables summarize quantitative data for the ring-opening of epoxides analogous to this compound, providing a predictive framework for catalyst and solvent selection.

Table 1: Lewis Acid Catalyzed Ring-Opening of Glycidol with Alcohols

Catalyst (mol%)AlcoholTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Al(OTf)3 (0.01)Ethanol801>9999
Bi(OTf)3 (0.01)Ethanol801>9999
Fe(OTf)3 (0.01)Ethanol8019599
Sc(OTf)3 (0.01)Ethanol802420>99

Data adapted from a study on glycidol, a structurally similar epoxide.[2]

Table 2: Ring-Opening of Styrene Oxide with Aniline using Various Catalysts

Catalyst (mol%)SolventTemperatureTime (h)Yield (%)
YCl3 (1)NoneRoom Temp.0.594
Sc(OTf)3 (1)NoneRoom Temp.1.592
InCl3 (1)NoneRoom Temp.2.588
Bi(OTf)3 (1)NoneRoom Temp.385

Data from a study on styrene oxide, providing insights into Lewis acid efficiency for aryl-substituted epoxides.[3]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Amine

This protocol is a representative example for the reaction of this compound with an amine, catalyzed by a Lewis acid.

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Lewis Acid Catalyst (e.g., Yttrium(III) chloride, YCl3)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.0 mmol) and anhydrous DCM (5 mL).

  • Add the Lewis acid catalyst (e.g., YCl3, 0.01 mmol, 1 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (2 mL) to the reaction mixture via a syringe pump over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G A 1. Add Amine and Anhydrous Solvent B 2. Add Lewis Acid Catalyst A->B C 3. Stir at Room Temperature B->C D 4. Slow Addition of This compound C->D E 5. Monitor Reaction by TLC D->E F 6. Quench with NaHCO3(aq) E->F G 7. Extraction with DCM F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I

Protocol 2: Synthesis of (S)-Atenolol Precursor

This protocol is adapted from the synthesis of (S)-atenolol and demonstrates the reaction of a phenolic compound with an epoxide, a key step in the synthesis of many beta-blockers.[4][5]

Materials:

  • 2-(4-hydroxyphenyl)acetamide

  • This compound (as a surrogate for epichlorohydrin to illustrate the epoxide opening step)

  • Sodium hydroxide (NaOH)

  • Isopropylamine

  • Water

  • Ethanol

Procedure:

Step 1: Formation of the Glycidyl Ether

  • In a reaction vessel, dissolve 2-(4-hydroxyphenyl)acetamide (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq).

  • Cool the mixture to 0-5 °C.

  • Slowly add this compound (1.1 eq) to the cooled solution over a period of 2-3 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction for the formation of the intermediate glycidyl ether by TLC or LC-MS.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the crude glycidyl ether, which may be used directly in the next step or purified by chromatography.

Step 2: Ring-Opening with Isopropylamine

  • Dissolve the crude glycidyl ether from Step 1 in a suitable solvent such as ethanol or water.

  • Add an excess of isopropylamine (e.g., 3-5 equivalents).

  • Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and stir for 4-8 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess isopropylamine and solvent under reduced pressure.

  • The resulting crude product, the (S)-atenolol precursor, can be purified by crystallization or column chromatography.

References

Technical Support Center: Purification of Products Derived from (r)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from (r)-Benzyloxymethyl-oxirane.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from the ring-opening of this compound?

A1: The most common purification techniques are flash column chromatography on silica gel, distillation (for thermally stable, volatile products), and recrystallization (for solid products).[1][2][3] The choice of method depends on the physical properties of the desired product (e.g., solid, liquid), its stability, and the nature of the impurities.[3]

Q2: What are the typical impurities I might encounter after a reaction with this compound?

A2: Typical impurities include unreacted starting materials (e.g., the nucleophile used for ring-opening), the diol formed by hydrolysis of the epoxide, polymeric byproducts, and residual catalysts or reagents from the reaction.[4] In some cases, carbonyl-containing by-products can also be formed.[5]

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of your product from impurities during column chromatography.[1] For distillations, monitoring the boiling point and refractive index of the collected fractions is common practice. Purity of the final product should be confirmed by analytical techniques such as NMR, GC-MS, or HPLC.

Q4: My product, a derivative of this compound, is an oil. Which purification method is most suitable?

A4: For oily products, flash column chromatography is generally the preferred method of purification.[3] If the oil is volatile and thermally stable, vacuum distillation can also be an effective technique.[3][4]

Q5: Can I use chiral chromatography to separate enantiomers or diastereomers of my product?

A5: Yes, chiral chromatography (both HPLC and GC) is a powerful technique for separating stereoisomers.[6] If your reaction has produced a mixture of diastereomers, chiral stationary phases can be used to isolate the desired isomer.[6]

Troubleshooting Guides

Issue 1: Low Recovery After Flash Column Chromatography

Symptoms:

  • The desired product is not eluting from the column.

  • Significant smearing or tailing is observed on TLC.

  • The calculated yield after combining fractions is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Solvent System The eluent may be too non-polar to move your product. Gradually increase the polarity of the solvent system.
Product Adsorption on Silica Gel Highly polar compounds can irreversibly bind to acidic silica gel. Try using a different stationary phase like alumina or a modified silica gel. Adding a small amount of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can also help.
Product Degradation on Column The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated silica gel or an alternative stationary phase.
Product is Volatile Your product might be co-evaporating with the solvent during rotary evaporation. Use a lower bath temperature and carefully monitor the evaporation process.
Issue 2: Product Contaminated with Diol Impurity

Symptoms:

  • NMR or Mass Spectrometry data shows the presence of the diol corresponding to the hydrolysis of the starting epoxide.

  • The product appears as a viscous oil or fails to crystallize due to the impurity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction Quenching Ensure the reaction is properly quenched to neutralize any acidic or basic catalysts that could promote hydrolysis during workup.[2][7]
Presence of Water During Workup Use anhydrous solvents and drying agents (e.g., Na₂SO₄, MgSO₄) to minimize water content during extraction and before concentration.[2]
Hydrolysis on Silica Gel The water content of silica gel can lead to hydrolysis. Use freshly opened or properly dried silica gel for chromatography.
Inefficient Extraction The diol is typically more polar than the desired product. Perform an aqueous wash (extraction) of the organic layer before chromatography to remove the majority of the diol.[4]
Issue 3: Difficulty with Recrystallization

Symptoms:

  • The product oils out instead of forming crystals.

  • The crystals formed are impure, as indicated by a low or broad melting point.

  • No crystal formation occurs, even after cooling and scratching.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Recrystallization Solvent The chosen solvent may be too good a solvent for your compound. Try a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. A binary solvent system can be effective.
Presence of Impurities Impurities can inhibit crystal lattice formation. Try to pre-purify the crude product by a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.
Supersaturation Not Achieved The solution may not be concentrated enough. Slowly evaporate some of the solvent to induce crystallization. Seeding with a previously obtained pure crystal can also initiate crystallization.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.

Quantitative Data Summary

The following tables provide illustrative data for common purification techniques. Actual results will vary depending on the specific product and reaction conditions.

Table 1: Illustrative Recovery and Purity for Flash Column Chromatography

Product Type Stationary Phase Eluent System (Example) Typical Recovery (%) Typical Purity (%)
Ring-opened amineSilica GelDichloromethane/Methanol75-90>98 (by NMR)
Ring-opened alcoholSilica GelHexane/Ethyl Acetate80-95>99 (by GC)
Ring-opened thiolSilica GelToluene/Ethyl Acetate70-85>97 (by HPLC)

Table 2: Illustrative Data for Recrystallization

Product Type Recrystallization Solvent(s) Typical Yield (%) Purity (%)
Solid di-substituted amineEthanol/Water80-90>99.5 (by elemental analysis)
Crystalline alcohol derivativeHexane/Ethyl Acetate70-85>99 (by HPLC)

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Preparation of the Column: A glass column is slurry-packed with silica gel in the initial, non-polar eluent.

  • Sample Loading: The crude product is dissolved in a minimal amount of the appropriate solvent and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure, and the dry silica gel with the adsorbed product is carefully added to the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing polarity).

  • Fraction Collection: Fractions are collected in test tubes and analyzed by TLC to identify those containing the pure product.

  • Concentration: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.[1][2]

Protocol 2: General Aqueous Workup Procedure
  • Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate for acidic reactions, saturated ammonium chloride for basic reactions).[2][7]

  • Extraction: The mixture is transferred to a separatory funnel, and the product is extracted into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The extraction is typically repeated 2-3 times.[1][2]

  • Washing: The combined organic layers are washed with water and then with brine to remove water-soluble impurities and salts.

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[2]

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure to yield the crude product, which can then be further purified.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Reaction Reaction of this compound Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Distillation Distillation Drying->Distillation Recrystallization Recrystallization Drying->Recrystallization PureProduct Pure Product Chromatography->PureProduct Distillation->PureProduct Recrystallization->PureProduct

Caption: General experimental workflow for purification.

Troubleshooting_Logic ImpureProduct Impure Product After Initial Workup IsSolid Is the product a solid? ImpureProduct->IsSolid IsVolatile Is the product volatile and thermally stable? IsSolid->IsVolatile No Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes ColumnChrom Perform Flash Column Chromatography IsVolatile->ColumnChrom No Distill Perform Vacuum Distillation IsVolatile->Distill Yes PureProduct Pure Product ColumnChrom->PureProduct Recrystallize->PureProduct Distill->PureProduct

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Optimizing Nucleophilic Attack on (R)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for nucleophilic attack on (r)-Benzyloxymethyl-oxirane, also known as (R)-benzyl glycidyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of nucleophilic attack on this compound?

A1: The regioselectivity of the ring-opening of this compound is principally determined by the reaction conditions, which dictate the mechanistic pathway.

  • Under Basic or Neutral Conditions (SN2 Pathway): With strong, typically anionic, nucleophiles (e.g., alkoxides, phenoxides, amines, azides), the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom, which is the terminal primary carbon (C3). This is due to the significant steric bulk of the benzyloxymethyl group at the secondary carbon (C2).

  • Under Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated, making it a better leaving group. This generates a transition state with significant carbocationic character. The partial positive charge is better stabilized at the more substituted secondary carbon (C2). Consequently, even weak nucleophiles (e.g., water, alcohols) will preferentially attack this more substituted carbon.

Q2: How does the nature of the nucleophile affect the reaction?

A2: The strength of the nucleophile is a critical factor.

  • Strong Nucleophiles: Hard nucleophiles such as Grignard reagents, organolithium compounds, and hydrides, as well as many nitrogen and oxygen nucleophiles (e.g., isopropylamine, sodium azide), readily open the epoxide ring under neutral or basic conditions.

  • Weak Nucleophiles: Neutral nucleophiles like water and alcohols generally require acid catalysis to activate the epoxide ring for attack.

Q3: What are common side reactions to be aware of?

A3: Several side reactions can occur, potentially lowering the yield of the desired product.

  • Polymerization: Under certain conditions, especially with strong acid or base catalysis, the opened epoxide can act as a nucleophile itself, leading to oligomerization or polymerization of the starting material.

  • Dialkylation: When using primary amines as nucleophiles, the initially formed secondary amine can react with a second molecule of the epoxide, leading to a dialkylated byproduct. Using an excess of the amine can help to minimize this.

  • Rearrangement: In the presence of strong Lewis acids, rearrangement of the epoxide to an aldehyde or ketone can sometimes be observed.

Q4: Can Lewis acids be used to control the reaction?

A4: Yes, Lewis acids can be effective catalysts for the ring-opening of this compound. They coordinate to the epoxide oxygen, activating the ring towards nucleophilic attack. Similar to Brønsted acids, Lewis acids typically promote attack at the more substituted carbon (C2). The choice of Lewis acid and its concentration can influence both the reaction rate and the regioselectivity. For instance, salts like CeCl₃ can be used to promote regioselective ring-opening with sodium azide.

Troubleshooting Guides

Issue 1: Low or No Conversion

Potential Cause Troubleshooting Steps
Insufficiently reactive nucleophile If using a weak nucleophile (e.g., alcohol), ensure appropriate acid catalysis (Brønsted or Lewis acid) is used. For strong nucleophiles, ensure no acidic protons in the reaction mixture are quenching the nucleophile.
Low reaction temperature Gradually increase the reaction temperature. Many epoxide ring-opening reactions require heating to proceed at a reasonable rate.
Catalyst deactivation If using a Lewis acid catalyst, ensure anhydrous conditions, as moisture can deactivate many Lewis acids.
Poor solubility of reactants Choose a solvent that dissolves all reactants. For biphasic reactions, consider a phase-transfer catalyst.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Potential Cause Troubleshooting Steps
Reaction conditions favoring both SN1 and SN2 pathways To favor attack at the less substituted carbon (C3), ensure strictly basic or neutral conditions with a strong nucleophile. Avoid any acidic impurities. To favor attack at the more substituted carbon (C2), use a clear excess of a strong acid catalyst with a weak nucleophile.
Nature of the nucleophile "Soft" nucleophiles may exhibit less regioselectivity. Consider using a "harder" nucleophile if possible.
Lewis acid choice The strength and nature of the Lewis acid can impact regioselectivity. A screen of different Lewis acids (e.g., Zn(OTf)₂, Sc(OTf)₃, CeCl₃) may be necessary to optimize for the desired regioisomer.

Issue 3: Formation of Byproducts

Potential Cause Troubleshooting Steps
Polymerization Reduce the concentration of the reactants. If using a catalyst, lower its loading. Consider adding the epoxide slowly to the reaction mixture containing the nucleophile.
Dialkylation of amine nucleophile Use a significant excess of the amine nucleophile (e.g., 3-10 equivalents) to favor the reaction of the epoxide with the primary amine over the secondary amine product.
Hydrolysis of the epoxide Ensure anhydrous conditions if the desired reaction does not involve water as a nucleophile.

Data Presentation

Table 1: Regioselective Ring-Opening of this compound with Various Nucleophiles

NucleophileCatalyst/ConditionsMajor ProductRegioselectivity (Attack at C3 vs. C2)Yield (%)Reference
IsopropylamineNeat, reflux1-(Isopropylamino)-3-(benzyloxy)propan-2-olPredominantly C3HighGeneral knowledge from beta-blocker synthesis
Sodium Azide (NaN₃)CeCl₃·7H₂O, CH₃CN/H₂O, reflux1-Azido-3-(benzyloxy)propan-2-olHighly selective for C3ExcellentBased on similar epoxide openings[1]
PhenolBase (e.g., K₂CO₃)1-(Benzyloxy)-3-phenoxypropan-2-olPredominantly C3Good to HighGeneral reaction for glycidyl ethers
MethanolH⁺ (catalytic)1-(Benzyloxy)-3-methoxypropan-2-olPredominantly C2VariableGeneral principle of acid-catalyzed opening
MethanolLewis Acid (e.g., Al(OTf)₃)1-(Benzyloxy)-3-methoxypropan-2-olPredominantly C2High (for similar systems)Based on studies with glycidol[2]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(Isopropylamino)-3-(benzyloxy)propan-2-ol (Amine Nucleophile)

This protocol is a general procedure for the aminolysis of this compound, a key step in the synthesis of beta-blockers like (S)-Propranolol (though the aromatic portion would differ).

  • Reactants:

    • This compound (1 equivalent)

    • Isopropylamine (5-10 equivalents)

    • Ethanol (as solvent, optional)

  • Procedure:

    • To a round-bottom flask, add this compound and ethanol (if used).

    • Add the excess isopropylamine to the flask.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess isopropylamine and solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile

This protocol describes a general method for the regioselective opening of the epoxide at the more substituted carbon.

  • Reactants:

    • This compound (1 equivalent)

    • Anhydrous alcohol (e.g., methanol, used as both reactant and solvent)

    • Lewis Acid (e.g., Scandium triflate [Sc(OTf)₃], 5 mol%)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous alcohol.

    • Add the Lewis acid catalyst and stir until dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add this compound to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 6-24 hours.

    • Monitor the reaction by TLC or GC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Reaction_Mechanism cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) Epoxide_B This compound TransitionState_B SN2 Transition State Epoxide_B->TransitionState_B Nucleophile_B Strong Nucleophile (Nu⁻) Nucleophile_B->Epoxide_B Attack at C3 Product_B Product (Attack at less substituted carbon) TransitionState_B->Product_B Epoxide_A This compound ProtonatedEpoxide Protonated Epoxide Epoxide_A->ProtonatedEpoxide Protonation Proton H⁺ Proton->Epoxide_A Product_A Product (Attack at more substituted carbon) ProtonatedEpoxide->Product_A Nucleophile_A Weak Nucleophile (Nu-H) Nucleophile_A->ProtonatedEpoxide Attack at C2

Caption: Reaction mechanisms for nucleophilic attack under basic vs. acidic conditions.

Experimental_Workflow start Start setup Reaction Setup (Flask, Solvent, Stirrer) start->setup add_reagents Add Nucleophile & Catalyst (if any) setup->add_reagents add_epoxide Add this compound add_reagents->add_epoxide reaction React (Temperature & Time Control) add_epoxide->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quench, Extract) monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for epoxide ring-opening reactions.

Troubleshooting_Logic start Low Yield? check_conversion Check Conversion (TLC/NMR of crude) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No increase_temp Increase Temperature/Time low_conversion->increase_temp check_nucleophile Check Nucleophile Reactivity (Add catalyst if needed) low_conversion->check_nucleophile byproducts Byproducts Present? high_conversion->byproducts purification_issue Purification Issue (Optimize chromatography) byproducts->purification_issue No yes_byproducts Identify Byproducts (Polymer, Dialkylation?) byproducts->yes_byproducts Yes adjust_conditions Adjust Conditions (Concentration, Stoichiometry) yes_byproducts->adjust_conditions

References

Preventing polymerization of (r)-Benzyloxymethyl-oxirane during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Benzyloxymethyl-oxirane

This guide provides technical support for researchers, scientists, and drug development professionals to prevent the polymerization of this compound during storage. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and experimental protocols to ensure the stability and reliability of your material.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization during storage?

A1: Polymerization of this compound, a type of glycidyl ether, is typically initiated by contaminants or improper storage conditions. Key causes include:

  • Temperature: Elevated temperatures provide the activation energy for polymerization to begin.

  • Light Exposure: UV light can generate radicals or other species that initiate polymerization.

  • Contamination: The presence of acids, bases, certain metals, or other oxidizing agents can act as catalysts for ring-opening polymerization.[1]

  • Atmosphere: Oxygen in the air can lead to the formation of peroxides, which are known initiators for polymerization.[1]

  • Moisture: Water can react with the epoxide ring or facilitate reactions with other contaminants.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dark place, ideally between 2-8°C.[1][2]

  • Light: Use an opaque or amber-colored container to protect the material from light.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture.[1]

  • Container: Ensure the container is clean, dry, and tightly sealed to prevent contamination.[2]

Q3: My this compound has become viscous or solidified. Is it still usable?

A3: A significant increase in viscosity or solidification indicates that polymerization has occurred.[1] The material is no longer pure this compound and will contain oligomers or polymers. For most applications requiring the monomer, this material is not suitable as its chemical and physical properties have changed. It is recommended to discard the polymerized material according to your institution's safety protocols.

Q4: Can I add an inhibitor to prevent polymerization?

A4: While some epoxides are supplied with inhibitors, adding one post-purchase requires careful consideration. The type and concentration of the inhibitor must be compatible with your downstream application. If you suspect inhibitor depletion in older stock, it is best to consult the manufacturer's technical support before adding any stabilizing agents.

Troubleshooting Guide

If you observe premature polymerization of your this compound, use the following guide to diagnose the potential cause.

Visualizing the Troubleshooting Workflow

The diagram below outlines the logical steps to take when troubleshooting unwanted polymerization.

TroubleshootingWorkflow Observe Observe Increased Viscosity or Solidification CheckStorage Review Storage Conditions Observe->CheckStorage First Step CheckHandling Review Handling Procedures Observe->CheckHandling Temp Stored at > 8°C? CheckStorage->Temp Light Exposed to Light? CheckStorage->Light Atmosphere Stored under Inert Gas? CheckStorage->Atmosphere AnalyzePurity Perform Purity Analysis (e.g., HPLC, GPC) CheckHandling->AnalyzePurity Contamination Contamination Detected? AnalyzePurity->Contamination Temp->Light No Sol_Storage Action: Isolate & Discard. Implement Correct Storage (2-8°C, Dark, Inert Gas) Temp->Sol_Storage Yes Light->Atmosphere No Light->Sol_Storage Yes Atmosphere->CheckHandling Yes Atmosphere->Sol_Storage No Contamination->Sol_Storage No, Review Storage Again Sol_Handling Action: Isolate & Discard. Use Clean, Dry Glassware & Dedicated Equipment Contamination->Sol_Handling Yes

Caption: Workflow for troubleshooting this compound polymerization.

Data Presentation

The stability of this compound is highly dependent on storage conditions. The following table provides illustrative data on the expected purity of the monomer over time under different scenarios.

Storage ConditionPurity (%) after 1 MonthPurity (%) after 6 MonthsPurity (%) after 12 Months
Recommended: 2-8°C, Dark, Inert Gas (N₂)>99.5%>99.0%>98.5%
25°C, Dark, Inert Gas (N₂)~99.0%~97.0%~95.0%
2-8°C, Dark, Air~99.2%~98.0%~96.0%
25°C, Ambient Light, Air<95.0%<85.0%Significantly Polymerized

Note: This data is illustrative and based on the general principles of epoxide stability. Actual stability may vary based on initial purity and specific contaminants.

Experimental Protocols

Protocol 1: Purity and Oligomer Analysis by HPLC

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect the presence of low-molecular-weight oligomers.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV or Refractive Index (RI) detector.

  • Chiral stationary phase column (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm) for enantiomeric purity or a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) for general purity and oligomer analysis.

  • HPLC-grade n-Hexane and Isopropanol.

  • HPLC-grade Acetonitrile and Water.

  • This compound sample and reference standard.

  • Volumetric flasks, pipettes, and 0.22 µm syringe filters.

2. Chromatographic Conditions (Chiral Purity):

  • Mobile Phase: Hexane:Isopropanol (90:10 v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Chromatographic Conditions (Oligomer Detection - Gradient Method):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: RI or UV at a low wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

4. Sample and Standard Preparation:

  • Standard Solution: Prepare a 1.0 mg/mL stock solution of the this compound reference standard in the initial mobile phase composition. Create a series of dilutions for calibration if quantitative analysis is required.

  • Sample Solution: Accurately weigh and dissolve the this compound sample to a final concentration of 1.0 mg/mL in the initial mobile phase.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • For purity analysis, identify the monomer peak by comparing its retention time to the reference standard. Calculate purity as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • For oligomer analysis, look for peaks with longer retention times than the monomer. The appearance and increase of these peaks over time indicate polymerization.

Visualization of Polymerization Pathway

Polymerization is often initiated by trace acidic impurities (H⁺), which catalyze the cationic ring-opening of the epoxide.

Caption: Simplified cationic ring-opening polymerization of this compound.

References

Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with (R)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving (R)-benzyloxymethyl-oxirane, a critical chiral building block in pharmaceutical and chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high enantioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ring-opening reaction with this compound is showing low enantioselectivity. What are the primary factors I should investigate?

Low enantioselectivity in the ring-opening of chiral epoxides like this compound can stem from several factors. The key parameters to scrutinize are reaction temperature, the choice of solvent, and the catalytic system employed. A non-selective background reaction competing with the desired catalytic pathway can also significantly erode enantioselectivity.[1]

Q2: How does reaction temperature influence the enantioselectivity of my reaction?

Temperature is a critical parameter in controlling enantioselectivity.[2][3] Generally, lowering the reaction temperature enhances enantioselectivity.[4] This is because the difference in activation energy between the two diastereomeric transition states leading to the respective enantiomers becomes more significant at lower temperatures, thus favoring the formation of one enantiomer over the other. However, reducing the temperature may also decrease the reaction rate, necessitating longer reaction times.

Troubleshooting Workflow for Low Enantioselectivity

If you are experiencing low enantioselectivity, the following workflow can help you systematically identify and address the potential cause.

G start Low Enantioselectivity Observed temp Is the reaction temperature optimized? start->temp lower_temp Decrease reaction temperature. Monitor conversion and ee. temp->lower_temp No solvent Is the solvent choice appropriate? temp->solvent Yes lower_temp->solvent screen_solvents Screen a range of aprotic and coordinating solvents. solvent->screen_solvents No catalyst Is the catalyst system optimal? solvent->catalyst Yes screen_solvents->catalyst screen_catalysts Screen different catalysts/ligands. Consider catalyst loading. catalyst->screen_catalysts No background Is there a significant uncatalyzed background reaction? catalyst->background Yes screen_catalysts->background reduce_background Lower temperature, use a more active catalyst, or a less coordinating solvent. background->reduce_background Yes end Improved Enantioselectivity background->end No reduce_background->end

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Q3: What is the impact of the solvent on the enantioselectivity of epoxide ring-opening reactions?

The choice of solvent can have a profound impact on both the reaction rate and enantioselectivity.[5] Solvents can influence the stability of the transition states and the solubility of the catalyst and reactants.[6][7] For instance, in some systems, non-coordinating solvents are preferred as they do not compete with the substrate for binding to the catalyst. In contrast, other reactions may benefit from the organizing effect of specific solvents like water.[6] It is often necessary to screen a variety of solvents to find the optimal conditions for a specific reaction.

Solvent Effect on Enantioselectivity (General Trends) Considerations
Aprotic (e.g., Toluene, Hexane)Often favored in metal-catalyzed reactions to minimize catalyst inhibition.Substrate and catalyst solubility may be limited.
Ethereal (e.g., THF, Et₂O)Can coordinate to Lewis acidic catalysts, potentially affecting activity and selectivity.Can be beneficial for solubilizing reagents.
Protic (e.g., Alcohols, Water)Can participate in the reaction or alter the catalyst's active state.[6]Can lead to side reactions or catalyst deactivation.

Q4: My enantioselectivity is still low after optimizing temperature and solvent. Could the catalyst be the issue?

Absolutely. The catalyst is at the heart of enantioselective transformations. Several aspects of the catalytic system can be suboptimal:

  • Catalyst/Ligand Mismatch: The chiral ligand may not be a good match for the substrate, leading to poor stereochemical communication.[8]

  • Catalyst Loading: Insufficient catalyst loading can lead to a significant contribution from a non-selective background reaction.[1]

  • Catalyst Purity: Impurities in the catalyst or ligand can act as poisons or promote side reactions.

  • Counter-ion Effects: In metal-based catalysts, the counter-ion can influence both the catalytic activity and the enantioselectivity of the reaction.[5]

Screening a variety of catalysts with different steric and electronic properties is often a necessary step in optimizing a new reaction.[1]

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Temperatures

This protocol outlines a general method for investigating the effect of temperature on enantioselectivity.

  • Setup: In a series of oven-dried reaction vials equipped with stir bars, add the chiral catalyst (e.g., 5 mol%) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To each vial, add the solvent, followed by this compound (1.0 eq).

  • Temperature Control: Place each vial in a cooling bath set to the desired temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C).

  • Initiation: Once the reaction mixtures have reached the target temperature, add the nucleophile (e.g., 1.2 eq).

  • Monitoring: Stir the reactions at the set temperatures and monitor their progress by TLC or LC-MS.

  • Workup and Analysis: Once the reaction is complete, quench the reaction and purify the product. Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

Temperature (°C) Typical Effect on Enantioselectivity Typical Effect on Reaction Rate
25 (Room Temp)BaselineFast
0Often improvedModerate
-20Generally higherSlow
-40Potentially optimalVery Slow
-78May offer highest eeExtremely Slow

Protocol 2: General Procedure for Asymmetric Ring Opening of this compound with an Amine Nucleophile

This protocol provides a starting point for the enantioselective ring-opening of this compound with an amine, a common transformation.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a chiral metal-salen complex, 1-5 mol%) in the chosen anhydrous solvent (e.g., toluene, 0.1 M).

  • Reaction Mixture: Add this compound (1.0 eq) to the catalyst solution.

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C).

  • Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC.

Relationship between Reaction Parameters and Enantioselectivity

The interplay between various reaction parameters determines the final enantiomeric excess of the product. The following diagram illustrates these relationships.

G cluster_conditions Reaction Conditions cluster_reagents Reagents ee Enantioselectivity (ee) temp Temperature temp->ee Lower Temp Higher ee solvent Solvent solvent->ee Influences Transition State Stability catalyst Catalyst System catalyst->ee Dictates Chiral Environment substrate This compound substrate->ee Inherent Chirality nucleophile Nucleophile nucleophile->ee Sterics & Reactivity can influence

Caption: Key factors influencing the enantioselectivity of the reaction.

References

Technical Support Center: Regioselectivity in Oxirane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of oxirane ring-opening reactions. The choice of solvent plays a critical role in directing the nucleophilic attack to the desired carbon of the epoxide ring, and this guide will help you navigate these effects to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the regioselectivity of oxirane ring-opening?

A1: The primary factor is the reaction conditions, specifically whether the reaction is conducted under acidic or basic/neutral conditions.[1] Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[1][2][3][4] In contrast, under acidic conditions, the reaction has significant SN1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[4][5][6][7][8][9]

Q2: How does the choice of a polar protic solvent affect the reaction?

A2: Polar protic solvents, such as water and alcohols, can influence the reaction in several ways. In acid-catalyzed reactions, they can stabilize the carbocation-like transition state, favoring the SN1 pathway. However, they can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity.[10][11] For some reactions, particularly with primary amines, mixed polar solvent systems like DMF/H₂O can enhance both reaction rate and regioselectivity without the need for a catalyst.[12]

Q3: When should I use a polar aprotic solvent?

A3: Polar aprotic solvents, such as THF, DMF, DMSO, and acetonitrile, are often preferred for reactions under basic or neutral conditions (SN2 pathway). These solvents can dissolve ionic nucleophiles but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[10][11] This can lead to faster reaction rates and cleaner reactions, with the nucleophile attacking the less sterically hindered carbon.

Q4: Can the solvent choice prevent side reactions?

A4: Yes, proper solvent selection can help minimize side reactions like polymerization, which is a common issue with highly reactive epoxides.[13] In some cases, the addition of a small amount of water to an organic solvent can suppress the formation of byproducts and improve selectivity.[1] Using a solvent that favors the desired reaction pathway (SN1 or SN2) can also help to reduce the occurrence of undesired side reactions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of Products Obtained

Potential Cause Troubleshooting Step
Ambiguous Reaction Conditions: The reaction conditions may not strongly favor either the SN1 or SN2 pathway, leading to a mixture of regioisomers.For SN2 (attack at the less substituted carbon): Ensure strictly basic or neutral conditions. Use a strong, non-hindered nucleophile. Employ a polar aprotic solvent like THF or DMF to enhance nucleophilicity. Consider lowering the reaction temperature to favor the kinetically controlled product.
For SN1 (attack at the more substituted carbon): Use a catalytic amount of a strong acid (e.g., H₂SO₄) or a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃). Choose a solvent that can stabilize the partial positive charge, such as a polar protic solvent or a non-coordinating polar solvent.
Protic Solvent Interference: In a base-catalyzed reaction, a protic solvent might protonate the epoxide, initiating a competing acid-catalyzed pathway.Switch to a polar aprotic solvent like acetone, DMSO, or acetonitrile to avoid unintended protonation.
Lewis Acid Choice: The strength and nature of the Lewis acid can significantly impact regioselectivity.Screen different Lewis acids. For example, some Lewis acids may chelate to the epoxide oxygen and the nucleophile, directing the attack to a specific position. Stronger Lewis acids generally favor attack at the more substituted carbon.

Issue 2: Low Reaction Yield or Slow Reaction Rate

Potential Cause Troubleshooting Step
Poor Nucleophile Solubility: The nucleophile may not be sufficiently soluble in the chosen solvent.Select a solvent that effectively dissolves both the epoxide and the nucleophile. For ionic nucleophiles, polar aprotic solvents like DMF or DMSO are often good choices.[14]
Solvation of Nucleophile: Polar protic solvents can form a solvent cage around the nucleophile through hydrogen bonding, reducing its reactivity.[10][11]For SN2 reactions, switch to a polar aprotic solvent to "free" the nucleophile and increase its effective concentration and reactivity.[10]
Insufficient Catalyst Activity: The acid or Lewis acid catalyst may not be active enough under the reaction conditions.Increase the catalyst loading or switch to a more potent catalyst. Ensure the solvent is compatible with the catalyst and does not deactivate it.

Data Presentation

Table 1: Influence of Solvent on the Regioselectivity of Styrene Oxide Aminolysis

NucleophileSolventCatalystMajor RegioisomerMechanism
Aromatic AminesSolvent-freeSilica-bonded S-sulfonic acidAttack at benzylic carbonSN1-like[15]
Aliphatic AminesSolvent-freeSilica-bonded S-sulfonic acidAttack at terminal carbonSN2-like[15]
Primary AminesDMF/H₂ONoneAttack at less hindered carbonSN2-like[12]
PiperidineMethanolNoneMixture of isomers-
PiperidineAcetonitrileNoneComplex mixture-

Table 2: General Solvent Effects on Regioselectivity

Reaction ConditionFavored MechanismNucleophilic Attack SiteRecommended Solvent TypeExamples
Basic / NeutralSN2Less substituted carbon[1][2][4]Polar AproticTHF, DMF, Acetone, DMSO
AcidicSN1-likeMore substituted carbon[5][6][7]Polar Protic[16] or Non-coordinatingAlcohols, Water, Nitromethane[17]

Experimental Protocols

Protocol 1: Base-Catalyzed Ring-Opening of an Unsymmetrical Epoxide in a Polar Aprotic Solvent (SN2 Conditions)

  • Reactant Preparation: Dissolve the unsymmetrical epoxide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Nucleophile Addition: In a separate flask, prepare a solution of the sodium salt of the nucleophile (e.g., sodium methoxide, 1.2 eq) in anhydrous THF.

  • Reaction Execution: Under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile solution dropwise to the epoxide solution at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the major regioisomer resulting from attack at the less sterically hindered carbon.

Protocol 2: Acid-Catalyzed Ring-Opening of an Unsymmetrical Epoxide in a Polar Protic Solvent (SN1-like Conditions)

  • Reactant Preparation: Dissolve the unsymmetrical epoxide (1.0 eq) in a polar protic solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Purification: Remove the bulk of the solvent under reduced pressure. Extract the aqueous residue with an organic solvent. Dry the combined organic extracts, filter, and concentrate. Purify the product by column chromatography to isolate the major regioisomer resulting from attack at the more substituted carbon.

Visualizations

G Solvent Influence on Oxirane Ring-Opening Pathways cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) Basic_Solvent Polar Aprotic Solvent (e.g., THF, DMF) Basic_Mechanism SN2 Mechanism Basic_Solvent->Basic_Mechanism Basic_Product Attack at Less Substituted Carbon Basic_Mechanism->Basic_Product Acidic_Solvent Polar Protic Solvent (e.g., MeOH, H2O) Acidic_Mechanism SN1-like Mechanism Acidic_Solvent->Acidic_Mechanism Acidic_Product Attack at More Substituted Carbon Acidic_Mechanism->Acidic_Product

Caption: Logical flow of solvent choice influencing reaction mechanism and regioselectivity.

G Troubleshooting Workflow for Poor Regioselectivity Start Poor Regioselectivity (Mixture of Isomers) Check_Conditions Check Reaction Conditions (Acidic vs. Basic) Start->Check_Conditions Desired_Product Desired Product? Check_Conditions->Desired_Product SN2_Product Attack at Less Hindered Carbon (SN2) Desired_Product->SN2_Product SN2 SN1_Product Attack at More Hindered Carbon (SN1) Desired_Product->SN1_Product SN1 Use_Aprotic Use Polar Aprotic Solvent (e.g., THF, DMF) SN2_Product->Use_Aprotic Use_Protic Use Polar Protic Solvent (e.g., MeOH) SN1_Product->Use_Protic Optimize_Base Ensure Strong Base/ Neutral Conditions Use_Aprotic->Optimize_Base Optimize_Acid Use Acid Catalyst Use_Protic->Optimize_Acid End Improved Regioselectivity Optimize_Base->End Optimize_Acid->End

Caption: Decision-making workflow for optimizing regioselectivity in experiments.

References

Technical Support Center: Catalyst Selection for Efficient Reactions of (R)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for reactions involving (R)-benzyloxymethyl-oxirane.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalytic reactions for this compound?

A1: The main catalytic reactions involving this compound are nucleophilic ring-opening reactions, stereoselective polymerization, and kinetic resolution. The strained epoxide ring makes it highly susceptible to reactions with various nucleophiles, facilitated by a range of catalysts.[1][2]

Q2: What factors should be considered when selecting a catalyst for a specific reaction?

A2: Key factors for catalyst selection include the desired product (e.g., polymer, diol, amino alcohol), the required stereochemistry (regio- and enantioselectivity), reaction conditions (temperature, solvent), and practical considerations such as catalyst cost, availability, and reusability.[3][4]

Q3: How do reaction conditions influence the regioselectivity of the ring-opening reaction?

A3: Reaction conditions are critical for controlling regioselectivity. Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.[5][6][7] Under acidic conditions, the mechanism has more SN1 character, and the nucleophile tends to attack the more substituted carbon that can better stabilize a partial positive charge.[6][8][9]

Q4: Can catalyst deactivation occur, and how can it be mitigated?

A4: Yes, catalyst deactivation can be an issue, particularly with metal-based catalysts which can be sensitive to air, moisture, or impurities in the reactants and solvents.[10] Using an inert atmosphere, dry solvents, and purified reagents can help mitigate deactivation. For some catalysts, regeneration protocols may be available.[10]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Question: My ring-opening reaction of this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer: Low yield in epoxide ring-opening reactions can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

Troubleshooting Steps:

  • Catalyst Activity:

    • Verify Catalyst Loading: Ensure the correct catalyst loading is used. Insufficient catalyst will lead to an incomplete reaction.[5]

    • Check Catalyst Quality: The catalyst may have degraded due to improper storage or handling. Use a fresh batch of catalyst or one that has been stored under appropriate conditions (e.g., inert atmosphere).

    • Consider a Different Catalyst: The chosen catalyst may not be optimal for the specific substrate and nucleophile. Consult comparative studies to select a more active catalyst.[3][11] For instance, in the methanolysis of epichlorohydrin, Sn-Beta has been shown to be significantly more active than Zr-Beta or Hf-Beta.[4]

  • Reaction Conditions:

    • Optimize Temperature: The reaction temperature can significantly impact the rate. While higher temperatures can increase the rate, they may also lead to side reactions.[5] An optimal temperature needs to be determined experimentally.

    • Adjust Reactant Molar Ratio: An excess of the nucleophile can often drive the reaction to completion.[5]

    • Solvent Choice: The solvent can influence the solubility of reactants and the stability of intermediates. Ensure an appropriate anhydrous solvent is used, as protic impurities can interfere with many catalysts.

  • Side Reactions:

    • Polymerization: The high reactivity of epoxides can sometimes lead to undesired polymerization, especially under harsh conditions.[5]

    • Byproduct Formation: The presence of impurities in the starting materials or solvent can lead to the formation of byproducts. Ensure all reagents are of high purity.

Below is a decision tree to guide your troubleshooting process for low yield:

LowYieldTroubleshooting Start Low Reaction Yield CheckCatalyst Step 1: Check Catalyst Start->CheckCatalyst sub_node_catalyst_loading Verify Catalyst Loading sub_node_catalyst_quality Assess Catalyst Quality/Age sub_node_catalyst_choice Consider a More Active Catalyst CheckConditions Step 2: Check Reaction Conditions sub_node_temp Optimize Temperature sub_node_ratio Adjust Reactant Ratio sub_node_solvent Verify Solvent Purity/Type CheckSideReactions Step 3: Investigate Side Reactions sub_node_polymerization Check for Polymerization sub_node_byproducts Analyze for Byproducts (TLC, GC, NMR) SolutionFound Solution Implemented sub_node sub_node sub_node_catalyst_loading->CheckConditions If loading is correct sub_node_catalyst_quality->CheckConditions If quality is good sub_node_catalyst_choice->SolutionFound If a better catalyst is found sub_node_temp->CheckSideReactions If temp is optimized sub_node_ratio->CheckSideReactions If ratio is optimized sub_node_solvent->CheckSideReactions If solvent is appropriate sub_node_polymerization->SolutionFound sub_node_byproducts->SolutionFound

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity

Question: I am getting a mixture of regioisomers in my ring-opening reaction. How can I improve the regioselectivity?

Answer: Poor regioselectivity is a common issue in the ring-opening of unsymmetrical epoxides. The key to controlling the outcome is to understand and manipulate the reaction mechanism.

Troubleshooting Steps:

  • Control the Reaction Conditions:

    • For Attack at the Less Substituted Carbon (SN2 Pathway): Use basic or neutral conditions with a strong, unhindered nucleophile. This pathway is favored by lower reaction temperatures.[5][6][7]

    • For Attack at the More Substituted Carbon (SN1-like Pathway): Use acidic conditions to protonate the epoxide oxygen. This makes the more substituted carbon more electrophilic.[6][8][9]

  • Choice of Catalyst:

    • Lewis Acids: The strength and nature of the Lewis acid can influence regioselectivity. Some Lewis acids may favor the formation of one regioisomer over another. For instance, Sn-Beta has been shown to be more regioselective than Al-Beta for the ring-opening of epichlorohydrin with methanol.[4]

    • Chiral Catalysts: In asymmetric catalysis, the chiral ligand of the catalyst can play a significant role in directing the nucleophilic attack to a specific carbon atom.

  • Nucleophile Choice:

    • The steric bulk of the nucleophile can also influence where it attacks. A bulkier nucleophile will have a stronger preference for the less sterically hindered carbon of the epoxide.

The following diagram illustrates the factors influencing regioselectivity:

RegioselectivityFactors Regioselectivity Control of Regioselectivity Conditions Reaction Conditions Regioselectivity->Conditions Catalyst Catalyst Choice Regioselectivity->Catalyst Nucleophile Nucleophile Regioselectivity->Nucleophile BasicNeutral Basic/Neutral (SN2 Pathway) Conditions->BasicNeutral Acidic Acidic (SN1-like Pathway) Conditions->Acidic LewisAcid Lewis Acid Type Catalyst->LewisAcid ChiralLigand Chiral Ligand Catalyst->ChiralLigand StericBulk Steric Bulk Nucleophile->StericBulk LessSubstituted Attack at Less Substituted Carbon BasicNeutral->LessSubstituted MoreSubstituted Attack at More Substituted Carbon Acidic->MoreSubstituted LewisAcid->MoreSubstituted ChiralLigand->LessSubstituted ChiralLigand->MoreSubstituted StericBulk->LessSubstituted

Caption: Factors influencing regioselectivity in epoxide ring-opening.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for the Ring-Opening of Epichlorohydrin with Methanol
CatalystSupportConversion (%)Regioselectivity (Terminal/Internal)Reaction Time (h)Temperature (°C)Reference
Sn-BetaZeolite>95>99:1460[4]
Zr-BetaZeolite~60>99:12460[4]
Hf-BetaZeolite~50>99:12460[4]
Al-BetaZeolite~8095:52460[4]
Sn-SBA-15Mesoporous Silica~60>99:12460[4]
Table 2: Performance of Chiral (salen)Co(III) Catalysts in the Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides
Epoxide SubstrateCatalyst Loading (mol%)Time (h)Epoxide ee (%)Diol ee (%)Reference
Propylene Oxide0.512>9998[10][12][13]
1,2-Epoxyhexane0.28>9998[10][12][13]
Styrene Oxide0.516>9997[10][12][13]
Epichlorohydrin0.51898-[14]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening of this compound with an Alcohol
  • To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane, toluene), add the Lewis acid catalyst (typically 0.1-10 mol%).[11]

  • Add the alcohol nucleophile to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to reflux, depending on the catalyst's activity) and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).[11]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Hydrolytic Kinetic Resolution (HKR) of a Terminal Epoxide using a Chiral (salen)Co(III) Catalyst
  • To a solution of the chiral (salen)Co(III) catalyst (0.2-2.0 mol%) in a suitable solvent (e.g., dichloromethane) is added a trace amount of glacial acetic acid. The mixture is stirred for 30 minutes at room temperature until the color changes from red to dark brown.[14]

  • The racemic terminal epoxide is then added.

  • The reaction mixture is cooled to 0-4 °C, and deionized water (0.5 equivalents) is added.[14]

  • The reaction is stirred at this temperature for the required time (typically 8-18 hours) while monitoring the conversion by GC or TLC.[10][14]

  • Upon reaching approximately 50% conversion, the reaction is quenched.

  • The enantioenriched unreacted epoxide and the 1,2-diol product are separated and purified by column chromatography.[10][12][13]

Below is a diagram illustrating the general workflow for a catalytic ring-opening reaction.

ExperimentalWorkflow Start Start ReactionSetup Reaction Setup (Inert Atmosphere, Dry Solvents) Start->ReactionSetup AddReactants Add this compound and Nucleophile ReactionSetup->AddReactants AddCatalyst Add Catalyst AddReactants->AddCatalyst Reaction Stir at Optimal Temperature AddCatalyst->Reaction Monitoring Monitor Reaction Progress (TLC, GC, NMR) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for catalytic ring-opening.

References

Monitoring the progress of reactions involving (r)-Benzyloxymethyl-oxirane by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals monitoring the progress of reactions involving (R)-benzyloxymethyl-oxirane using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the TLC analysis of reactions involving this compound and its derivatives.

Q1: My spots are streaking down the TLC plate. How can I fix this?

A1: Streaking is a common issue that can obscure results. It is often caused by one of the following:

  • Sample Overload: The sample applied to the plate is too concentrated. Try diluting your reaction aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the TLC plate.[1][2]

  • Highly Polar Compounds: The product of an oxirane-opening reaction (e.g., a diol or an amino alcohol) is often significantly more polar than the starting epoxide. Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount (0.5-2%) of a polar solvent like methanol or a modifier like acetic acid or triethylamine to your eluent can help create sharper spots.[1][3]

  • Acidic or Basic Nature: If your product or reactant is acidic or basic, it can interact ionically with the slightly acidic silica gel.[3] For acidic compounds, add a few drops of acetic acid to the developing solvent. For basic compounds (common in amine-opening reactions), add a few drops of triethylamine.[1][3]

Q2: I can't see the spot for my starting material, this compound, under the UV lamp.

A2: While the benzyl group should make the compound UV-active, several factors could cause it to be invisible:

  • Low Concentration: The sample may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to completely dry between each application.[1][2]

  • Insufficient Quenching: Not all UV-active compounds quench the fluorescent indicator on TLC plates effectively.[4]

  • Solution: As an alternative or confirmation, use a chemical stain. A p-anisaldehyde or potassium permanganate stain is highly effective for visualizing both the epoxide and its more polar ring-opened products (like alcohols).[4][5]

Q3: My starting material and product spots are too close together (similar Rf values). How can I improve the separation?

A3: Poor separation makes it difficult to determine if the reaction is complete.[5]

  • Optimize the Solvent System: The key is to test different solvent polarities.[6] If your spots are high up on the plate (high Rf), decrease the eluent's polarity (e.g., switch from 30% ethyl acetate in hexanes to 20%). If your spots are near the baseline (low Rf), increase the polarity (e.g., switch to 40% ethyl acetate or add 1-2% methanol).[1]

  • Use a Co-spot: Always run a "co-spot" lane where you apply both the starting material and the reaction mixture in the same spot.[7][8] If the two compounds are different, you will often see a single elongated spot or two overlapping "snowman" shaped spots, confirming that the product has a different Rf from the starting material.[5]

  • Try a Different Stain: Some stains, like p-anisaldehyde, can produce different colors for different compounds, which can help distinguish between two spots with very similar Rf values.[5]

Q4: All my spots are staying at the baseline (Rf ≈ 0). What should I do?

A4: This indicates that the developing solvent (eluent) is not polar enough to move the compounds up the silica plate.[5]

  • Increase Eluent Polarity: Increase the proportion of the more polar solvent in your mixture. For a common hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you are already using a high concentration of ethyl acetate, adding a small amount (2-10%) of a more polar solvent like methanol can significantly increase the eluent strength.[9][10]

Q5: All my spots ran to the top of the plate (Rf ≈ 1). How do I correct this?

A5: This is the opposite problem: the eluent is too polar.[1]

  • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mixture. For example, if you used 50% ethyl acetate in hexanes, try 20% or 30%.[1]

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring

This protocol outlines the standard method for monitoring the conversion of this compound to a product.

  • Prepare the TLC Chamber: Pour your chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.[8]

  • Prepare the TLC Plate: Using a soft pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced tick marks on this line for your lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).[8][11]

  • Spot the Plate:

    • SM Lane: Using a capillary tube, apply a small spot of a dilute solution of your starting this compound onto the "SM" tick mark.

    • RXN Lane: Use a separate capillary tube to take a small aliquot from your reaction mixture and spot it on the "RXN" tick mark.[7]

    • Co Lane: Spot the starting material on the "Co" mark, then, using the reaction mixture capillary, spot the reaction aliquot directly on top of the starting material spot.[8]

    • Note: Ensure each spot is small and concentrated. Allow the solvent to evaporate completely between applications if multiple spots are needed.[2][10]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Make sure the solvent level is below the origin line.[2][12] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Analyze the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.[12]

    • Allow the plate to dry completely.

    • Visualize the spots, first under a UV lamp (254 nm). Circle any visible spots with a pencil.[13]

    • Next, use a chemical stain for visualization. Dip the plate into the staining solution, wipe the back clean, and gently heat with a heat gun until spots appear.[13]

    • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).[13]

    • The reaction is complete when the starting material spot has completely disappeared from the "RXN" lane.[7][11]

Data Presentation

Table 1: Representative Rf Values in Different Solvent Systems

The following table provides typical Rf values for the starting material and a potential product (the corresponding diol, 3-(benzyloxy)propane-1,2-diol) on a standard silica gel plate. This data helps in selecting an appropriate starting solvent system.

Solvent System (Ethyl Acetate / Hexanes)This compound (Starting Material) Rf3-(Benzyloxy)propane-1,2-diol (Product) RfSeparation Quality
10% EtOAc / 90% Hexanes0.650.05Good (Product at baseline)
30% EtOAc / 70% Hexanes0.850.25Optimal for Monitoring
50% EtOAc / 50% Hexanes0.950.50Good (SM near solvent front)
100% EtOAc> 0.950.70Poor Separation

Note: Rf values are approximate and can vary based on experimental conditions like temperature, chamber saturation, and the specific brand of TLC plates.

Visualizations

Experimental Workflow Diagram

TLC_Workflow start_end start_end process process decision decision output output start Start Reaction aliquot Take Reaction Aliquot start->aliquot spot Spot SM, Co, RXN Lanes on TLC Plate aliquot->spot develop Develop Plate in Chamber spot->develop dry_visualize Dry & Visualize (UV, then Stain) develop->dry_visualize analyze Is SM spot gone in RXN lane? dry_visualize->analyze continue_rxn Continue Reaction analyze->continue_rxn No workup Reaction Complete, Proceed to Workup analyze->workup Yes continue_rxn->aliquot Wait/Sample Again

Caption: Workflow for monitoring a reaction with TLC.

TLC Troubleshooting Guide

TLC_Troubleshooting problem problem cause cause solution solution p1 Spots are Streaking c1a Sample too concentrated? p1->c1a c1b Compound acidic/basic? p1->c1b c1c Compound too polar? p1->c1c p2 Poor Separation (Rf values too close) c2a Eluent polarity suboptimal? p2->c2a p3 Spots at Baseline (Rf ≈ 0) c3a Eluent not polar enough? p3->c3a p4 Spots at Front (Rf ≈ 1) c4a Eluent too polar? p4->c4a s1a Dilute sample before spotting c1a->s1a s1b Add 0.5% AcOH or Et3N to eluent c1b->s1b s1c Use a more polar eluent (e.g., add MeOH) c1c->s1c s2a Test different eluent ratios (e.g., more/less polar) c2a->s2a s3a Increase eluent polarity (e.g., more EtOAc or add MeOH) c3a->s3a s4a Decrease eluent polarity (e.g., less EtOAc) c4a->s4a

Caption: A decision tree for troubleshooting common TLC issues.

References

Workup procedures for quenching reactions with (r)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Benzyloxymethyl-oxirane.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when working with this compound?

A1: this compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[1][2] It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4][5]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1][6]

  • Lab Coat: A lab coat should be worn to protect from skin exposure.

Handling and Storage:

  • Avoid breathing fumes, dust, or vapors.[1][2]

  • Wash hands thoroughly after handling.[1][2][6]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong acids, bases, and oxidizing agents.[1][6] Recommended long-term storage is at 2-8°C.[1][4]

Q2: What is the general principle behind quenching a reaction with this compound?

A2: Reactions with this compound, an epoxide, typically involve nucleophilic ring-opening. This process forms an alkoxide intermediate. The primary purpose of the quenching and workup procedure is to neutralize any unreacted reagents and to protonate the alkoxide to yield the final, neutral alcohol product.[7][8] An aqueous or mild acidic workup is often necessary for this protonation step.[7]

Q3: How does the type of nucleophile used affect the quenching procedure?

A3: The nature of the nucleophile dictates the quenching strategy.

  • Weak Nucleophiles (acidic conditions): Reactions with weak nucleophiles are typically performed under acidic conditions. The workup usually involves neutralization of the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction of the product.

  • Strong Nucleophiles (basic/neutral conditions): Strong nucleophiles like Grignard reagents, organolithiums, or lithium aluminum hydride (LiAlH₄) require a careful, multi-step quenching process.[8][9] This is because these reagents are highly reactive and will react violently with water or acid if not handled correctly. The initial reaction creates an alkoxide, which is then protonated in a separate workup step.[9]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before quenching.
Side Reactions (e.g., Polymerization) The high reactivity of epoxides can lead to polymerization, especially under harsh conditions.[10] Consider adjusting the reaction temperature or concentration. The addition of a small amount of water (if compatible with the reagents) can sometimes suppress side reactions.[10]
Incorrect Stoichiometry An excess of the nucleophile can help drive the reaction to completion.[10] However, a large excess may complicate purification. Optimize the molar ratio of the nucleophile to the epoxide.
Product Loss During Workup Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase during extraction. If the product is water-soluble, multiple extractions may be necessary.

Issue 2: Formation of Regioisomers

The regioselectivity of the epoxide ring-opening is a common challenge and is highly dependent on the reaction conditions.[10]

ConditionExpected Outcome for this compoundTroubleshooting Steps
Basic or Neutral (Strong Nucleophiles) The nucleophile attacks the less sterically hindered carbon (the -CH₂- of the oxirane ring). This is a classic SN2 mechanism.[8][10][11]To favor this pathway, ensure no acidic species are present that could protonate the epoxide oxygen. Use a strong, anionic nucleophile.[8]
Acidic (Weak Nucleophiles) The nucleophile attacks the more substituted carbon (the -CH- of the oxirane ring). The reaction proceeds through an SN1-like mechanism where the epoxide oxygen is first protonated.[12][13]To favor this pathway, use a protic solvent and an acid catalyst. The nucleophile should be weak (e.g., water, alcohol).[9][12]

Issue 3: Difficulties During Quenching (e.g., emulsions, uncontrolled reactions)

ProblemPotential CauseRecommended Solution
Vigorous/Uncontrolled Quenching Quenching highly reactive reagents (e.g., LiAlH₄, Grignard reagents) directly with water or strong acid.Always cool the reaction mixture to 0°C or below before quenching. Add the quenching agent slowly and dropwise with vigorous stirring. For very reactive reagents, use a step-down process: first a less reactive protic source like isopropanol, then ethanol, and finally water or aqueous acid.[14]
Formation of Emulsions Presence of fine particulate matter or surfactants.Allow the mixture to stand. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help.
Precipitation of Salts Formation of insoluble salts (e.g., magnesium or aluminum salts) during the workup of organometallic or hydride reactions.Add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction, which often forms more soluble salts. For aluminum hydrides, the Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can be effective in producing a granular precipitate that is easily filtered.

Experimental Protocols & Workflows

Protocol 1: General Quenching Procedure for a Reaction with a Strong Nucleophile (e.g., Grignard Reagent)

This protocol outlines the safe quenching of a reaction where a Grignard reagent was used to open the this compound ring.

  • Cool the Reaction: After the reaction is deemed complete, cool the reaction vessel to 0°C in an ice-water bath.

  • Slow Addition of Quenching Agent: With vigorous stirring, slowly and dropwise add a saturated aqueous solution of ammonium chloride (NH₄Cl). Monitor for any temperature increase or gas evolution.

  • Extraction: Once the quenching is complete and the mixture has reached room temperature, transfer it to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and water.

  • Separation: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Below is a workflow diagram illustrating the decision-making process for quenching.

G start Reaction with this compound Complete reagent_type What type of reagent was used? start->reagent_type strong_nuc Strong Nucleophile (e.g., Grignard, LiAlH4) reagent_type->strong_nuc Strong weak_nuc Weak Nucleophile / Neutral (e.g., ROH, H2O) reagent_type->weak_nuc Weak / Neutral quench_strong 1. Cool to 0°C 2. Quench with sat. NH4Cl(aq) or use Fieser workup strong_nuc->quench_strong quench_weak Neutralize with mild base (e.g., sat. NaHCO3) weak_nuc->quench_weak extraction Extraction with Organic Solvent quench_strong->extraction quench_weak->extraction end Purification extraction->end

Caption: Decision workflow for quenching reactions.

Regioselectivity Pathway

The following diagram illustrates the different reaction pathways based on the conditions used.

G start This compound conditions Reaction Conditions start->conditions acidic Acidic (H+) Weak Nucleophile (Nu-H) conditions->acidic Acidic basic Basic / Neutral Strong Nucleophile (Nu-) conditions->basic Basic product_a Product A (Attack at more substituted carbon) acidic->product_a product_b Product B (Attack at less substituted carbon) basic->product_b workup_a Workup product_a->workup_a workup_b Workup product_b->workup_b

Caption: Regioselectivity in epoxide ring-opening.

References

Validation & Comparative

Determining the Enantiomeric Purity of (R)-Benzyloxymethyl-oxirane: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. (R)-Benzyloxymethyl-oxirane, also known as (R)-benzyl glycidyl ether, is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its enantiomeric excess (e.e.) is a critical quality control step to guarantee the efficacy and safety of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the gold standard for the accurate determination of enantiomeric purity.[2]

This guide provides an objective comparison of suitable chiral HPLC methods for determining the enantiomeric excess of this compound and its derivatives. It includes a review of alternative methods, detailed experimental protocols, and supporting data to aid in method selection and implementation.

Comparison of Chiral HPLC Methods

The successful separation of enantiomers by chiral HPLC is highly dependent on the choice of the chiral stationary phase. For oxirane derivatives and compounds with aromatic groups, polysaccharide-based CSPs are particularly effective. Columns such as Daicel's Chiralpak® AD-H and Chiralcel® OD-H, which are based on amylose and cellulose derivatives respectively, are widely used and have demonstrated broad enantioselectivity.[3]

The selection between different polysaccharide-based columns often comes down to empirical testing, as subtle differences in the chiral selector and the analyte's structure can significantly impact resolution. Normal-phase chromatography is typically the preferred mode for this class of compounds, utilizing a non-polar mobile phase with a small amount of an alcohol modifier.

Table 1: Comparison of Recommended Chiral Stationary Phases for this compound Analysis

Chiral Stationary Phase (CSP)Base MaterialTypical Mobile PhaseExpected Performance Characteristics
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10, v/v)High probability of baseline resolution, good peak shape.[3][4]
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10, v/v)Often provides complementary selectivity to the AD-H column.
Chiralpak® AS-H Amylose tris((S)-α-methylbenzylcarbamate)n-Hexane / Ethanol / 2-PropanolMay offer different elution orders or improved resolution for certain derivatives.[5]
Lux® Cellulose-2 Cellulose tris(3,5-dimethylphenylcarbamate)Acetonitrile / Water with TFACan be used in reversed-phase or polar organic modes.[6]

Note: The performance characteristics are based on typical applications for similar chiral compounds. Method optimization is crucial for achieving the best results for a specific derivative.

Alternative Analytical Methods

While chiral HPLC is the most common technique, other methods can also be employed for determining the enantiomeric excess of volatile or derivatizable compounds.

Table 2: Comparison of Chiral HPLC and Chiral GC

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential interaction with a CSP in a liquid mobile phase.Separation of volatile compounds based on interaction with a CSP in a gaseous mobile phase.
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds. This compound is suitable.
Resolution High resolution achievable with a variety of CSPs.Often provides very high resolution for volatile compounds.
Derivatization Not typically required for UV-active compounds.May be necessary to improve volatility and peak shape.
Instrumentation Widely available in analytical laboratories.Widely available, often with highly sensitive detectors (e.g., FID).

Experimental Protocols

A systematic approach to method development is essential for achieving optimal enantiomeric separation. The following protocol outlines a general workflow for the chiral HPLC analysis of this compound.

Recommended Chiral HPLC Method Protocol

1. Materials and Equipment:

  • This compound sample

  • Racemic benzyloxymethyl-oxirane standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (Isopropanol)

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or similar

  • Standard HPLC system with a UV detector

  • 0.45 µm syringe filters

2. Sample Preparation:

  • Prepare a stock solution of the racemic standard at a concentration of 1.0 mg/mL in the mobile phase (n-Hexane/2-Propanol 90:10).

  • Prepare a sample solution of the this compound at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • HPLC System: Standard HPLC with UV detector

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution between the peaks.

  • Inject the sample solution.

  • Identify the peaks corresponding to the (R) and (S) enantiomers.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Visualizing the Workflow and Logic

To better understand the experimental process and decision-making in chiral method selection, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase (e.g., 1 mg/mL) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample onto HPLC System C->D E Separation on Chiral Stationary Phase (e.g., Chiralpak AD-H) D->E F UV Detection at 254 nm E->F G Integrate Peak Areas of Enantiomers F->G H Calculate Enantiomeric Excess (% e.e.) G->H

Caption: Experimental workflow for determining enantiomeric excess by Chiral HPLC.

G A Analyte: This compound Derivative B Assess Physicochemical Properties A->B C Volatile & Thermally Stable? B->C D Chiral Gas Chromatography (GC) C->D Yes E Chiral High-Performance Liquid Chromatography (HPLC) C->E No / Preferred Method G Method Development & Optimization D->G F Select Appropriate Chiral Stationary Phase (e.g., Polysaccharide-based) E->F F->G

References

Navigating the Chiral Landscape: A Comparative Guide to Analytical Techniques for (R)-Benzyloxymethyl-oxirane Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide offers an objective comparison of key analytical techniques for determining the enantiomeric purity and overall quality of (R)-Benzyloxymethyl-oxirane, a valuable chiral building block in pharmaceutical synthesis. We provide a detailed examination of experimental protocols and performance data to facilitate the selection of the most appropriate analytical strategy for your research and quality control needs.

The stereochemical integrity of this compound is critical to its utility in asymmetric synthesis. Consequently, robust and accurate analytical methods are essential to resolve and quantify its enantiomers and potential impurities. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, while also considering promising alternatives like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).

At a Glance: Performance Comparison of Analytical Techniques

The selection of an analytical technique for the characterization of this compound and its products is a critical decision influenced by factors such as required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common analytical methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopySupercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase.Differential partitioning between a gaseous mobile phase and a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.Differential interaction with a chiral stationary phase using a supercritical fluid as the mobile phase.Differential migration of enantiomers in an electric field in the presence of a chiral selector.
Typical Analytes Non-volatile, thermally labile compounds.Volatile, thermally stable compounds.Soluble compounds; provides structural information.Thermally labile and complex mixtures.Charged or neutral small molecules.
Resolution Good to ExcellentExcellentModerate to Good (depends on chiral auxiliary)ExcellentHigh
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to pg/mL range)Low (mg/mL range)HighVery High (ng/mL to fg/mL range)
Analysis Time 10-30 minutes5-20 minutes5-15 minutes per sample< 10 minutes10-30 minutes
Instrumentation Cost Moderate to HighLow to ModerateHighHighLow to Moderate
Solvent Consumption HighLowLowLow (CO2 is recycled)Very Low

In-Depth Analysis of Key Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantiomeric purity analysis of a wide array of pharmaceutical compounds, including this compound. Its versatility in terms of stationary and mobile phase selection allows for the optimization of separations for various chiral molecules.

A proven method for the chiral separation of benzyloxymethyl-oxirane utilizes a cellulose-based chiral stationary phase, demonstrating the power of this technique for achieving baseline resolution of the enantiomers.

Quantitative Data for Chiral HPLC Analysis of Benzyloxymethyl-oxirane:

ParameterValue
Stationary Phase CHIRALCEL® OD-H
Column Dimensions 250 x 4.6 mm
Mobile Phase Hexane:Isopropanol (90:10 v/v)
Flow Rate 0.5 mL/min
Detection Wavelength 220 nm
Retention Time (S)-isomer 15.20 min
Retention Time (R)-isomer 16.46 min
Resolution (Rs) > 2.0
Enantiomeric Excess (ee) >99% achievable

Experimental Protocol: Chiral HPLC

  • System Preparation: Equilibrate the HPLC system with the mobile phase (Hexane:Isopropanol 90:10 v/v) at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound product in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the CHIRALCEL® OD-H column.

  • Data Acquisition: Monitor the elution profile at 220 nm for approximately 20 minutes.

  • Data Analysis: Identify and integrate the peaks corresponding to the (S) and (R)-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC offers a high-resolution and sensitive alternative to HPLC. The use of capillary columns coated with cyclodextrin-based chiral stationary phases is common for the separation of epoxide enantiomers.

Experimental Protocol: Chiral GC

  • System Preparation: Install a cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) in the gas chromatograph. Condition the column according to the manufacturer's instructions.

  • Sample Preparation: Prepare a dilute solution of the this compound product (approximately 1 mg/mL) in a suitable solvent such as dichloromethane.

  • Injection: Inject 1 µL of the sample into the GC using a split injection mode (e.g., 50:1 split ratio).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for the HPLC method.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy, when used with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), provides a rapid method for determining enantiomeric excess and can offer valuable structural information. This technique relies on the formation of transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.

Experimental Protocol: ¹H NMR with Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol - BINOL)

  • Sample Preparation: In a clean NMR tube, dissolve 5-10 mg of the this compound product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Add Chiral Solvating Agent: Add 1.0 to 1.2 equivalents of a chiral solvating agent, such as (R)-BINOL, to the NMR tube. Ensure complete dissolution by gentle mixing.

  • Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The signals corresponding to the protons of the two enantiomers should be split into two distinct sets of peaks.

  • Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes. Carefully integrate the areas of these two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Alternative and Emerging Techniques

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both GC and HPLC. Using supercritical CO₂ as the primary mobile phase, SFC offers fast, efficient, and "green" separations. It is particularly well-suited for the analysis of thermally labile and complex chiral compounds. Chiral stationary phases used in HPLC can often be directly transferred to SFC systems.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent volumes. For the analysis of neutral compounds like epoxides, a chiral selector, such as a cyclodextrin derivative, is added to the background electrolyte to induce separation of the enantiomers.

Visualizing the Workflow

To aid in the understanding of the analytical process, the following diagrams illustrate the general experimental workflows for the characterization of this compound products.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing & Analysis Sample Product Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (HPLC) Dissolution->Filtration GC Chiral GC Dissolution->GC NMR NMR with CSA Dissolution->NMR HPLC Chiral HPLC Filtration->HPLC Integration Peak Integration HPLC->Integration GC->Integration NMR->Integration Calculation Calculate % ee Integration->Calculation Report Final Report Calculation->Report

General experimental workflow for product characterization.

Decision_Tree start Select Analytical Technique q1 Is the compound volatile & thermally stable? start->q1 gc Chiral GC (High Resolution & Sensitivity) q1->gc Yes q2 Need for rapid screening & structural information? q1->q2 No hplc Chiral HPLC (Versatile) q3 Seeking 'green' alternative with high throughput? hplc->q3 q2->hplc No nmr NMR with CSA/CDA q2->nmr Yes sfc Chiral SFC q3->sfc Yes ce Chiral CE (High Efficiency, Low Sample Volume) q3->ce No

Decision tree for selecting an analytical technique.

Conclusion

The characterization of this compound products can be effectively achieved through a variety of analytical techniques. Chiral HPLC and Chiral GC stand out as robust and reliable methods for the accurate determination of enantiomeric excess, with the choice between them often depending on the volatility of the analyte and available instrumentation. NMR spectroscopy with chiral auxiliaries offers a rapid, complementary approach, providing both quantitative and qualitative data. For laboratories seeking to enhance throughput and reduce environmental impact, emerging techniques such as SFC and CE present compelling alternatives. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select the most suitable analytical strategy to ensure the quality and stereochemical integrity of their chiral products.

A Comparative Guide to (R)-Benzyloxymethyl-oxirane and Other Key Chiral Epoxides in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereochemical purity, and economic viability of a synthetic route. Chiral epoxides are indispensable synthons in modern organic synthesis, valued for their versatile reactivity and stereochemical richness.[1] Their inherent ring strain allows for regio- and stereospecific ring-opening by a variety of nucleophiles, providing a powerful platform for constructing complex molecular architectures, particularly in the pharmaceutical industry.[1][2]

This guide provides an objective comparison of (R)-Benzyloxymethyl-oxirane with other widely used chiral epoxides, including (R)- and (S)-Glycidol and (R)- and (S)-Epichlorohydrin. The comparison focuses on their physical and chemical properties, performance in key synthetic transformations, and provides supporting experimental context.

Physicochemical Properties of Selected Chiral Epoxides

A summary of the key physical and chemical properties of this compound and its alternatives is presented in Table 1. This data is essential for planning experimental setups and understanding the handling requirements for each compound.

PropertyThis compound(R)-(+)-Glycidol(S)-(-)-Glycidol(R)-(-)-Epichlorohydrin(S)-(+)-Epichlorohydrin
Molecular Formula C₁₀H₁₂O₂[3]C₃H₆O₂[4][5]C₃H₆O₂[6]C₃H₅ClO[7][8]C₃H₅ClO[9][10]
Molecular Weight 164.20 g/mol [3]74.08 g/mol [5][11]74.08 g/mol [6]92.52 g/mol [7]92.52 g/mol [9][10]
Appearance Liquid[12]Colorless liquid[4]Colorless to yellow clear liquid[6]Clear liquid (colorless to light yellow)[7]Clear, colorless liquid[9][10]
Boiling Point 130 °C @ 0.1 mmHg[13]56-57 °C @ 11 mmHg[14][15]67 °C @ 19 mmHg[6]-116-117 °C[9]
Density 1.077 g/mL at 25 °C[12][13]1.116 g/mL at 20 °C[14][15]--1.18 g/cm³[9]
Optical Rotation [α]20/D −5.4°, c = 5 in toluene[12][α]23/D +15°, neat[15]--+35° (c=1 in methanol)[9]
Storage 2-8°C[12]2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[5]Frozen (<0°C) and under inert gas[6]Store in a cool, dark place below 15°C[7]Store in a cool, dry, and well-ventilated area[10]

Performance Comparison in Nucleophilic Ring-Opening Reactions

The nucleophilic ring-opening of epoxides is a cornerstone of their application in synthesis, leading to the formation of valuable β-substituted alcohols.[16][17] The regioselectivity of this reaction is a critical performance indicator and is highly dependent on the reaction conditions and the nature of the nucleophile.[9][16][18][19]

Regioselectivity
  • Under Basic or Nucleophilic Conditions (SN2 Pathway) : With strong nucleophiles (e.g., alkoxides, amines, Grignard reagents), the reaction proceeds via a classic SN2 mechanism.[5][11][18] The nucleophile attacks the sterically least hindered carbon atom of the epoxide ring.[18][19] For terminal epoxides like this compound, (R)-glycidol, and (R)-epichlorohydrin, this results in the nucleophile adding to the C1 position.

  • Under Acidic Conditions (SN1-like Pathway) : In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group.[5][11] The reaction then proceeds through a mechanism with significant SN1 character. The nucleophile, which is typically a weak nucleophile like water or an alcohol under these conditions, attacks the more substituted carbon atom that can better stabilize the partial positive charge in the transition state.[5][11][18]

The bulky benzyloxymethyl group in this compound can further enhance the steric hindrance at the C2 position, potentially leading to higher regioselectivity in SN2 reactions compared to smaller epoxides like glycidol or epichlorohydrin.

A generalized comparison of the expected major regioisomers from the nucleophilic ring-opening of the discussed chiral epoxides is presented in Table 2.

Chiral EpoxideReaction ConditionNucleophile (Nu⁻)Major Product
This compoundBasic/Nucleophilic (SN2)R₂NH(R)-1-(dialkylamino)-3-(benzyloxy)propan-2-ol
Acidic (SN1-like)ROH(R)-2-alkoxy-3-(benzyloxy)propan-1-ol
(R)-GlycidolBasic/Nucleophilic (SN2)R₂NH(R)-3-(dialkylamino)propane-1,2-diol
Acidic (SN1-like)ROH(R)-1-alkoxypropane-2,3-diol
(R)-EpichlorohydrinBasic/Nucleophilic (SN2)R₂NH(R)-1-chloro-3-(dialkylamino)propan-2-ol
Acidic (SN1-like)ROH(R)-1-alkoxy-3-chloropropan-2-ol

Applications in the Synthesis of Bioactive Molecules

Chiral epoxides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, most notably β-adrenergic blockers (beta-blockers).[1][17][20] The synthesis of these drugs often involves the ring-opening of a chiral epoxide with an appropriate amine.

For instance, the synthesis of (S)-propranolol, a widely used beta-blocker, can be achieved through the ring-opening of a suitable chiral epoxide with isopropylamine.[20][21] Similarly, (S)-bisoprolol synthesis involves a key step of reacting a chiral chlorohydrin building block, derived from an epoxide, with isopropylamine.[17]

The choice of the chiral epoxide can influence the overall efficiency and convergency of the synthetic route. This compound offers a protected hydroxyl group, which can be advantageous in multi-step syntheses, preventing undesired side reactions. (R)-Glycidol provides a free hydroxyl group that can be used for further functionalization.[4][21] (R)-Epichlorohydrin is a versatile building block where the chlorine atom can be displaced by various nucleophiles or used to form another epoxide ring.[7][22]

Experimental Protocols

General Protocol for Sharpless Asymmetric Epoxidation of an Allyl Alcohol

The Sharpless-Katsuki asymmetric epoxidation is a reliable method for the synthesis of chiral 2,3-epoxyalcohols from primary and secondary allylic alcohols with high enantioselectivity.[4][14][21]

Materials:

  • Allyl alcohol

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent (e.g., decane)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Molecular sieves (4Å), powdered and activated

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered 4Å molecular sieves.

  • The flask is cooled to -20 °C.

  • L-(+)-DET (for the (2R,3R)-epoxide) or D-(-)-DET (for the (2S,3S)-epoxide) is added, followed by the slow addition of Ti(O-i-Pr)₄. The mixture is stirred for 30 minutes at -20 °C.

  • The allyl alcohol is added to the cooled mixture.

  • TBHP is added dropwise, ensuring the internal temperature does not exceed -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is allowed to warm to room temperature and stirred for at least one hour.

  • The mixture is filtered through Celite®, and the filter cake is washed with dichloromethane.

  • The combined organic layers are washed with a saturated aqueous solution of ferrous sulfate, followed by brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Protocol for Nucleophilic Ring-Opening of a Chiral Epoxide with an Amine

This protocol describes a typical procedure for the synthesis of a chiral β-amino alcohol from a chiral epoxide.

Materials:

  • Chiral epoxide (e.g., this compound)

  • Amine (e.g., isopropylamine)

  • Solvent (e.g., methanol, ethanol, or isopropanol)

Procedure:

  • The chiral epoxide is dissolved in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The amine (typically in excess) is added to the solution.

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the epoxide and the amine.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent and excess amine are removed under reduced pressure.

  • The crude product is purified by flash column chromatography or distillation to yield the desired β-amino alcohol.

Visualizations

Logical Workflow for Chiral Epoxide Selection

G Decision-Making Workflow for Chiral Epoxide Selection start Define Synthetic Target (e.g., beta-blocker, chiral diol) q1 Is a protected hydroxyl group advantageous for the synthesis? start->q1 r_bomo This compound (Provides a protected -OH) q1->r_bomo Yes q2 Is a free hydroxyl group required for subsequent reactions? q1->q2 No end Proceed with Synthesis r_bomo->end r_glycidol (R)-Glycidol (Provides a free -OH) q2->r_glycidol Yes q3 Is a leaving group for further nucleophilic displacement needed? q2->q3 No r_glycidol->end r_epichlorohydrin (R)-Epichlorohydrin (Provides a versatile -Cl handle) q3->r_epichlorohydrin Yes q3->end No r_epichlorohydrin->end G General Synthesis of Chiral β-Amino Alcohols epoxide Chiral Epoxide (e.g., this compound) reaction Nucleophilic Ring-Opening epoxide->reaction amine Amine (R₂NH) amine->reaction product Chiral β-Amino Alcohol reaction->product G Regioselectivity in Epoxide Ring-Opening regioselectivity Regioselectivity conditions Reaction Conditions regioselectivity->conditions nucleophile Nature of Nucleophile regioselectivity->nucleophile basic Basic/Nucleophilic (Sₙ2) conditions->basic acidic Acidic (Sₙ1-like) conditions->acidic less_hindered Attack at Less Hindered Carbon basic->less_hindered more_substituted Attack at More Substituted Carbon acidic->more_substituted

References

A Comparative Guide to Alternative Chiral Building Blocks for Key Pharmaceutical Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Epoxide Synthons Beyond (R)-Benzyloxymethyl-oxirane.

In the landscape of asymmetric synthesis, the selection of the right chiral building block is a critical decision that profoundly impacts the efficiency, stereochemical purity, and economic viability of a synthetic route. For decades, (R)-2-(Benzyloxymethyl)-oxirane, also known as (R)-benzyl glycidyl ether, has been a reliable C3 chiral synthon, prized for its stability and utility in introducing a protected hydroxymethyl epoxide moiety. However, the demands of modern drug development—emphasizing process optimization, atom economy, and novel structural motifs—necessitate a broader toolkit of chiral precursors.

This guide provides an objective comparison of key alternatives to this compound, focusing on their performance in the synthesis of high-value pharmaceutical targets such as β-blockers and oxazolidinone antibiotics. We present supporting experimental data, detailed protocols, and logical workflows to assist researchers in making informed decisions for their synthetic strategies.

Featured Alternative Chiral Building Blocks

The primary alternatives are versatile three-carbon synthons, differing mainly in their leaving groups or the absence of a bulky protecting group, which can simplify downstream deprotection steps.

  • (R)-Epichlorohydrin: A widely used and cost-effective building block. The chlorine atom serves as a leaving group in the initial nucleophilic substitution and is subsequently eliminated to form the epoxide in situ, or the epoxide is used directly in a ring-opening reaction.

  • (R)-Glycidyl Tosylate/Nosylate: These derivatives feature excellent leaving groups (tosylate or nosylate), enhancing their reactivity toward nucleophiles compared to epichlorohydrin or benzyl glycidyl ether. This heightened reactivity can allow for milder reaction conditions.

  • (R)-Glycidyl Butyrate: This synthon is particularly valuable in syntheses where the butyrate group can be removed under specific conditions or where it serves a strategic role in the synthetic sequence. It is a key intermediate in the synthesis of the antibiotic linezolid.[1]

  • (R)-Solketal: A protected form of (R)-glycerol, it is not an epoxide itself but serves as a stable precursor.[2] The primary alcohol can be functionalized before deprotection and conversion to an epoxide (often via a tosylate intermediate), providing a different strategic entry into chiral C3 synthons.

Performance Comparison in Specific Syntheses

The practical utility of these building blocks is best illustrated by their performance in well-established pharmaceutical syntheses. The synthesis of (S)-propranolol, a widely prescribed β-blocker, serves as an excellent case study for comparing these synthons.[3]

Table 1: Comparison of Chiral Building Blocks in the Synthesis of (S)-Propranolol
ParameterMethod 1: (R)-EpichlorohydrinMethod 2: Racemic Epichlorohydrin & Kinetic Resolution
Chiral Source Direct use of chiral building blockResolution of a racemic intermediate
Key Reagents 1-Naphthol, (R)-Epichlorohydrin, NaOH, Isopropylamine1-Naphthol, (±)-Epichlorohydrin, KOH, Zn(NO₃)₂/(+)-tartaric acid, Isopropylamine
Overall Yield ~84%~55% (of the S-isomer)[4]
Enantiomeric Excess (ee) 89%[4]89%[5][6]
Number of Key Steps 22 (one-pot resolution and amination)
Key Advantage Higher theoretical yield, simpler reagent profileStarts from cheaper racemic material
Reference [4][4][5][6]
Table 2: Performance of Other Chiral Synthons in Key Pharmaceutical Syntheses
Target MoleculeChiral Building BlockKey TransformationOverall YieldEnantiomeric Excess (ee)Reference
(S)-Metoprolol (R)-EpichlorohydrinWilliamson ether synthesis & epoxide opening90.3% (for epoxide intermediate)Not specified in source[7]
Linezolid Intermediate (R)-Glycidyl ButyrateReaction with N-lithioarylcarbamateExcellent yields reportedHigh enantiomeric purity[1][1]
(S)-Glycidyl Tosylate (R)-3-Chloro-1,2-propanediolCyclization and tosylation73%Not specified in source[8]

Synthetic Pathways and Workflows

The selection of a chiral building block dictates the overall synthetic strategy. Below are visualizations of the synthetic logic and experimental workflows.

G Synthetic Routes to Aryloxypropanolamine β-Blockers cluster_start Chiral C3 Synthons cluster_intermediate Key Intermediate Formation cluster_end Final Product R_BGE This compound ArylEther (R)-Aryl Glycidyl Ether R_BGE->ArylEther ArOH, Base R_Epi (R)-Epichlorohydrin R_Epi->ArylEther ArOH, Base R_GT (R)-Glycidyl Tosylate R_GT->ArylEther ArOH, Base R_GB (R)-Glycidyl Butyrate R_GB->ArylEther ArOH, Base (followed by hydrolysis) Propranolol (S)-Propranolol ArylEther->Propranolol Isopropylamine

Caption: Convergence of different chiral synthons to a common intermediate.

G Decision Tree for Chiral Synthon Selection start Start: Need Chiral C3 Synthon q1 Is a protected hydroxyl required? start->q1 a1_yes This compound or (R)-Solketal Route q1->a1_yes Yes a1_no q1->a1_no No q2 Is high reactivity for mild conditions critical? a1_no->q2 a2_yes (R)-Glycidyl Tosylate/ Nosylate q2->a2_yes Yes a2_no q2->a2_no No q3 Is cost the primary driver? a2_no->q3 a3_yes (R)-Epichlorohydrin q3->a3_yes Yes a3_no Consider specific intermediate (e.g., (R)-Glycidyl Butyrate for Linezolid) q3->a3_no No

Caption: Decision logic for selecting an appropriate chiral building block.

Experimental Protocols

The following protocols are representative procedures adapted from the literature for the synthesis of (S)-propranolol, illustrating the practical application of the compared building blocks.

Protocol 1: Synthesis of (S)-Propranolol via Kinetic Resolution[5][9]

This method starts with racemic epoxide and resolves it in a one-pot reaction with the aminating agent.

Step 1: Synthesis of Racemic 1-(1-Naphthyloxy)-2,3-epoxypropane

  • To a stirred solution of 1-naphthol (3.6 g, 0.025 mol) and K₂CO₃ (10.08 g, 0.073 mol) in anhydrous 2-butanone (50 mL), add (±)-epichlorohydrin.

  • Reflux the mixture for 3 hours until all 1-naphthol is consumed (monitored by TLC).

  • Filter the reaction mixture and remove the solvent under vacuum.

  • Purify the residue by column chromatography (silica gel, Petroleum ether/EtOAc, 95/5) to yield racemic glycidyl-α-naphthyl ether (yield: 95%).[9]

Step 2: Kinetic Resolution and Amination to form (S)-Propranolol

  • Prepare a solution of the racemic glycidyl-α-naphthyl ether (1.6 g, 8 mmol), L-(+)-tartaric acid (1.2 g, 8 mmol), and Zn(NO₃)₂·6H₂O (2.37 g, 4 mmol) in DMSO (20 ml).[5]

  • Stir the solution for 15 minutes at room temperature.

  • Add isopropylamine (1.2 ml, 16 mmol) and continue stirring at ambient temperature for 24 hours.[5]

  • Cool and filter the reaction mixture. Wash the resulting solid with dichloromethane.

  • Treat the solid with 10% aqueous sodium hydroxide solution (10 ml) and extract with dichloromethane (2 x 50 ml).

  • Combine the organic layers, wash with water (5 x 50 ml), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to give the crude product.

    • Yield: 1.14 g (55% based on the racemic starting material).[5]

    • Enantiomeric Excess: 89% for the (S)-enantiomer.[5]

Protocol 2: Direct Synthesis of (S)-Propranolol from (R)-Epichlorohydrin[4][10]

This method utilizes an enantiopure starting material to directly synthesize the target enantiomer.

Step 1: Synthesis of (R)-1-(1-Naphthyloxy)-2,3-epoxypropane

  • In a reaction vessel, dissolve 1-naphthol (1.0 mol equiv) and a phase transfer catalyst like benzyltriethylammonium chloride (0.05 mol equiv) in (R)-epichlorohydrin (3.0 mol equiv).[10]

  • Heat the mixture to 50-65 °C with stirring.[10][11]

  • Slowly add a 30% aqueous solution of sodium hydroxide (1.5 mol equiv) dropwise over 1 hour, maintaining the temperature.[10]

  • Continue stirring for 4-6 hours, monitoring the reaction by TLC.[10][11]

  • After completion, cool to room temperature, separate the organic layer, wash with water, and concentrate under reduced pressure to obtain the crude (R)-aryl glycidyl ether. A yield of 94-95% for this intermediate step is reported.[10][11]

Step 2: Amination to form (S)-Propranolol

  • Dissolve the crude (R)-1-(1-Naphthyloxy)-2,3-epoxypropane (10 mmol) in excess isopropylamine (e.g., 20 mL) and a small amount of water (1 mL).[9]

  • Heat the solution to reflux and stir for 1-24 hours (reaction time varies by report).[5][9]

  • Remove the excess isopropylamine and solvent under reduced pressure to yield crude (S)-propranolol.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane. A yield of 89-90% for this step is reported.[9]

Conclusion

While this compound remains a valuable synthon, particularly when a stable, protected hydroxyl group is required, several alternatives offer distinct advantages. (R)-Epichlorohydrin stands out as a cost-effective and efficient precursor for the direct synthesis of chiral amines like (S)-propranolol, often providing higher overall yields than kinetic resolution routes.[4] For reactions requiring enhanced reactivity under mild conditions, (R)-Glycidyl Tosylate is a superior choice due to its excellent leaving group. (R)-Glycidyl Butyrate has carved a niche in specific syntheses, such as that of Linezolid, where it is an essential intermediate.[1] Finally, (R)-Solketal provides a strategic alternative from the chiral pool, allowing for functionalization prior to the formation of the reactive epoxide.[2]

The optimal choice of a chiral building block is context-dependent, balancing factors of cost, reactivity, number of synthetic steps, and the specific structural requirements of the target molecule. The data and protocols presented herein provide a foundation for researchers to strategically select the most appropriate C3 synthon to accelerate their drug discovery and development programs.

References

Confirming Stereochemistry: A Comparative Guide for Products of (R)-Benzyloxymethyl Oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the chiral building block (R)-benzyloxymethyl oxirane, rigorous confirmation of the stereochemistry of its reaction products is paramount. The nucleophilic ring-opening of this epoxide is a versatile method for introducing a stereogenic center, and the resulting stereochemical outcome is highly dependent on the reaction conditions. This guide provides a comprehensive comparison of analytical techniques to unequivocally determine the absolute configuration of these products, supported by experimental data and detailed protocols.

Stereochemical Pathways in the Ring-Opening of (R)-Benzyloxymethyl Oxirane

The regioselectivity of the nucleophilic attack on (R)-benzyloxymethyl oxirane dictates the stereochemical outcome. Two primary pathways, contingent on the reaction conditions, are observed:

  • Basic or Nucleophilic Conditions: Under these conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the sterically least hindered carbon atom (C3), which is the primary carbon. This pathway leads to the formation of a secondary alcohol with retention of the original (R) configuration at the C2 carbon.

  • Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, activating the ring. The nucleophilic attack then preferentially occurs at the more substituted carbon (C2), which can better stabilize a partial positive charge in the transition state. This SN1-like pathway results in an inversion of configuration at the C2 center, yielding an (S) configured product.

G cluster_basic Basic/Nucleophilic Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) R_epoxide (R)-Benzyloxymethyl oxirane Basic_Conditions Strong Nucleophile (e.g., RO⁻, N₃⁻, R₂CuLi) R_epoxide->Basic_Conditions Acidic_Conditions Weak Nucleophile, Acid Catalyst (e.g., ROH/H⁺) R_epoxide->Acidic_Conditions Retention_Product (R)-1-benzyloxy-3-(nucleophile)propan-2-ol (Retention of Configuration) Basic_Conditions->Retention_Product Attack at C3 Inversion_Product (S)-1-benzyloxy-3-(nucleophile)propan-2-ol (Inversion of Configuration) Acidic_Conditions->Inversion_Product Attack at C2

Caption: Reaction pathways for the ring-opening of (R)-benzyloxymethyl oxirane.

Analytical Techniques for Stereochemical Confirmation

A multi-faceted approach employing spectroscopic and chromatographic methods is recommended for the unambiguous determination of the stereochemistry of the resulting chiral alcohols.

Mosher's Ester Analysis by ¹H NMR Spectroscopy

Mosher's ester analysis is a powerful NMR technique to determine the absolute configuration of secondary alcohols.[1] It involves the formation of diastereomeric esters with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The anisotropic effect of the phenyl ring in the MTPA esters leads to distinct chemical shift differences (Δδ = δS - δR) for the protons near the stereocenter, allowing for the assignment of the absolute configuration.

Experimental Protocol:

  • Esterification: In two separate flame-dried NMR tubes under an inert atmosphere, dissolve the alcohol product (1-2 mg) in anhydrous pyridine-d₅ (0.5 mL). To one tube, add (R)-MTPA-Cl (1.2 eq) and to the other, add (S)-MTPA-Cl (1.2 eq).

  • Reaction: Seal the tubes and allow the reactions to proceed at room temperature for 12-24 hours, or until completion as monitored by TLC or ¹H NMR.

  • Analysis: Acquire ¹H NMR spectra for both diastereomeric esters. Assign the protons for the groups on either side of the carbinol center. Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

Data Presentation:

Protonδ (R-MTPA ester) [ppm]δ (S-MTPA ester) [ppm]Δδ (δS - δR) [ppm]
Hₐ e.g., 4.35e.g., 4.45+0.10
Hₐ' e.g., 4.30e.g., 4.40+0.10
Hₓ e.g., 2.80e.g., 2.75-0.05
Hₓ' e.g., 2.70e.g., 2.65-0.05

Note: The values presented are hypothetical and for illustrative purposes. Actual chemical shifts will vary depending on the specific nucleophile used.

Interpretation:

  • Positive Δδ values for protons on one side of the carbinol center and negative Δδ values for protons on the other side indicate the absolute configuration based on the established Mosher's ester model.

G Start Chiral Alcohol Product Esterification Esterification with (R)- and (S)-MTPA-Cl Start->Esterification Diastereomers Diastereomeric MTPA Esters Esterification->Diastereomers NMR ¹H NMR Analysis Diastereomers->NMR Analysis Calculate Δδ = δS - δR NMR->Analysis Configuration Determine Absolute Configuration Analysis->Configuration

Caption: Logical workflow for determining absolute configuration using Mosher's ester analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly effective method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral product.[2] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol:

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for a wide range of chiral compounds.

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Data Presentation:

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R)-enantiomer e.g., 12.5 min
Retention Time (S)-enantiomer e.g., 15.2 min
Enantiomeric Excess (e.e.) >99%

Note: The values presented are hypothetical and for illustrative purposes. Retention times will vary based on the specific product and chromatographic conditions.

X-ray Crystallography

For crystalline products, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the absolute stereochemistry.[3] This technique allows for the direct visualization of the three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocol:

  • Crystallization: Grow a high-quality single crystal of the product or a suitable crystalline derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data using X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The absolute configuration can be determined using anomalous dispersion effects, typically reported as the Flack parameter.

Data Presentation:

ParameterValue
Compound (S)-1-amino-3-benzyloxy-propan-2-ol derivative
Formula C₁₂H₁₉NO₂
Crystal System Tetragonal
Space Group P4₁
a (Å) 15.116
b (Å) 15.116
c (Å) 10.945
Flack Parameter 0.02(6)

Note: The data presented is based on a related amino alcohol derivative and serves as an example.[3]

Comparison with Alternative Synthetic Methods

The ring-opening of (R)-benzyloxymethyl oxirane is a powerful tool for synthesizing chiral 1,2- and 1,3-diols and their derivatives. However, other methods, such as the Sharpless Asymmetric Dihydroxylation, also provide access to chiral vicinal diols.[4][5]

FeatureRing-Opening of (R)-Benzyloxymethyl OxiraneSharpless Asymmetric Dihydroxylation
Starting Material Chiral EpoxideAchiral Alkene
Stereocontrol Substrate-controlledReagent-controlled (chiral ligand)
Product 1,2- or 1,3-diols and derivativessyn-1,2-diols
Regioselectivity Condition-dependent (acidic vs. basic)Generally favors the more electron-rich double bond
Advantages Access to a wide range of nucleophiles, predictable stereochemistryHigh enantioselectivity for a broad range of alkenes, catalytic in osmium
Limitations Requires a pre-existing chiral epoxideProduces only syn-diols, osmium tetroxide is toxic and expensive

Conclusion

Confirming the stereochemistry of products derived from (R)-benzyloxymethyl oxirane is a critical step in their utilization as chiral building blocks. A combination of Mosher's ester analysis by ¹H NMR, chiral HPLC, and, when possible, single-crystal X-ray crystallography provides a robust and reliable approach for unambiguous stereochemical assignment. The choice of method will depend on the nature of the product and the available instrumentation. By carefully selecting the reaction conditions for the epoxide ring-opening and employing these analytical techniques, researchers can confidently synthesize and characterize a diverse array of valuable chiral molecules.

References

A Comparative Guide to Determining the Absolute Configuration of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and drug development. The spatial arrangement of atoms can dramatically influence a molecule's biological activity, with different enantiomers potentially exhibiting varied therapeutic effects or toxicity. This guide provides an objective comparison of common analytical techniques used to validate the absolute configuration of chiral alcohols, supported by experimental data and detailed protocols.

Overview of Principal Methods

Four principal methods are widely employed for the determination of the absolute configuration of chiral alcohols: Mosher's Method (NMR Spectroscopy), X-ray Crystallography, Vibrational Circular Dichroism (VCD), and the Competing Enantioselective Conversion (CEC) Method. Each technique operates on a different principle and presents a unique set of advantages and limitations regarding sample type, amount, and experimental complexity.

MethodPrincipleSample StateTypical Sample AmountAnalysis TimeKey Advantage
Mosher's Method NMR analysis of diastereomeric esters formed with a chiral derivatizing agent.Solution1-5 mg4-8 hoursWidely accessible (NMR)
X-ray Crystallography Diffraction of X-rays by a single crystal.Solid (single crystal)<1 mgDays to weeksUnambiguous 3D structure
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.Solution or neat liquid5-15 mgHoursNo crystallization needed
Competing Enantioselective Conversion (CEC) Kinetic resolution using enantiomeric catalysts to determine the faster-reacting enantiomer.Solution1-5 mg1-2 hoursRapid and sensitive

Mosher's Method (NMR Spectroscopy)

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2] It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1][2][3] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on nearby protons, which can be observed as differences in their ¹H NMR chemical shifts (Δδ = δS - δR).[4][5][6]

Experimental Workflow

Mosher_Method cluster_prep Esterification cluster_analysis NMR Analysis Alcohol Chiral Alcohol R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA React with S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA React with R_Ester (S)-MTPA Ester R_MTPA->R_Ester S_Ester (R)-MTPA Ester S_MTPA->S_Ester NMR_R ¹H NMR of (S)-MTPA Ester R_Ester->NMR_R NMR_S ¹H NMR of (R)-MTPA Ester S_Ester->NMR_S Analysis Calculate Δδ = δS - δR for all protons NMR_R->Analysis NMR_S->Analysis Config Determine Absolute Configuration Analysis->Config

Figure 1. Workflow for Mosher's Method.
Quantitative Data Example: Assignment of Petrocortyne A

The absolute configuration of the C14 stereocenter in petrocortyne A was determined using the advanced Mosher method. The signs of the Δδ (δS - δR) values for protons on either side of the carbinol center were used to deduce the configuration.[7]

ProtonδS (ppm)δR (ppm)Δδ (δS - δR)
H11a2.342.25+0.09
H11b2.192.12+0.07
H17a2.252.34-0.09
H17b2.122.19-0.07

Table adapted from reference[7].

Detailed Experimental Protocol
  • Esterification:

    • In two separate NMR tubes, dissolve ~1.0 mg of the chiral alcohol in 0.5 mL of deuterated chloroform (CDCl₃).

    • To one tube, add 1.2 equivalents of (R)-MTPA chloride and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • To the second tube, add 1.2 equivalents of (S)-MTPA chloride and a catalytic amount of DMAP.

    • Seal the tubes and allow the reactions to proceed at room temperature for 2-4 hours, or until complete as monitored by TLC or ¹H NMR.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester reaction mixtures.

    • Assign the proton signals for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for complex molecules.

  • Data Analysis:

    • For each assigned proton, calculate the difference in chemical shift: Δδ = δS - δR.

    • Draw the two diastereomers in a planar, extended conformation. Protons on one side of the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values.

    • Based on the distribution of positive and negative Δδ values, the absolute configuration of the alcohol can be assigned.

X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules, providing an unambiguous three-dimensional structure.[8][9] The technique relies on the diffraction of X-rays by a well-ordered single crystal of the compound. The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion.[10][11] The Flack parameter is a key value calculated during structure refinement that indicates the correctness of the assigned absolute configuration.[12][13] A Flack parameter close to 0 with a small standard uncertainty indicates the correct assignment, while a value close to 1 suggests the inverted structure is correct.[12]

Experimental Workflow

Xray_Crystallography cluster_prep Sample Preparation cluster_analysis Data Collection & Analysis Compound Purified Chiral Compound Crystallization Grow Single Crystal Compound->Crystallization Crystal Mount Single Crystal Crystallization->Crystal Diffraction X-ray Diffraction Experiment Crystal->Diffraction Data_Processing Process Diffraction Data Diffraction->Data_Processing Structure_Solution Solve & Refine Structure Data_Processing->Structure_Solution Flack Calculate Flack Parameter Structure_Solution->Flack Config Determine Absolute Configuration Flack->Config

Figure 2. Workflow for X-ray Crystallography.
Quantitative Data Example: Flack Parameters

CompoundFlack Parameter (x)Standard Uncertainty (u)Conclusion
Compound A0.020.04Correctly assigned
Compound B0.980.05Inverted structure is correct
Compound C0.510.10Racemic or twinned crystal

Illustrative data based on principles described in reference[12].

Detailed Experimental Protocol
  • Crystallization:

    • Grow a single crystal of the chiral alcohol of suitable quality and size (typically 0.1-0.3 mm). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu-Kα or Mo-Kα radiation. Data collection is usually performed at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to generate an initial electron density map.

    • Build a molecular model into the electron density and refine the atomic positions, thermal parameters, and other crystallographic parameters.

  • Absolute Configuration Determination:

    • During the final stages of refinement, calculate the Flack parameter.

    • A value of x ≈ 0 with u(x) being small confirms the assigned absolute configuration. A value of x ≈ 1 indicates that the inverted configuration is correct.

Vibrational Circular Dichroism (VCD)

Vibrational circular dichroism is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][15] While enantiomers have identical IR spectra, their VCD spectra are mirror images. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum calculated using quantum mechanical methods, typically Density Functional Theory (DFT).[16][17][18] A good match between the experimental and one of the calculated enantiomeric spectra allows for an unambiguous assignment of the absolute configuration.[15][17] VCD is particularly advantageous for chiral molecules that are difficult to crystallize.[15]

Experimental Workflow

VCD_Method cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis Sample Prepare Solution of Chiral Alcohol VCD_Exp Measure Experimental VCD Spectrum Sample->VCD_Exp Compare Compare Experimental & Calculated Spectra VCD_Exp->Compare Conformers Conformational Search DFT DFT Calculation of VCD Spectrum for one enantiomer Conformers->DFT Boltzmann Boltzmann-Averaged Calculated Spectrum DFT->Boltzmann Boltzmann->Compare Config Determine Absolute Configuration Compare->Config

Figure 3. Workflow for Vibrational Circular Dichroism.
Data Presentation: Experimental vs. Calculated Spectra

The absolute configuration of (-)-mirtazapine was determined by comparing its experimental VCD spectrum with the DFT-calculated spectrum for the R-enantiomer. The excellent agreement in the sign and relative intensity of the bands allowed for the unambiguous assignment of the R configuration to (-)-mirtazapine.[17]

(Note: A graphical representation of the spectra would be included here, showing the experimental VCD spectrum of (-)-mirtazapine overlaid with the calculated VCD spectrum for the R-enantiomer, demonstrating a clear match.)

Detailed Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-15 mg of the chiral alcohol in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

    • Transfer the solution to an IR cell with BaF₂ or CaF₂ windows.

  • VCD Spectrum Acquisition:

    • Measure the VCD and IR spectra using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a thorough conformational search for the chiral alcohol using molecular mechanics or other suitable methods to identify all low-energy conformers.

    • For each conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using DFT (e.g., B3LYP functional with a 6-31G* basis set).

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers (the spectrum for the (S)-enantiomer is the mirror image of the (R)-enantiomer's spectrum).

    • The absolute configuration is assigned based on the best match between the experimental and one of the calculated spectra.

Competing Enantioselective Conversion (CEC) Method

The Competing Enantioselective Conversion (CEC) method is a kinetic resolution-based technique for determining the absolute configuration of chiral alcohols.[19][20] The method involves running two parallel reactions where the chiral alcohol is acylated in the presence of either the (R)- or (S)-enantiomer of a chiral catalyst.[21][22] The faster-reacting catalyst is identified by measuring the relative conversion in each reaction at a fixed time point, typically by ¹H NMR or TLC.[14][21] The absolute configuration is then assigned based on an empirically derived mnemonic that correlates the faster-reacting catalyst enantiomer to the stereochemistry of the alcohol.[21]

Experimental Workflow

CEC_Method cluster_prep Parallel Reactions cluster_analysis Analysis Alcohol_R Chiral Alcohol R_Cat (R)-Catalyst Alcohol_R->R_Cat React with Alcohol_S Chiral Alcohol S_Cat (S)-Catalyst Alcohol_S->S_Cat React with Reaction_R Reaction 1 R_Cat->Reaction_R Reaction_S Reaction 2 S_Cat->Reaction_S Quench Quench both reactions at the same time Reaction_R->Quench Reaction_S->Quench Measure Measure Conversion (¹H NMR or TLC) Quench->Measure Compare Identify Faster Reaction Measure->Compare Config Assign Absolute Configuration (using mnemonic) Compare->Config

Figure 4. Workflow for the CEC Method.
Quantitative Data Example: β-Chiral Primary Alcohols

The absolute configurations of various β-chiral primary alcohols were determined using the CEC method with the enantioselective acylation catalyst HBTM. The faster-reacting catalyst was identified by comparing the percent conversion after a set time.[21]

EntryAlcoholFaster CatalystConversion with (S)-HBTM (%)Conversion with (R)-HBTM (%)
12-phenylpropan-1-ol(S)-HBTM3518
22-(4-methoxyphenyl)propan-1-ol(S)-HBTM4522
32-(4-nitrophenyl)propan-1-ol(S)-HBTM2815

Table adapted from data in reference[21].

Detailed Experimental Protocol
  • Reaction Setup:

    • In two separate vials, place a solution of the chiral alcohol (1.0 equiv) in a suitable solvent (e.g., CDCl₃).

    • To one vial, add the (R)-enantiomer of the chiral catalyst (e.g., HBTM, 0.1 equiv) and an acylating agent (e.g., acetic anhydride, 1.5 equiv).

    • To the second vial, add the (S)-enantiomer of the chiral catalyst and the same acylating agent.

  • Reaction and Quenching:

    • Initiate both reactions simultaneously, for example, by adding a base (e.g., triethylamine).

    • Allow the reactions to proceed at a controlled temperature for a fixed period (e.g., 30 minutes).

    • Quench both reactions simultaneously by adding a suitable quenching agent (e.g., methanol).

  • Analysis:

    • Analyze the conversion of each reaction using ¹H NMR spectroscopy by integrating the signals of the starting material and the acylated product.

    • Alternatively, spot both reaction mixtures on a TLC plate to qualitatively determine the faster reaction by comparing the intensity of the product spots.

  • Configuration Assignment:

    • Identify the enantiomer of the catalyst that resulted in a higher conversion.

    • Apply the established mnemonic for the specific catalyst system to assign the absolute configuration of the alcohol.

References

A Spectroscopic Showdown: Unveiling the Chiral Twins, (R)- and (S)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chiral building blocks, (R)- and (S)-Benzyloxymethyl-oxirane stand as versatile intermediates crucial for the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their identical chemical formula and connectivity, yet mirrored three-dimensional arrangements, necessitate precise analytical techniques for their differentiation and characterization. This guide provides a comprehensive spectroscopic comparison of these enantiomers, supported by experimental data and detailed protocols, to aid researchers in their selection and quality control.

Distinguishing the Indistinguishable: The Spectroscopic Approach

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in chemical analysis. However, when applied to a pair of enantiomers like (R)- and (S)-Benzyloxymethyl-oxirane in an achiral environment, these methods yield identical results. The true spectroscopic differentiation lies in the interaction of these chiral molecules with a chiral environment, a principle most effectively demonstrated through polarimetry and NMR spectroscopy with chiral shift reagents.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)- and (S)-Benzyloxymethyl-oxirane. It is important to note that for standard NMR, IR, and MS, the data for the (S)-enantiomer is identical to that of the (R)-enantiomer.

Table 1: Physical and Chiroptical Properties

Property(R)-Benzyloxymethyl-oxirane(S)-Benzyloxymethyl-oxirane
CAS Number 14618-80-5[1][2]16495-13-9[3][4]
Molecular Formula C₁₀H₁₂O₂[1][5]C₁₀H₁₂O₂[3][4]
Molecular Weight 164.20 g/mol [1][5]164.20 g/mol [3][4]
Appearance Colorless oil/paste[6]Colorless oil[7]
Boiling Point 130 °C @ 0.1 mmHg[3][6]130 °C @ 0.1 mmHg[3][6]
Density ~1.077 g/mL at 25 °C[6][8]~1.072 g/mL at 20 °C[3]
Refractive Index (n20/D) ~1.517[6][8]1.5160-1.5210[3]
Specific Rotation [α]D -5.4° (c=5 in toluene)[2][6]+13.0 to +18.0° (neat)[3]

Table 2: ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
7.28–7.37m5H, Ar-H
4.60s2H, Ph-CH ₂-O
3.77dd1H, CH ₂-O-CH₂-Ph
3.44dd1H, CH ₂-O-CH₂-Ph
3.15–3.23m1H, Oxirane CH
2.80dd1H, Oxirane CH
2.61dd1H, Oxirane CH

Note: Data presented is for the (R)-enantiomer[2]. The spectrum for the (S)-enantiomer in an achiral solvent is identical.

Table 3: ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
137.8Ar-C (quaternary)
128.4Ar-C H
127.7Ar-C H
73.3Ph-C H₂-O
70.7C H₂-O-CH₂-Ph
50.8Oxirane C H
44.2Oxirane C H₂

Note: Data presented is for the (R)-enantiomer[2]. The spectrum for the (S)-enantiomer in an achiral solvent is identical.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3020C-H stretch (aromatic)
~2920, ~2850C-H stretch (aliphatic)
~1495, ~1450C=C stretch (aromatic)
~1216, ~1094C-O stretch (ether and epoxide)
~929Epoxide ring breathing

Note: Representative peaks. The IR spectra of the enantiomers are identical.

Table 5: Mass Spectrometry (MS) Data

m/zAssignment
164[M]⁺ (Molecular Ion)
107[M - C₃H₅O]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Note: Electron Impact (EI) fragmentation pattern. The mass spectra of the enantiomers are identical.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: A solution of the analyte (~10-20 mg) in deuterated chloroform (CDCl₃, ~0.6 mL) is prepared in a 5 mm NMR tube. Spectra are recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • NMR with Chiral Shift Reagents: To a prepared NMR sample of the racemic or enantiomerically enriched benzyloxymethyl-oxirane, a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is added portion-wise.[9][10] The ¹H NMR spectrum is recorded after each addition. The complexation of the shift reagent with the oxygen atoms of the epoxide and ether functionalities leads to the formation of diastereomeric complexes, which exhibit different chemical shifts for corresponding protons, allowing for the spectroscopic differentiation and quantification of the enantiomers.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with electron impact (EI) ionization. The sample is introduced into the ion source, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualization of the Analytical Workflow

The logical workflow for the spectroscopic comparison of (R)- and (S)-Benzyloxymethyl-oxirane is depicted below.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_achiral Standard Spectroscopic Analysis (Achiral) cluster_chiral Chiral Differentiating Analysis cluster_results Results R_Sample This compound NMR ¹H & ¹³C NMR R_Sample->NMR IR FTIR Spectroscopy R_Sample->IR MS Mass Spectrometry R_Sample->MS Polarimetry Polarimetry R_Sample->Polarimetry Chiral_NMR NMR with Chiral Shift Reagent R_Sample->Chiral_NMR S_Sample (S)-Benzyloxymethyl-oxirane S_Sample->NMR S_Sample->IR S_Sample->MS S_Sample->Polarimetry S_Sample->Chiral_NMR Racemic_Sample Racemic Mixture Racemic_Sample->Chiral_NMR Identical_Spectra Identical Spectra NMR->Identical_Spectra IR->Identical_Spectra MS->Identical_Spectra Opposite_Rotation Opposite Optical Rotation Polarimetry->Opposite_Rotation Split_Signals Separated NMR Signals Chiral_NMR->Split_Signals

Caption: Workflow for spectroscopic comparison of oxirane enantiomers.

References

The Enantiopure Advantage: A Comparative Guide to (R)-Benzyloxymethyl-oxirane in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. The use of enantiomerically pure starting materials is often the key to unlocking enhanced efficacy, improved safety profiles, and more efficient synthetic routes. This guide provides a comprehensive comparison of (R)-Benzyloxymethyl-oxirane, a versatile chiral building block, against its racemic mixture, supported by representative data and detailed experimental protocols. For researchers, scientists, and drug development professionals, understanding these differences is crucial for making informed decisions in the design and execution of stereoselective syntheses.

The Critical Role of Chirality in Drug Development

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While physically and chemically identical in an achiral environment, enantiomers can exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the human body. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects. For instance, in the case of beta-blockers, which are widely used to treat cardiovascular diseases, the therapeutic activity resides primarily in one enantiomer. The (-)-enantiomer of beta-blockers with a single chiral center possesses a much greater affinity for binding to beta-adrenergic receptors than its corresponding (+)-enantiomer. This highlights the importance of using enantiomerically pure compounds in drug synthesis to maximize therapeutic benefit and minimize potential risks.

This compound vs. Racemic Mixture: A Quantitative Comparison

The advantages of using this compound over its racemic counterpart are most evident in asymmetric synthesis, where the goal is to produce a single enantiomer of the target molecule. The following table summarizes the expected outcomes in the synthesis of a chiral beta-blocker intermediate, a common application for this epoxide.

ParameterUsing this compoundUsing Racemic Benzyloxymethyl-oxirane
Yield of Desired Enantiomer High (Theoretically up to 100%)Low (Theoretically max 50%)
Enantiomeric Excess (e.e.) >99%0% (Racemic Product)
Biological Activity of Product High (Active Enantiomer)Reduced (Diluted by inactive enantiomer)
Downstream Processing Simplified (No chiral separation needed)Complex (Requires costly chiral resolution)

Experimental Protocol: Synthesis of a Chiral Beta-Blocker Intermediate

This protocol details the synthesis of (R)-1-(isopropylamino)-3-(benzyloxy)propan-2-ol, a key intermediate for various beta-blockers, using this compound.

Materials:

  • This compound

  • Isopropylamine

  • Ethanol (absolute)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add isopropylamine (3.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure (R)-1-(isopropylamino)-3-(benzyloxy)propan-2-ol.

Visualizing the Synthetic Pathway

The following diagram illustrates the stereospecific synthesis of a generic beta-blocker using this compound, which ensures the desired stereochemistry in the final active pharmaceutical ingredient (API).

G cluster_start Chiral Building Block cluster_intermediate Key Intermediate Synthesis cluster_api Final API Synthesis R_BMO This compound Intermediate (R)-1-(Alkylamino)-3- (benzyloxy)propan-2-ol R_BMO->Intermediate Nucleophilic Ring Opening (e.g., with Isopropylamine) API Enantiopure Beta-Blocker API Intermediate->API Further Functionalization (e.g., Aryl Ether Formation)

Caption: Stereoselective synthesis of a beta-blocker API.

Conclusion

The use of this compound in the synthesis of chiral molecules, particularly pharmaceuticals like beta-blockers, offers significant advantages over the use of its racemic mixture. These benefits include higher yields of the desired enantiomer, excellent enantiomeric purity, and simplified downstream processing, ultimately leading to a more efficient and cost-effective manufacturing process. For researchers and drug developers, the choice of an enantiomerically pure starting material like this compound is a critical step towards the development of safer and more effective medicines.

A Comparative Guide to Synthetic Routes Utilizing (R)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Benzyloxymethyl-oxirane , also known as (R)-(-)-Benzyl glycidyl ether, is a versatile and highly valuable chiral building block in modern organic synthesis. Its utility stems from the presence of a strained epoxide ring, which is susceptible to stereospecific ring-opening reactions, and a benzyl ether protecting group. This combination allows for the introduction of a chiral 1,2-diol synthon equivalent into a wide array of complex molecules, particularly in the development of pharmaceuticals.

This guide provides a comparative overview of the primary synthetic routes that employ this compound, focusing on its most common application: the nucleophilic ring-opening of the epoxide. We present quantitative data from various studies to allow for an objective comparison of methodologies and provide detailed experimental protocols for key transformations.

Core Transformation: Nucleophilic Ring-Opening

The high ring strain of the oxirane moiety makes it an excellent electrophile, readily undergoing ring-opening reactions with a diverse range of nucleophiles.[1] This reaction is the cornerstone of its synthetic utility. The attack of the nucleophile typically occurs at the less sterically hindered terminal carbon of the epoxide in a highly regioselective SN2-type mechanism, leading to the formation of a chiral secondary alcohol.

G start This compound product Chiral 1-Nu-3-benzyloxy- propan-2-ol start->product S N 2 Ring-Opening reagents Nucleophile (Nu-H) Catalyst/Solvent reagents->product

Caption: General workflow for the nucleophilic ring-opening of this compound.

Ring-Opening with Amine Nucleophiles: Synthesis of β-Amino Alcohols

The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of chiral β-amino alcohols, a critical pharmacophore in many biologically active molecules, most notably β-adrenergic receptor blockers (beta-blockers).[2] This reaction typically proceeds with high regioselectivity and yield, often requiring heating in a protic solvent like ethanol or isopropanol.

G cluster_reactants Reactants cluster_products Products Oxirane This compound Product (S)-1-(Alkylamino)-3-(benzyloxy)propan-2-ol Oxirane->Product Ring-Opening Amine Primary/Secondary Amine (R-NHR') Amine->Product

Caption: Pathway for the synthesis of β-amino alcohols.

Comparative Data for β-Amino Alcohol Synthesis

The synthesis of various beta-blockers serves as an excellent benchmark for comparing reaction conditions and outcomes.

Target CompoundAmine NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
(S)-PropranololIsopropylamineEthanolReflux8>90Generic Protocol[2][3]
(S)-MetoprololIsopropylamineIsopropanolReflux1285-95Generic Protocol[3]
(S)-BetaxololIsopropylamineEthanolReflux8~90Generic Protocol[3]
Novel β-blockersVarious alkyl/arylalkylaminesToluene806-870-88[4]
Experimental Protocol: Synthesis of (S)-Propranolol Intermediate

This protocol describes the ring-opening of the corresponding glycidyl ether with isopropylamine, a key step analogous to using this compound.

  • Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthyl glycidyl ether (1.0 eq) in absolute ethanol.

  • Amine Addition : Add isopropylamine (2.0-3.0 eq) to the solution.

  • Reaction Condition : Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Dissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Step : The product can be further purified by column chromatography or by crystallization of its hydrochloride salt.

Ring-Opening with Oxygen, Carbon, and Other Nucleophiles

Beyond amines, a wide variety of other nucleophiles are effective for the ring-opening of this compound, leading to diverse chiral synthons. These reactions often require catalysis, such as a Lewis acid or a base, to facilitate the opening of the epoxide ring.

G cluster_nucleophiles Nucleophile Class start This compound product Chiral Functionalized Propan-2-ol start->product Lewis/Brønsted Acid or Base Catalysis O_Nuc O-Nucleophiles (Alcohols, Phenols) O_Nuc->product C_Nuc C-Nucleophiles (Organometallics, Cyanides) C_Nuc->product X_Nuc Other Nucleophiles (Thiols, Azides) X_Nuc->product

Caption: Versatility of this compound with various nucleophile classes.

Comparative Data for Various Nucleophiles
Nucleophile TypeExample NucleophileCatalyst / ConditionsProduct TypeYield (%)Reference
Oxygen Benzyl AlcoholBase (e.g., NaH)1,3-Dibenzyloxy-propan-2-olHigh[5]
Oxygen PhenolBase (e.g., K₂CO₃)Chiral Aryloxy Propanol>90[3]
Intramolecular O Aryl EtherLewis Acid (e.g., TiCl₄)Tetrahydrobenzo[c]oxepin-4-ol60-80[6]
Carbon Dioxide CO₂ (cycloaddition)Hf-PCN-222 MOF(R)-4-((Benzyloxy)methyl)-1,3-dioxolan-2-one94[7]
Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Cyclization

This protocol outlines the synthesis of tetrahydrobenzo[c]oxepin-4-ols from benzyl glycidyl ethers.[6]

  • Reactant Preparation : To a solution of the substituted benzyl glycidyl ether (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) at -78 °C, add a Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise under an inert atmosphere (e.g., Argon).

  • Reaction Condition : Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction by TLC.

  • Quenching : Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Extract the aqueous layer multiple times with DCM. Combine the organic layers.

  • Work-up : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography on silica gel to yield the desired cyclized product.

References

A Comparative Guide to Assessing the Purity of (R)-Benzyloxymethyl-oxirane by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral building blocks is a critical parameter in the synthesis of stereochemically defined active pharmaceutical ingredients. (R)-Benzyloxymethyl-oxirane is a valuable chiral intermediate, and ensuring its enantiomeric excess (e.e.) is paramount for the desired therapeutic outcome and regulatory compliance. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic methods for the purity assessment of this compound, supported by experimental data and detailed protocols.

Introduction to Chiral Purity Analysis

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification challenging. Analytical techniques for determining enantiomeric purity rely on creating a chiral environment to induce diastereomeric interactions, which can then be distinguished. ¹H NMR spectroscopy, in conjunction with chiral auxiliaries, offers a rapid and convenient method for this purpose. This is achieved by converting the enantiomers into diastereomers, which are distinguishable by NMR. Alternative methods, such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), provide excellent resolution and sensitivity and are widely used in quality control settings.

¹H NMR Spectroscopy for Purity Assessment

¹H NMR spectroscopy becomes a powerful tool for chiral purity analysis with the use of chiral auxiliaries. These auxiliaries interact with the enantiomers of this compound to form transient diastereomeric complexes, leading to distinct chemical shifts for corresponding protons in the ¹H NMR spectrum. The two primary types of chiral auxiliaries are:

  • Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte. The equilibrium between the free and complexed states is rapid on the NMR timescale, resulting in observable chemical shift differences (Δδ) between the signals of the two enantiomers.

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers. This method often provides larger and more easily quantifiable signal separations.

The enantiomeric excess can be calculated from the integration of the well-resolved signals corresponding to each enantiomer.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

This protocol outlines a general procedure for determining the enantiomeric excess of this compound using a chiral solvating agent.

Materials:

  • This compound sample

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a lanthanide shift reagent like Eu(hfc)₃)

  • Deuterated solvent (e.g., CDCl₃, C₆D₆)

  • High-resolution NMR spectrometer (≥400 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent to dissolve the sample.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to identify the chemical shifts of the protons in the absence of the chiral solvating agent. The protons of the oxirane ring are typically found in the 2.5-3.5 ppm region.

  • Addition of CSA: Add a molar equivalent of the chosen chiral solvating agent to the NMR tube.

  • Spectrum Acquisition: Gently mix the contents and acquire another ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that shows separation for the two enantiomers. Integrate the signals corresponding to the major ((R)-enantiomer) and minor ((S)-enantiomer) diastereomeric complexes.

  • Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer) ] x 100

Comparison with Alternative Methods

While ¹H NMR offers a rapid assessment of enantiomeric purity, chiral HPLC and GC are often considered the gold standard for their high resolution and sensitivity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their baseline separation and quantification.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC is a powerful alternative. It employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative, to achieve separation.

Performance Comparison

The choice of analytical method depends on various factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of ¹H NMR, chiral HPLC, and chiral GC for the purity assessment of this compound.

Parameter¹H NMR with Chiral AuxiliaryChiral HPLCChiral GC
Principle Formation of diastereomeric complexes in solutionDifferential interaction with a chiral stationary phaseDifferential partitioning with a chiral stationary phase
Resolution Moderate to good, dependent on the chiral auxiliary and magnetic field strengthExcellent, often baseline separationExcellent, high-resolution capillary columns
Sensitivity Lower, requires mg quantities of sampleHigh, can detect trace impuritiesVery high, suitable for trace analysis
Analysis Time Fast (5-15 minutes per sample after sample preparation)Moderate (15-30 minutes per sample)Moderate (20-40 minutes per sample)
Solvent Consumption Low (~0.6 mL of deuterated solvent per sample)High (significant volumes of mobile phase)Low (carrier gas)
Method Development Relatively straightforward, involves screening of chiral auxiliariesCan be time-consuming, requires column and mobile phase optimizationRequires optimization of temperature program and carrier gas flow
Quantitative Accuracy Good, based on signal integration. Can be affected by signal overlap.Excellent, based on peak area integrationExcellent, based on peak area integration
Sample Throughput High, suitable for rapid screeningModerateModerate

Experimental Protocols for Alternative Methods

Chiral HPLC Method

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® OD-H)

Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject a suitable volume (e.g., 10 µL) onto the column.

  • Data Acquisition: Record the chromatogram.

  • Analysis: Identify and integrate the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess based on the peak areas.

Chiral GC Method

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., based on a cyclodextrin derivative)

Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) into the GC.

  • Data Acquisition: Record the chromatogram.

  • Analysis: Identify and integrate the peaks for the two enantiomers and calculate the e.e.

Visualization of Workflows

Purity_Assessment_Workflow cluster_NMR NMR Spectroscopy cluster_Chromatography Chromatographic Methods NMR_Sample Sample Preparation (Analyte + Deuterated Solvent) Add_CSA Add Chiral Solvating Agent NMR_Sample->Add_CSA NMR_Acquire Acquire ¹H NMR Spectrum Add_CSA->NMR_Acquire NMR_Process Process Data (Integration) NMR_Acquire->NMR_Process NMR_Result Calculate e.e. NMR_Process->NMR_Result Chrom_Sample Sample Preparation (Analyte in Mobile/Solvent Phase) Injection Inject into Instrument (HPLC/GC) Chrom_Sample->Injection Separation Chiral Separation on Column Injection->Separation Detection Detect Separated Enantiomers Separation->Detection Chrom_Process Process Data (Peak Integration) Detection->Chrom_Process Chrom_Result Calculate e.e. Chrom_Process->Chrom_Result Analyte This compound Analyte->NMR_Sample NMR Path Analyte->Chrom_Sample Chromatography Path

Caption: General workflows for purity assessment by NMR and chromatography.

Logical_Relationship Analyte This compound (Mixture of Enantiomers) Interaction Interaction with Chiral Environment (NMR: Chiral Auxiliary HPLC/GC: Chiral Stationary Phase) Analyte->Interaction Diastereomeric Formation of Transient Diastereomeric Species (Complexes or Solvates) Interaction->Diastereomeric Distinction Energetically Distinct Species (Different NMR Chemical Shifts or Chromatographic Retention Times) Diastereomeric->Distinction Quantification Signal/Peak Quantification (Integration of Signals/Peaks) Distinction->Quantification Purity {Determination of Enantiomeric Purity (e.e.)} Quantification->Purity

Caption: Logical steps in chiral purity determination.

Conclusion

The assessment of the enantiomeric purity of this compound can be effectively performed using ¹H NMR spectroscopy in conjunction with chiral auxiliaries. This method offers the primary advantages of speed and low solvent consumption, making it ideal for rapid screening and reaction monitoring. For higher resolution, sensitivity, and routine quality control, chiral HPLC and chiral GC are superior techniques. The choice of the most appropriate method will depend on the specific analytical requirements, available instrumentation, and the desired level of validation. For comprehensive and robust purity assessment, employing orthogonal methods, such as NMR for a quick check and a validated chromatographic technique for final quality control, is a recommended strategy in drug development and manufacturing.

Safety Operating Guide

Proper Disposal of (r)-Benzyloxymethyl-oxirane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(r)-Benzyloxymethyl-oxirane, also known as (R)-(-)-Benzyl glycidyl ether, is a reactive chemical intermediate that requires careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal protocols is critical for any professional working with this compound. This guide provides procedural, step-by-step instructions for the safe management of this compound waste.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance, known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

  • Eye and Face Protection: Chemical safety goggles that are splash-proof or a face shield with goggles are mandatory.

  • Gloves: Chemically resistant gloves, such as nitrile, should be worn. Always inspect gloves for any signs of degradation before use.

  • Protective Clothing: A lab coat, closed-toe shoes, and long-sleeved clothing are required to prevent skin contact.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[2]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound to inform safe handling and disposal procedures.

PropertyValue
Boiling Point 130 °C @ 0.1 mmHg
Flash Point > 230 °F (> 110 °C)
Density 1.077 g/mL at 25 °C
Water Solubility Soluble

Source:[1][3][4][5]

Experimental Protocols: Waste Management and Disposal

Due to the reactive nature of epoxides, chemical neutralization in a standard laboratory setting by non-specialized personnel is not recommended. The primary and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Procedures
  • Waste Segregation and Collection:

    • Liquid Waste: Collect all unused this compound, solutions containing the compound, and the first rinse from cleaning contaminated glassware in a dedicated, properly labeled hazardous waste container.

    • Solid Waste: All disposables contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must be collected in a separate, clearly labeled solid hazardous waste container.

  • Container Management:

    • Use only compatible, leak-proof containers for waste collection.

    • Keep waste containers securely closed when not in use.

    • Store waste containers in a designated, well-ventilated satellite accumulation area, away from ignition sources and incompatible materials like strong acids, bases, and oxidizing agents.[6]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[7]

    • Do not pour this compound down the drain or dispose of it with regular trash.[8]

Emergency Spill Procedures

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[6] Collect the absorbed material and any contaminated debris into a designated hazardous waste container and dispose of it according to the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Pure compound, solutions, rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, pipette tips, etc.) waste_type->solid_waste Solid collect_liquid Collect in a labeled, sealed liquid hazardous waste container liquid_waste->collect_liquid collect_solid Collect in a labeled, sealed solid hazardous waste container solid_waste->collect_solid storage Store in a designated satellite accumulation area away from incompatible materials collect_liquid->storage collect_solid->storage contact_ehs Contact Environmental Health & Safety (EHS) or a certified hazardous waste disposal company storage->contact_ehs end Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (r)-Benzyloxymethyl-oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of (r)-Benzyloxymethyl-oxirane, tailored for researchers, scientists, and professionals in drug development.

This compound , also known as (R)-(-)-Benzyl glycidyl ether, is a chemical compound that requires careful handling due to its potential health hazards.[1] Adherence to proper safety protocols is crucial to ensure a safe laboratory environment. This substance is known to cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3][4]

Hazard Identification and Safety Precautions

Signal Word: Warning[2][4]

Hazard Statements:

  • Causes skin irritation.[2][3][4]

  • Causes serious eye irritation.[2][3][4]

  • May cause respiratory irritation.[2][4]

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]

  • Wash skin thoroughly after handling.[2][3][4]

  • Use only outdoors or in a well-ventilated area.[2][4]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2][4]

  • Store in a well-ventilated place and keep the container tightly closed.[2]

  • Store locked up.[2][4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations.[2]To prevent eye irritation from splashes or vapors.[1][3]
Hand Protection Wear chemical-resistant gloves. Gloves should be inspected prior to use and disposed of properly after use.[2][4]To prevent skin irritation and absorption.[1][3]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact. In cases of potential splashing, a chemical-resistant suit may be necessary.[3][4]To protect the skin from irritation.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[2]To prevent respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure the work area is clean and well-ventilated, preferably within a chemical fume hood.[2]

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Assemble all necessary materials and equipment before handling the chemical.

  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[2][3]

  • Do not breathe in vapors or mists.[3]

  • Handle the substance in a manner that minimizes the generation of aerosols.

  • Keep the container tightly closed when not in use.[2]

3. In Case of Exposure:

  • If on skin: Immediately wash with plenty of soap and water.[2][4] If skin irritation occurs, seek medical advice.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][4] If eye irritation persists, get medical attention.[2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste, including contaminated gloves, wipes, and empty containers, in a designated and properly labeled hazardous waste container.[2]

  • The container must be kept tightly closed and stored in a designated, well-ventilated area.[2]

2. Disposal Procedure:

  • Dispose of the contents and container to an approved waste disposal plant.[2][3][4]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • Do not dispose of this chemical down the drain or in regular trash.[2]

Quantitative Data Summary

Property Value Source
CAS Number 14618-80-5[1][5]
Molecular Formula C₁₀H₁₂O₂[5]
Molecular Weight 164.20 g/mol [5]
Appearance Colorless liquid[1]
Storage Temperature 2-8°C (long-term)[2]
OSHA PEL Not available[2]
NIOSH REL Not available[2]
ACGIH TLV Not available[2]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Ventilation (Fume Hood) prep2 Check Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Dispense Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency1 Skin/Eye Contact handle1->emergency1 emergency3 Spill handle1->emergency3 clean1 Decontaminate Work Area handle2->clean1 emergency2 Inhalation handle2->emergency2 handle2->emergency3 clean2 Collect Hazardous Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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(r)-Benzyloxymethyl-oxirane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.